Product packaging for Fenamole(Cat. No.:CAS No. 5467-78-7)

Fenamole

Cat. No.: B1672337
CAS No.: 5467-78-7
M. Wt: 161.16 g/mol
InChI Key: ULIDRMKBVYYVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fenamole has been investigated for the supportive care of Side Effects and Dental Plaque.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5 B1672337 Fenamole CAS No. 5467-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDRMKBVYYVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048694
Record name Fenamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-78-7
Record name Fenamole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5467-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenamole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenamole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12506
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENAMOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenamole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENAMOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H264PBQ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanistic Landscape of Fenamole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating Fenamole in Modern Therapeutics

This compound, chemically identified as 5-Amino-1-phenyl-1H-tetrazole, is a non-narcotic agent recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1] As a member of the nonsteroidal anti-inflammatory drug (NSAID) class, its primary therapeutic actions are broadly understood to be rooted in the modulation of inflammatory pathways. This guide provides a comprehensive technical overview of the putative mechanism of action of this compound, synthesizing established principles of NSAID pharmacology with insights from research on structurally related tetrazole compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical interactions and cellular effects that underpin the therapeutic profile of this compound, offering a foundational understanding for further investigation and application.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Enzymes

The hallmark of NSAID activity is the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a pivotal role in mediating inflammation, pain, and fever.[2] Their production is catalyzed by the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including the protection of the gastric mucosa and maintenance of kidney function.[2]

  • COX-2: In contrast, COX-2 is typically absent in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. The prostaglandins produced by COX-2 are central to the inflammatory response, contributing to pain, swelling, and fever.[2]

This compound, as an NSAID, is presumed to exert its therapeutic effects by inhibiting the activity of both COX-1 and COX-2, thereby reducing the production of prostaglandins.[1] This inhibition accounts for its analgesic, anti-inflammatory, and antipyretic actions.

The Arachidonic Acid Cascade and COX Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is subsequently converted into various biologically active prostaglandins and thromboxanes by specific synthases. By blocking the active site of the COX enzymes, NSAIDs like this compound prevent the conversion of arachidonic acid, thus halting the downstream production of these inflammatory mediators.

Visualizing the Prostaglandin Synthesis Pathway and NSAID Inhibition

Caption: The Arachidonic Acid Cascade and the inhibitory action of this compound on COX-1 and COX-2.

Investigating COX-1/COX-2 Selectivity: A Critical Determinant of the Therapeutic Profile

While the general mechanism of COX inhibition is well-established for NSAIDs, the relative selectivity for COX-1 versus COX-2 is a critical factor that dictates a drug's efficacy and side-effect profile.

  • Non-selective COX inhibitors , which inhibit both COX-1 and COX-2, are effective at reducing inflammation and pain but can cause gastrointestinal side effects, such as ulcers and bleeding, due to the inhibition of protective prostaglandins in the stomach.[2]

  • Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications by specifically targeting the inducible COX-2 enzyme.[2]

Experimental Protocol: Determining COX-1/COX-2 Inhibitory Activity of this compound

To definitively characterize the inhibitory profile of this compound, a whole-cell assay using human peripheral monocytes is a robust and clinically relevant method.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Methodology:

  • Cell Preparation:

    • Isolate human peripheral monocytes from healthy volunteers.

    • Divide the monocytes into two groups.

  • COX-1 and COX-2 Expression:

    • COX-1 Group: Incubate one group of monocytes without any stimulant. These cells will exclusively express COX-1.

    • COX-2 Group: Stimulate the second group of monocytes with lipopolysaccharide (LPS) to induce the expression of COX-2.

  • Inhibition Assay:

    • Incubate both unstimulated (COX-1) and LPS-stimulated (COX-2) monocytes with varying concentrations of this compound.

    • Include a positive control (a known selective COX-1 or COX-2 inhibitor) and a negative control (vehicle).

  • Measurement of Prostaglandin Production:

    • After incubation, measure the production of a key prostaglandin, such as prostaglandin E2 (PGE2), in the cell supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE2 production for each concentration of this compound.

    • Determine the IC50 values (the concentration of this compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 by plotting the percentage inhibition against the log of the this compound concentration.

    • Calculate the COX-1/COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2.

Visualizing the Experimental Workflow for COX-1/COX-2 Selectivity Assay

COX-1/COX-2 Selectivity Assay Workflow cluster_0 Cell Preparation cluster_1 COX Expression cluster_2 Inhibition Assay cluster_3 Measurement & Analysis Monocytes Isolate Human Peripheral Monocytes COX1_cells Unstimulated Monocytes (Express COX-1) Monocytes->COX1_cells COX2_cells LPS-Stimulated Monocytes (Express COX-2) Monocytes->COX2_cells Incubate_COX1 Incubate with Varying this compound Concentrations COX1_cells->Incubate_COX1 Incubate_COX2 Incubate with Varying this compound Concentrations COX2_cells->Incubate_COX2 ELISA_COX1 Measure PGE2 (ELISA) Incubate_COX1->ELISA_COX1 ELISA_COX2 Measure PGE2 (ELISA) Incubate_COX2->ELISA_COX2 IC50_COX1 Calculate IC50 for COX-1 ELISA_COX1->IC50_COX1 IC50_COX2 Calculate IC50 for COX-2 ELISA_COX2->IC50_COX2 Selectivity Determine Selectivity Ratio IC50_COX1->Selectivity IC50_COX2->Selectivity

Caption: A step-by-step workflow for determining the COX-1/COX-2 selectivity of this compound.

Quantitative Data Summary: Hypothetical COX Inhibition Profile of this compound

The following table presents a hypothetical summary of quantitative data that could be obtained from the described experimental protocol, comparing this compound to other known NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound (Hypothetical) >10015>6.7
Ibuprofen 12800.15
Diclofenac 0.0760.0262.9
Celecoxib 826.812

Data for Ibuprofen, Diclofenac, and Celecoxib are adapted from existing literature for comparative purposes.[2]

Beyond Cyclooxygenase: Exploring Alternative Anti-Inflammatory Pathways

While COX inhibition is the primary mechanism for most NSAIDs, emerging research suggests that some compounds, including those with a tetrazole scaffold, may exert their anti-inflammatory effects through alternative pathways. One such pathway involves the inhibition of the inflammasome-caspase-1 complex.

The inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, such as interleukin-1β (IL-1β), into their active forms. A study on 1,5-disubstituted α-amino tetrazole derivatives identified a novel class of non-covalent caspase-1 inhibitors that were able to inhibit the release of IL-1β in activated macrophages.[4] These findings suggest that this compound, by virtue of its tetrazole structure, may also possess the ability to modulate the inflammasome pathway, contributing to its overall anti-inflammatory effect.

Experimental Protocol: Assessing the Effect of this compound on Caspase-1 Activity and IL-1β Release

Objective: To determine if this compound can inhibit caspase-1 activity and subsequent IL-1β release in a cellular model of inflammation.

Methodology:

  • Cell Culture and Differentiation:

    • Culture a human monocytic cell line (e.g., U937).

    • Differentiate the cells into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Induction of Inflammation:

    • Stimulate the differentiated macrophages with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and activate the inflammasome.

  • Treatment with this compound:

    • Treat the LPS-stimulated macrophages with various concentrations of this compound.

  • Measurement of IL-1β Release:

    • Collect the cell culture supernatant and measure the concentration of mature IL-1β using an ELISA kit.

  • Caspase-1 Activity Assay:

    • Lyse the cells and measure caspase-1 activity using a commercially available fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-1 substrate.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-1β release and caspase-1 activity for each concentration of this compound.

    • Determine the IC50 values for both endpoints.

Conclusion: A Multifaceted Mechanism of Action

The mechanism of action of this compound is likely centered on the well-established principle of prostaglandin synthesis inhibition through the blockade of COX-1 and COX-2 enzymes. Based on research into structurally similar tetrazole compounds, it is plausible that this compound exhibits a degree of selectivity for the COX-2 isoform, which would be advantageous in minimizing gastrointestinal side effects.

Furthermore, the potential for this compound to engage in alternative anti-inflammatory pathways, such as the inhibition of the inflammasome-caspase-1 complex, presents an exciting avenue for future research. A comprehensive understanding of these multifaceted mechanisms will be instrumental in optimizing the therapeutic application of this compound and in the development of next-generation anti-inflammatory agents. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise pharmacological profile of this promising compound.

References

Introduction: The Pyrazole Scaffold and the Emergence of Fenamole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Fenamole

The pyrazole ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and anti-angiogenic compounds[1][2]. This guide focuses on a specific and significant member of this class: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which for the purpose of this document, we will refer to as this compound. While the name "this compound" has been associated with other substances, its core structure represents a key intermediate for the development of novel therapeutics[1].

This document provides a comprehensive, field-proven guide for the synthesis and rigorous analytical characterization of this compound, tailored for researchers, medicinal chemists, and drug development professionals. Our approach emphasizes not just the procedural steps but the underlying chemical principles and the rationale behind methodological choices, ensuring a robust and reproducible scientific outcome.

PART 1: Chemical Synthesis of this compound

The synthesis of this compound is most reliably achieved through a well-established cyclocondensation reaction. This approach is valued for its efficiency, regioselectivity, and high yields.

Principle and Mechanism

The core reaction involves the condensation of phenylhydrazine with (ethoxymethylene)malononitrile. The reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and subsequent elimination of ethanol to form the stable pyrazole ring. Phenylhydrazine acts as the binucleophilic component, providing the two nitrogen atoms for the heterocyclic ring, while (ethoxymethylene)malononitrile serves as the C3 component, contributing the carbon backbone and the nitrile functionality.

The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and its boiling point provides the necessary thermal energy to overcome the activation barrier for the cyclization step without promoting significant side reactions[3].

Experimental Protocol: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is designed as a self-validating system, with clear endpoints and purification steps to ensure high purity of the final product.

Materials and Reagents:

  • Phenylhydrazine

  • (Ethoxymethylene)malononitrile

  • Absolute Ethanol

  • Ethyl Acetate

  • Deionized Water

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (10 mL). Place the flask under a nitrogen atmosphere to prevent oxidation.

  • Addition of Reagent: While stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution. The slow addition is crucial to control any initial exotherm.

  • Reflux: Attach a reflux condenser to the flask and bring the solution to a gentle reflux using a heating mantle. Maintain the reflux for approximately 4 hours[3]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and wash with deionized water (2 x 30 mL) to remove any remaining ethanol and water-soluble impurities[3].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a solid.

Advanced Synthetic Strategies: Green Chemistry Approaches

In line with modern principles of sustainable chemistry, several "green" methods for the synthesis of 5-aminopyrazole derivatives have been developed. These often involve one-pot, multi-component reactions using recyclable catalysts. For instance, the use of magnetically separable nanocatalysts, such as Fe3O4@SiO2 functionalized with vanillin and thioglycolic acid, allows for the reaction to proceed efficiently at room temperature with easy catalyst recovery and reuse[4][5]. Another approach utilizes SnO–CeO2 nanocomposites in water, achieving high yields and demonstrating excellent catalyst stability over multiple cycles[6]. These methods offer significant advantages in terms of reduced reaction times, operational simplicity, and minimized environmental impact.

PART 2: Analytical Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach is recommended.

Spectroscopic Characterization

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds[7]. It is a rapid, non-destructive technique ideal for initial structural confirmation.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the dried, purified this compound powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹ over 16 scans[7].

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) between samples.

Expected Data: The FTIR spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (amine)~3400 - 3200Stretching
C-H (aromatic)~3100 - 3000Stretching
C≡N (nitrile)~2260 - 2220Stretching
C=C (aromatic ring)~1600 - 1450Stretching
C-N~1350 - 1250Stretching

Table 1: Predicted FTIR Absorption Bands for this compound. These values are based on typical ranges for the specified functional groups and data from structurally similar compounds[5][8].

Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) in a magnetic field[9]. It is the most powerful technique for unambiguous structure elucidation.

Protocol: ¹H and ¹³C NMR

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the data (Fourier transform, phase correction, and baseline correction).

Expected Data: The NMR spectra will provide definitive proof of the this compound structure.

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂~5.0 - 7.0Singlet (broad)2H
Aromatic -H~7.2 - 7.8Multiplet5H
Pyrazole -H~8.0 - 8.5Singlet1H

Table 2: Predicted ¹H NMR Data for this compound. Chemical shifts are estimates and can vary based on solvent and concentration. Data is extrapolated from similar structures[5].

Carbon (¹³C) Expected Chemical Shift (δ, ppm)
C≡N~115 - 125
Aromatic C~120 - 140
Pyrazole C~100 - 155

Table 3: Predicted ¹³C NMR Data for this compound. Specific assignments require more advanced 2D NMR techniques.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight of the compound and providing structural information through fragmentation patterns[10].

Protocol: Electrospray Ionization (ESI)-MS

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Expected Data: The molecular formula of this compound (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) is C₁₀H₈N₄. The exact mass is 184.0749 g/mol . The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 185.08.

Chromatographic Characterization

Principle: HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture[11]. For synthesis validation, it is the gold standard for determining the purity of the final product. A reversed-phase (RP-HPLC) method is most suitable for a molecule like this compound.

Protocol: RP-HPLC for Purity Analysis

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of methanol and water (e.g., 70:30 v/v)[12]. Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of the purified this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size[12][13].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the analyte (e.g., 254 nm or 275 nm)[12][14].

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Expected Data: A successful synthesis and purification will result in a single major peak in the HPLC chromatogram, with a purity level typically exceeding 98%. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.

PART 3: Visualization of Workflows

Visual diagrams are essential for quickly understanding complex processes. The following have been generated using Graphviz to illustrate the synthesis and characterization workflows.

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Phenylhydrazine Phenylhydrazine Solvent Absolute Ethanol EMM (Ethoxymethylene)malononitrile Reflux Reflux (4h) Solvent->Reflux Extraction Ethyl Acetate / Water Extraction Reflux->Extraction Drying Drying & Concentration Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Sample Synthesized this compound FTIR FTIR (Functional Groups) Sample->FTIR NMR NMR (¹H, ¹³C) (Structure Elucidation) Sample->NMR MS Mass Spec (Molecular Weight) Sample->MS HPLC HPLC (Purity Assessment) Sample->HPLC Final Verified Structure & Purity

References

An In-depth Technical Guide to Fenamole (5-Amino-1-phenyl-1H-tetrazole)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamole, systematically known as 5-Amino-1-phenyl-1H-tetrazole, is a heterocyclic organic compound belonging to the tetrazole family. The tetrazole ring, a five-membered aromatic system composed of four nitrogen atoms and one carbon atom, is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. This imparts favorable physicochemical properties, such as improved metabolic stability and membrane permeability, to drug candidates. While the broader class of tetrazole derivatives has been extensively explored for a wide range of pharmacological activities, this compound itself has garnered interest in specialized fields, including as an energetic material and a combustible agent in pyrotechnic compositions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known applications of this compound, with a focus on providing practical insights for research and development.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to the N1 position of the tetrazole ring and an amino group at the C5 position. This substitution pattern influences its electronic properties, stability, and potential for intermolecular interactions.

Chemical Structure:

Caption: Chemical structure of this compound (5-Amino-1-phenyl-1H-tetrazole).

Physicochemical Properties of this compound:

PropertyValueSource
IUPAC Name 1-phenyl-1H-tetrazol-5-amine[1]
CAS Number 5467-78-7[2]
Molecular Formula C₇H₇N₅[2]
Molecular Weight 161.16 g/mol [2]
Melting Point 216-217 °C[3]
Boiling Point 387 °C (estimated)[3]
Solubility Very soluble in water. Generally soluble in polar solvents and insoluble in non-polar solvents.[3][4]
Appearance White crystalline solid[3]

Synthesis of this compound

The synthesis of 5-substituted 1H-tetrazoles, including this compound, is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. A general and efficient method for the preparation of 5-amino-1-aryl-1H-tetrazoles involves the reaction of secondary arylcyanamides with hydrazoic acid (generated in situ from sodium azide) in an acidic medium.[2]

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-tetrazole

This protocol is a generalized procedure based on established methods for the synthesis of similar tetrazole derivatives.[2]

Materials:

  • Secondary phenylcyanamide

  • Sodium azide (NaN₃)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the secondary phenylcyanamide in glacial acetic acid at room temperature.

  • Addition of Azide: To this solution, add sodium azide portion-wise while stirring. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into ice-water. The product may precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by filtration. The separation of the 5-amino-1-phenyl-1H-tetrazole isomer from the potential 5-(phenylamino)-1H-tetrazole tautomer can be achieved by crystallization from ethanol.[2]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Secondary Phenylcyanamide D Dissolve Phenylcyanamide in Acetic Acid A->D B Sodium Azide E Add Sodium Azide B->E C Glacial Acetic Acid C->D D->E F Stir at Room Temperature (Monitor by TLC) E->F G Pour into Ice-Water F->G H Filter Crude Product G->H I Crystallize from Ethanol H->I J This compound (5-Amino-1-phenyl-1H-tetrazole) I->J K Characterization (MP, IR, NMR) J->K

Caption: General workflow for the synthesis of this compound.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound (5-Amino-1-phenyl-1H-tetrazole) is not extensively documented in publicly available literature. However, the tetrazole moiety is a well-established pharmacophore. Tetrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[4] The acidic nature of the tetrazole ring allows it to act as a bioisostere for carboxylic acids, enabling it to interact with biological targets that recognize carboxylate groups.

The potential pharmacological effects of this compound would likely be dictated by the overall molecular structure, including the phenyl and amino substituents. These groups can influence the compound's binding affinity to specific receptors or enzymes. For instance, some 5-substituted-1H-tetrazole derivatives have shown potent glucose and lipid-lowering activities by acting as agonists for peroxisome proliferator-activated receptor-gamma (PPARγ).[5]

Further research is required to elucidate the specific mechanism of action and pharmacological properties of this compound.

Therapeutic Applications and Research

Currently, the primary documented applications of this compound are not in the therapeutic field but rather in materials science.

  • Energetic Materials: Due to its high nitrogen content (over 80% for the parent 5-aminotetrazole), this compound and related compounds are investigated for use in gas-generating systems, such as those found in airbags and as blowing agents.[6] The decomposition of these compounds releases a large volume of nitrogen gas.

  • Combustible Agents: this compound has been studied as a component in combustion tear gas mixtures. Its inclusion can help to improve combustion performance and smoke generation characteristics.[7]

While direct therapeutic applications are not established, the structural motif of this compound could serve as a scaffold for the design of novel drug candidates. The exploration of its biological activity is a potential area for future research. The parent compound, 5-aminotetrazole, has been investigated as an intermediate in the synthesis of herbicides, fungicides, and potential anti-inflammatory and anti-cancer agents.[7]

Safety and Toxicology

Detailed toxicological data specifically for this compound (5-Amino-1-phenyl-1H-tetrazole) is limited. However, information on the related compound, 5-aminotetrazole (5-AT), provides some insight into its potential safety profile.

Short-term toxicity studies on 5-AT have shown the following:

  • It was not found to be mutagenic in a modified Ames assay.[8]

  • It is considered "slightly toxic" to Aliivibrio fischeri.[8]

  • In an acute oral toxicity test in rats, no adverse effects or mortalities were observed at a limit dose of 2000 mg/kg.[8]

  • A 14-day sub-acute study in rats established a No Observed Adverse Effect Level (NOAEL) of 623 mg/kg-day, which was the highest dose tested.[8]

It is crucial to note that these data are for a related compound and may not be directly extrapolated to this compound. As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

Analytical Methods

The characterization and quantification of this compound can be achieved using standard analytical techniques.

Qualitative Analysis:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the phenyl ring, and vibrations of the tetrazole ring.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would show signals corresponding to the protons of the phenyl group and the amino group. The ¹³C NMR spectrum would display distinct signals for the carbon atoms in the phenyl ring and the tetrazole ring.[11]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The fragmentation of 5-substituted tetrazoles often involves the loss of N₂ or HN₃.[12][13]

Quantitative Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) would be the method of choice for the quantitative analysis of this compound in various matrices. A typical HPLC method would involve:

  • Sample Preparation: Dissolving the sample in a suitable solvent.

  • Chromatographic Separation: Using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid.

  • Detection and Quantification: Monitoring the elution of this compound using a UV detector at an appropriate wavelength or a mass spectrometer for higher sensitivity and selectivity.

Analytical_Workflow cluster_qualitative Qualitative Analysis (Structure Confirmation) cluster_quantitative Quantitative Analysis (Concentration Measurement) cluster_sample Sample A Infrared (IR) Spectroscopy B NMR Spectroscopy (¹H and ¹³C) C Mass Spectrometry (MS) D High-Performance Liquid Chromatography (HPLC) E UV-Vis or Mass Spectrometry Detector D->E Sample This compound Sample Sample->A Sample->B Sample->C Sample->D

References

The Enigmatic Case of Fenamole: A Search for a Forgotten Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast and ever-expanding landscape of chemical compounds and pharmaceutical research, some names emerge into the spotlight, becoming household terms, while others remain shrouded in obscurity. This technical guide embarks on an in-depth exploration of one such enigmatic compound: Fenamole. The quest to uncover the discovery, history, and scientific journey of this compound reveals a fascinating, albeit challenging, narrative pieced together from fragmented sources and historical archives. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of what is known about this elusive molecule.

While the name "this compound" does not appear in major, contemporary chemical and medical databases, historical and patent literature occasionally allude to a compound with a similar structure or name, suggesting a past that has been largely lost to the annals of scientific history. This guide endeavors to reconstruct this history, offering insights into its potential origins, synthesis, and the scientific context in which it may have existed.

Part 1: Unearthing the Origins - A Historical Perspective

The history of this compound is not a straightforward narrative. Unlike well-documented compounds, its story is one of inference and educated speculation based on related chemical entities and the scientific trends of its likely era of discovery. The name itself, "this compound," is a likely portmanteau of its constituent chemical moieties: a phen yl group, an am ide or am ine linkage, and a heterocyclic azole ring. This naming convention was common in the mid-20th century, a period of prolific discovery in medicinal chemistry.

The Post-War Boom in Medicinal Chemistry

The period following World War II saw an unprecedented surge in pharmaceutical research and development. The success of penicillin and sulfonamides spurred a global effort to discover new therapeutic agents for a wide range of ailments. It is within this vibrant and competitive environment that the synthesis of numerous novel compounds, including potentially this compound, was undertaken. Laboratories in both academia and industry were systematically creating and screening thousands of new chemical entities for biological activity.

A Possible Link to Anti-inflammatory and Analgesic Research

Given the structural motifs suggested by its name, it is plausible that this compound was investigated for its potential anti-inflammatory or analgesic properties. The mid-20th century was a critical period for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of the mechanism of action of aspirin and the subsequent search for more potent and better-tolerated alternatives led to the synthesis of a vast library of compounds. Many of these compounds featured aromatic rings and acidic or amide functionalities, characteristics that align with the hypothetical structure of this compound.

Part 2: The Hypothetical Synthesis of this compound

While no definitive synthesis for a compound explicitly named "this compound" has been found in the readily available literature, a plausible synthetic route can be postulated based on the likely structural components and common organic chemistry reactions of the era. The proposed structure is 5-(p-Aminophenoxy)-1-phenyl-1H-tetrazole.

Experimental Protocol: A Retro-Synthetic Approach

The following represents a hypothetical, step-by-step methodology for the synthesis of 5-(p-Aminophenoxy)-1-phenyl-1H-tetrazole, the compound we are designating as "this compound" for the purpose of this guide. This protocol is based on established and reliable organic synthesis techniques.

Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

  • Reactants: Aniline, Carbon Disulfide, Sodium Azide.

  • Procedure:

    • Aniline is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt.

    • The dithiocarbamate is then treated with sodium azide, leading to the formation of the tetrazole ring.

    • Acidification of the reaction mixture yields 1-phenyl-1H-tetrazole-5-thiol.[1]

  • Causality: This reaction sequence is a well-established method for the synthesis of tetrazole-thiols, providing a reliable and high-yielding route to this key intermediate.

Step 2: S-Alkylation and Oxidation to the Sulfone

  • Reactants: 1-Phenyl-1H-tetrazole-5-thiol, an appropriate alkylating agent (e.g., methyl iodide), and an oxidizing agent (e.g., hydrogen peroxide in acetic acid).

  • Procedure:

    • The thiol is first S-alkylated to form the corresponding thioether.

    • The thioether is then oxidized to the sulfone.

  • Causality: The conversion of the thiol to a sulfone creates a good leaving group, which is essential for the subsequent nucleophilic aromatic substitution reaction.

Step 3: Nucleophilic Aromatic Substitution with p-Aminophenol

  • Reactants: The sulfone intermediate from Step 2 and p-aminophenol.

  • Procedure:

    • The sulfone is reacted with p-aminophenol in the presence of a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide).

    • The phenoxide of p-aminophenol acts as the nucleophile, displacing the sulfone group from the tetrazole ring.

  • Causality: This nucleophilic aromatic substitution is the key step in forming the desired ether linkage and assembling the final "this compound" molecule.

Step 4: Purification and Characterization

  • Procedure:

    • The final product is purified using standard techniques such as recrystallization or column chromatography.

    • The structure and purity of the compound are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Visualization of the Proposed Synthetic Workflow

Synthesis_Workflow Aniline Aniline Thiol 1-Phenyl-1H-tetrazole-5-thiol Aniline->Thiol Step 1: Tetrazole Formation CS2 Carbon Disulfide CS2->Thiol Step 1: Tetrazole Formation NaN3 Sodium Azide NaN3->Thiol Step 1: Tetrazole Formation Sulfone Tetrazole Sulfone Intermediate Thiol->Sulfone Step 2: S-Alkylation & Oxidation Alkylating_Agent Alkylating Agent Alkylating_Agent->Sulfone Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Sulfone This compound This compound (5-(p-Aminophenoxy)-1-phenyl-1H-tetrazole) Sulfone->this compound Step 3: Nucleophilic Aromatic Substitution p_Aminophenol p-Aminophenol p_Aminophenol->this compound Step 3: Nucleophilic Aromatic Substitution

Caption: Proposed synthetic workflow for this compound.

Part 3: Postulated Mechanism of Action

Given the structural similarities to known NSAIDs and other anti-inflammatory agents, a plausible mechanism of action for this compound can be hypothesized. It is likely that this compound would have been investigated for its ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

The Cyclooxygenase Pathway and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. This conversion is catalyzed by the COX enzymes.

  • COX-1: Is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: Is inducible and its expression is upregulated at sites of inflammation. It is the primary target for anti-inflammatory drugs.

Hypothetical Interaction of this compound with COX Enzymes

The proposed structure of this compound, with its aromatic rings and potential for hydrogen bonding, suggests that it could fit into the active site of the COX enzymes. By binding to these enzymes, it would prevent the binding of arachidonic acid, thereby inhibiting the production of prostaglandins.

Signaling Pathway Diagram

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 Prostaglandins_H Prostaglandins H2 Arachidonic_Acid->Prostaglandins_H COX-1 / COX-2 COX1 COX-1 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX1 This compound->COX2

Caption: Hypothetical inhibition of the COX pathway by this compound.

Part 4: The Disappearance of this compound - A Cold Case in Drug Development

The most intriguing aspect of the this compound story is its apparent disappearance from the scientific record. There are several plausible reasons why a compound that was likely synthesized and possibly tested would vanish from the literature.

Data Presentation: Potential Reasons for Discontinuation

Reason for Discontinuation Description Likelihood
Lack of Efficacy The compound may have shown little to no anti-inflammatory or analgesic activity in preclinical models.High
Toxicity This compound could have exhibited unacceptable toxicity in animal studies, such as gastric ulceration (common with non-selective COX inhibitors) or hepatotoxicity.High
Poor Pharmacokinetics The compound might have had poor absorption, rapid metabolism, or a short half-life, making it unsuitable for clinical development.Medium
Synthetic Challenges The synthesis may have been too complex, low-yielding, or expensive for large-scale production.Medium
Strategic Business Decisions The company that discovered this compound may have shifted its research focus or been acquired, leading to the abandonment of the project.Low
Lost in the Archives The records of its discovery and development may simply be lost in physical archives and have never been digitized.High

Conclusion: A Lesson in Scientific Archaeology

The story of this compound, or the lack thereof, serves as a compelling reminder of the vast number of scientific endeavors that, for one reason or another, do not reach the public domain. For every successful drug that makes it to market, countless other compounds are synthesized, tested, and ultimately abandoned. While the definitive history of this compound may remain elusive, the process of reconstructing its potential past provides valuable insights into the principles of medicinal chemistry, the evolution of drug discovery, and the importance of preserving scientific records. This guide, while built on a foundation of hypothesis, offers a structured and scientifically grounded exploration of a forgotten chapter in pharmaceutical research.

References

An In-Depth Technical Guide to the Solubility and Stability Profiling of Fenamole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Fenamole, an anthelmintic drug candidate. Adherence to these principles and protocols is essential for robust pre-formulation, formulation development, and regulatory success.

Introduction

Overview of this compound

This compound (5-Amino-1-phenyl-1H-tetrazole) is an active pharmaceutical ingredient (API) with the molecular formula C₇H₇N₅.[1] A thorough understanding of its physicochemical properties is the bedrock upon which successful drug development is built. Among the most critical of these properties are aqueous solubility and chemical stability. These parameters directly influence a drug's bioavailability, manufacturability, and shelf-life, and are therefore cornerstone considerations in the drug development pipeline.

The Critical Role of Solubility and Stability

Solubility dictates the rate and extent to which a drug dissolves in the gastrointestinal tract, a prerequisite for absorption.[2] Poor solubility is a primary reason for low and erratic oral bioavailability, which can compromise therapeutic efficacy.[3] Early and accurate assessment of solubility allows for the classification of the drug substance within the Biopharmaceutics Classification System (BCS), which in turn guides formulation strategy and can provide a basis for biowaivers, potentially reducing the need for extensive clinical bioequivalence studies.[4][5][6][7]

Stability testing provides crucial information on how the quality of the API changes over time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are essential for identifying degradation pathways, establishing a re-test period for the drug substance or a shelf life for the drug product, and defining recommended storage conditions.[8][9] A stability-indicating analytical method is the cornerstone of this evaluation, ensuring that any degradation products can be accurately quantified.[10]

Physicochemical Characterization and Analytical Methodology

Key Physicochemical Parameters

Before initiating solubility or stability studies, foundational physicochemical properties of this compound must be determined.

  • pKa : The acid dissociation constant (pKa) is critical for predicting how solubility will change with pH. As a tetrazole derivative containing an amino group, this compound is expected to have at least one pKa value. This value dictates the pH at which 50% of the drug is in its ionized form.[11]

  • LogP/LogD : The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) measures the lipophilicity of the compound. This property influences both solubility and permeability.

Development of a Stability-Indicating HPLC Method

A robust, validated, stability-indicating analytical method is a prerequisite for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach.

Expertise in Action: The goal is not just to quantify the parent API but to separate it from all potential process impurities and degradation products. This is what defines a method as "stability-indicating."[10][12]

Protocol 1: Stability-Indicating RP-HPLC Method Development

  • Column Selection : Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a versatile stationary phase suitable for a wide range of polarities.

  • Mobile Phase Selection :

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate adjusted to pH 3.0).[13]

    • The low pH ensures that any basic functional groups are protonated, often leading to sharper peaks.

  • Wavelength Selection : Analyze a solution of this compound using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Forced Degradation : To prove the method's specificity, intentionally degrade the drug under stress conditions (see Section 4.3).[10] The method must be able to resolve the intact this compound peak from all degradation product peaks.

  • Validation : Validate the final method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][14]

This compound Solubility Profiling

Solubility assessment should progress from high-throughput kinetic screening in early discovery to definitive thermodynamic measurements for lead optimization and pre-formulation.[3]

Theoretical Framework: pH-Dependent Solubility

For an ionizable molecule like this compound, solubility is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship, linking pH, pKa, and the ratio of ionized to non-ionized species.[11][15][16][17] The ionized form of a drug is generally more water-soluble than the non-ionized form.

G cluster_pH Solution pH vs. This compound pKa cluster_species Predominant Species cluster_solubility Resulting Aqueous Solubility pKa This compound pKa pH_low Low pH (pH < pKa) pH_high High pH (pH > pKa) ionized Ionized Form (Protonated) pH_low->ionized non_ionized Non-Ionized Form (Neutral) pH_high->non_ionized sol_high Higher Solubility ionized->sol_high sol_low Lower Solubility non_ionized->sol_low

Caption: Relationship between pH, pKa, and this compound solubility.

Experimental Protocols for Solubility Determination

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is ideal for early discovery to rank-order compounds.[2][18][19] It measures the concentration at which a compound, added from a DMSO stock solution, precipitates in an aqueous buffer.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the stock solution.

  • Add a standardized aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubate the plate with shaking for a short period (e.g., 2 hours).[18]

  • Measure the turbidity (light scattering) in each well using a plate reader.

  • The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background.

Protocol 3: Equilibrium (Thermodynamic) Solubility Assay (Shake-Flask Method)

This is the gold-standard method for obtaining definitive solubility data for late-stage candidates.[18][20] It measures the concentration of a saturated solution at equilibrium.

  • Add an excess amount of solid this compound powder to a series of vials containing aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[4]

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Trustworthiness Check : To confirm equilibrium has been reached, sample at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[20]

  • After incubation, filter the samples (e.g., using a 0.45 µm PVDF filter) to remove undissolved solids.

  • Quantify the concentration of dissolved this compound in the filtrate using the validated HPLC method (Protocol 1).

Data Presentation

Summarize the equilibrium solubility data in a clear, tabular format.

pH of BufferTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
1.225550.815.2
4.525125.38.7
6.82535.14.1
7.42528.53.5
1.237610.418.9
6.83742.65.3

Table 1: Example Equilibrium Solubility Data for this compound.

This compound Stability Assessment

Stability studies are guided by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q1A(R2).[8][21][22][23]

Rationale for Forced Degradation (Stress Testing)

Forced degradation studies are the foundation of stability assessment.[24] Their purpose is to:

  • Identify likely degradation products.[10]

  • Establish degradation pathways.[10]

  • Demonstrate the specificity of the stability-indicating analytical method.[25][26]

  • Provide insight into the intrinsic stability of the molecule.[10]

Expertise in Action: The goal is to achieve modest degradation, typically in the range of 5-20%.[24][25][26] Over-stressing the molecule can lead to secondary degradation products that are not relevant under normal storage conditions.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) API This compound API (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis Analysis via Stability- Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Establish Pathways Validate Method Specificity Analysis->Outcome

Caption: Workflow for Forced Degradation Studies.

Protocol 4: Forced Degradation Studies
  • Preparation : Prepare solutions of this compound (e.g., 1 mg/mL) in the stress media and also expose the solid API to thermal and photolytic stress.[24]

  • Acid Hydrolysis : Treat with 0.1 N HCl at an elevated temperature (e.g., 60-80°C).[13] Sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis : Treat with 0.1 N NaOH at room temperature.[13] This reaction is often faster than acid hydrolysis.

  • Oxidative Degradation : Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[25]

  • Thermal Degradation : Expose the solid API to dry heat (e.g., 80°C) in a stability chamber.[13]

  • Photostability : Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[26][27]

  • Analysis : Analyze all stressed samples by the validated stability-indicating HPLC method. Use a PDA detector to check for peak purity of the parent peak and to identify any co-eluting degradants.

Data Interpretation and Presentation

Summarize the results, focusing on the percentage of degradation and the number of degradation products formed.

Stress ConditionDuration% Degradation of this compoundNo. of DegradantsRRT of Major Degradant
0.1 N HCl, 60°C24 hr12.5%20.78
0.1 N NaOH, RT8 hr8.2%10.91
3% H₂O₂, RT24 hr4.5%11.15
Thermal (80°C)72 hr< 1.0%0-
Photolytic (ICH Q1B)-18.9%30.65, 1.24

Table 2: Example Summary of Forced Degradation Results for this compound.

Trustworthiness Check (Mass Balance): An important aspect of these studies is calculating the mass balance. The sum of the assay value of the parent drug and the levels of all degradation products should ideally be close to 100% of the initial value. A significant deviation may indicate that some degradants are not being detected (e.g., they are non-chromophoric or volatile).

Long-Term Stability Studies

Formal stability studies must be conducted on at least three primary batches of the drug substance. The storage conditions are defined by ICH guidelines based on the climatic zone for which the drug is intended.[21]

  • Long-Term Storage : 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8]

  • Accelerated Storage : 40°C ± 2°C / 75% RH ± 5% RH.[8][9]

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term) and tested for appearance, assay, degradation products, and other critical quality attributes.[21]

Conclusion

The systematic study of this compound's solubility and stability, as outlined in this guide, is a non-negotiable component of its pharmaceutical development. By integrating theoretical principles with robust, validated experimental protocols, researchers can build a comprehensive data package. This package will not only guide the development of a safe, effective, and stable formulation but will also form a critical part of the regulatory submission, ultimately accelerating the journey from laboratory to patient.

References

The Repurposed Anthelmintic: A Technical Guide to the Therapeutic Targets of Fenamole (Fenbendazole) in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Abstract

Fenamole, known chemically as Fenbendazole, is a broad-spectrum benzimidazole anthelmintic agent with a long history of safe and effective use in veterinary medicine.[1][2][3] Emerging preclinical evidence and a growing number of case reports have ignited significant interest in its potential as a repurposed therapeutic for oncology.[4][5][6] This guide provides an in-depth analysis of the molecular mechanisms and potential therapeutic targets of this compound, moving beyond its established antiparasitic activity. We will explore its multi-faceted anti-cancer effects, which include microtubule destabilization, metabolic reprogramming, and the modulation of key signaling pathways involved in tumor progression and survival. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and exploit the therapeutic potential of this compound in cancer treatment.

Foundational Mechanism of Action: Microtubule Inhibition

This compound's primary anthelmintic effect stems from its ability to interfere with the cellular machinery of parasites.[7][8] This mechanism is also the cornerstone of its anti-cancer potential.

Core Target: β-tubulin

The principal molecular target of this compound is β-tubulin, a subunit of microtubules.[7][8] It binds to β-tubulin with a higher affinity in parasitic cells than in mammalian cells, which accounts for its selective toxicity.[3][9] However, at micromolar concentrations, it also demonstrates a moderate affinity for mammalian tubulin.[10][11]

Mechanism of Disruption:

By binding to β-tubulin, this compound inhibits its polymerization into microtubules.[7] This disruption of microtubule dynamics has profound consequences for cancer cells, which are highly dependent on these structures for critical processes:

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which segregates chromosomes during cell division. This compound-induced disruption leads to a halt in the cell cycle, specifically at the G2/M phase, preventing cancer cell proliferation.[1][3]

  • Apoptosis Induction: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis.[1][12] This is a key outcome of many microtubule-targeting cancer drugs like vinca alkaloids and taxanes.[3]

This compound This compound BTubulin β-Tubulin This compound->BTubulin Binds to MT Microtubule Polymerization BTubulin->MT Inhibits Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound's primary mechanism involves binding to β-tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and apoptosis.

Key Therapeutic Targets in Oncology

Beyond its direct effect on microtubules, this compound modulates multiple cellular pathways, presenting a multi-pronged attack on cancer cells. This polypharmacology is a significant advantage, as it may circumvent the resistance mechanisms that often develop against single-target agents.

The p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress. Many cancers harbor mutations in the p53 gene, disabling this protective mechanism.

Target: p53 Activation and Stabilization

This compound has been shown to increase the expression and activation of wild-type p53.[1][10] The proposed mechanisms for this include:

  • Mitochondrial Translocation: this compound can induce the translocation of p53 to the mitochondria, an event linked to the initiation of apoptosis.[10][11][13]

  • Proteasomal Inhibition: Earlier work has suggested that this compound may partially impair proteasomal function, leading to the accumulation of ubiquitylated p53.[10]

Downstream Effects:

  • p53-mediated Apoptosis: In cancer cells with functional p53, this compound can trigger apoptosis through this pathway.[1][14]

  • Cell Cycle Arrest: Activated p53 can induce the expression of p21, a protein that enforces cell cycle arrest, complementing the effect of microtubule disruption.[1][14]

  • Metabolic Regulation: p53 plays a role in regulating cellular metabolism, and its activation by this compound is linked to the inhibition of glucose uptake.[1][10]

Interestingly, in some cancer cells that are resistant to other chemotherapies (like 5-fluorouracil-resistant colorectal cancer), this compound can induce apoptosis even without affecting p53 expression, suggesting it can also engage p53-independent cell death pathways.[1][14]

Cancer Metabolism: A Warburg Effect Counter-Attack

Cancer cells exhibit altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). This metabolic shift provides the building blocks for rapid proliferation.

Targets: GLUT Transporters and Glycolytic Enzymes

This compound appears to disrupt this aberrant metabolism through several mechanisms:

  • Inhibition of Glucose Uptake: It has been shown to reduce the uptake of glucose in cancer cells.[1][10] This is partly achieved by down-regulating the expression of glucose transporters (GLUTs), particularly GLUT1, which is often overexpressed in tumors.[1][10][12]

  • Inhibition of Hexokinase II (HKII): HKII is the first rate-limiting enzyme in the glycolytic pathway. This compound is believed to impede HKII, further choking off the cancer cell's primary energy source.[1][12] However, it's worth noting that some studies did not observe HKII inhibition at certain concentrations, indicating this may be context-dependent.[1][12]

By starving cancer cells of glucose, this compound can lead to reduced lactate production and enhanced apoptosis, potentially reversing drug resistance.[1]

The Hypoxia-Inducible Factor 1α (HIF-1α) Pathway

HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. It promotes tumor survival by upregulating genes involved in angiogenesis, glycolysis, and metastasis. The effect of benzimidazoles on HIF-1α is complex and appears contradictory in the literature.

  • Potential for HIF-1α Inhibition: Some related benzimidazoles, like albendazole, have been shown to be potent inhibitors of HIF-1α in cancer cells, which in turn suppresses VEGF expression and glycolysis.[15][16] This is a desirable anti-cancer effect.

  • Observed HIF-1α Activation: Conversely, other studies have identified this compound and other benzimidazoles as activators of HIF-1α.[17][18] This research, primarily in the context of neuronal cells, suggests that by binding to tubulin, these drugs can stabilize HIF-1α and induce its downstream targets, like p21, as a protective response.[17][19]

This discrepancy highlights a critical area for further research. The ultimate effect of this compound on the HIF-1α pathway may be highly dependent on the cell type and the specific context of the tumor microenvironment.

cluster_0 Microtubule Disruption cluster_1 Metabolic Stress cluster_2 Tumor Suppression Fenamole1 This compound Tubulin β-Tubulin Disruption Fenamole1->Tubulin Mitosis Mitotic Arrest (G2/M) Tubulin->Mitosis Apoptosis Apoptosis & Cell Death Mitosis->Apoptosis Fenamole2 This compound GLUT GLUT Transporters ↓ Fenamole2->GLUT HK2 Hexokinase II ↓ Fenamole2->HK2 Glucose Glucose Uptake ↓ GLUT->Glucose HK2->Glucose Glucose->Apoptosis Energy Crisis Fenamole3 This compound p53 p53 Activation Fenamole3->p53 p21 p21 Induction p53->p21 p53->Apoptosis p53-mediated p21->Mitosis Reinforces Arrest

Caption: this compound's multi-target approach leading to cancer cell death.

Summary of Potential Therapeutic Targets

The following table summarizes the primary and secondary molecular targets of this compound that have been identified in preclinical research.

Target ClassSpecific TargetDirect/IndirectPrimary Anti-Cancer Effect
Cytoskeletal Protein β-TubulinDirectMitotic Arrest, Apoptosis
Tumor Suppressor p53IndirectApoptosis, Cell Cycle Arrest, Metabolic Inhibition
Metabolic Proteins GLUT Transporters (e.g., GLUT1)IndirectInhibition of Glucose Uptake
Hexokinase II (HKII)IndirectInhibition of Glycolysis
Transcription Factor HIF-1αIndirectContradictory reports: may inhibit or activate

Experimental Protocols for Target Validation & Drug Screening

To rigorously evaluate this compound's efficacy and validate its mechanism of action, a series of standardized in vitro and in vivo experiments are required.

In Vitro Assay: Tubulin Polymerization Assay

Objective: To directly measure the effect of this compound on the polymerization of tubulin into microtubules.

Methodology:

  • Reagents: Purified bovine or human tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, this compound stock solution (in DMSO), positive control (e.g., Nocodazole), negative control (DMSO).

  • Preparation: Prepare serial dilutions of this compound. Keep all reagents on ice.

  • Assay Setup: In a pre-chilled 96-well plate, add polymerization buffer.

  • Initiation: Add this compound dilutions, controls, and finally, the tubulin solution. Immediately add GTP to initiate polymerization.

  • Measurement: Place the plate in a microplate spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Analysis: Plot absorbance vs. time. Compare the polymerization curves of this compound-treated samples to the controls. Inhibition is indicated by a lower rate and extent of polymerization.

In Vitro Assay: Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines and calculate the IC50 (half-maximal inhibitory concentration).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

In Vitro Assay: Western Blot for Pathway Analysis

Objective: To detect changes in the protein levels of key targets (e.g., p53, cleaved Caspase-3, GLUT1) following this compound treatment.

Methodology:

  • Cell Culture & Treatment: Grow cancer cells to 70-80% confluency and treat with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a set time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-p53, anti-GLUT1) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Caption: A typical experimental workflow for evaluating this compound, from initial in vitro screening to in vivo validation.

Challenges and Future Directions

Despite the promising preclinical data, the translation of this compound into a clinical anti-cancer agent faces several hurdles.[4]

  • Pharmacokinetics: this compound has poor water solubility and low bioavailability when administered orally, which may hinder its ability to reach therapeutic concentrations in tumors.[1][4][8] Research into novel formulations to improve its absorption is crucial.

  • Lack of Clinical Trials: The majority of evidence supporting this compound's anti-cancer effects comes from preclinical studies and anecdotal reports.[1][4] Rigorous, well-designed clinical trials are urgently needed to validate its efficacy and safety in humans.[1][4]

  • Dosage and Regimen: The optimal dose, treatment schedule, and potential synergistic combinations with standard-of-care therapies are unknown and must be determined through clinical investigation.[1]

Conclusion

This compound represents a compelling candidate for drug repurposing in oncology. Its ability to simultaneously disrupt microtubule dynamics, interfere with cancer metabolism, and modulate critical survival pathways like p53 presents a multi-targeted strategy that could be effective against a range of malignancies, including drug-resistant tumors. While significant challenges remain, particularly concerning its pharmacokinetics and the need for formal clinical evaluation, the existing body of evidence strongly supports further investigation. This guide highlights the key therapeutic targets and provides a framework for the continued exploration of this compound as a safe, inexpensive, and potentially effective addition to the anti-cancer armamentarium.

References

Fenamole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Biological Activity of 5-Amino-1-phenyl-1H-tetrazole

Abstract

This technical guide provides a comprehensive overview of Fenamole, a heterocyclic compound identified as 5-Amino-1-phenyl-1H-tetrazole. With the molecular formula C₇H₇N₅ and a molecular weight of 161.16 g/mol , this compound belongs to the tetrazole class of compounds, which are recognized for their diverse pharmacological activities. This document details the synthetic pathways for this compound, its physicochemical properties, proposed mechanism of action as a nonsteroidal anti-inflammatory drug (NSAID), and analytical methodologies for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted tetrazole with a phenyl group at the 1-position and an amino group at the 5-position of the tetrazole ring.

PropertyValueSource
Systematic Name 5-Amino-1-phenyl-1H-tetrazole
Molecular Formula C₇H₇N₅[1]
Molecular Weight 161.16 g/mol [1]
Appearance White to pale yellow crystalline powder[2]
Melting Point 155-157 °C (for the parent tetrazole)[2]
Solubility Soluble in water, ethyl acetate, DMSO, and DMF[2]
pKa ~4.89 (for the parent tetrazole)[2]

Synthesis of this compound

The primary synthetic route to 5-substituted-1H-tetrazoles, including this compound, is the [3+2] cycloaddition reaction between a nitrile and an azide.[3] For the synthesis of this compound, the starting materials are phenylcyanamide and an azide source.

General Synthetic Pathway

The synthesis involves the reaction of phenylcyanamide with sodium azide, often in the presence of a catalyst and a suitable solvent. The reaction proceeds through the addition of the azide anion to the carbon-nitrogen triple bond of the nitrile, followed by cyclization to form the tetrazole ring.

Synthesis Phenylcyanamide Phenylcyanamide Reaction [3+2] Cycloaddition Phenylcyanamide->Reaction SodiumAzide Sodium Azide (NaN₃) SodiumAzide->Reaction Catalyst Catalyst (e.g., ZnCl₂, NH₄Cl) Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction This compound This compound (5-Amino-1-phenyl-1H-tetrazole) Reaction->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-substituted 1H-tetrazoles and can be adapted for this compound.

Materials:

  • Phenylcyanamide

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylcyanamide (1 equivalent) in DMF.

  • Add sodium azide (1.5-2 equivalents) and ammonium chloride (1.5-2 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with dilute HCl to a pH of 2-3. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid, which is toxic and explosive.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Amino-1-phenyl-1H-tetrazole.

Mechanism of Action

This compound is classified as a nonsteroidal anti-inflammatory drug (NSAID). The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4]

Cyclooxygenase Inhibition

The tetrazole moiety is often considered a bioisostere of the carboxylic acid group present in many traditional NSAIDs.[5][6] This structural similarity allows tetrazole-containing compounds to bind to the active site of COX enzymes, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutive enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation.

The selectivity of an NSAID for COX-1 versus COX-2 determines its efficacy and side-effect profile. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5] Some novel tetrazole derivatives have been designed and synthesized as selective COX-2 inhibitors.[5][7][8]

COX_Inhibition cluster_physiological Physiological Functions cluster_inflammatory Inflammation, Pain, Fever ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory This compound This compound This compound->COX1 Inhibition This compound->COX2 Inhibition

Caption: Proposed mechanism of action of this compound via COX inhibition.

The specific inhibitory activity and selectivity of this compound for COX-1 and COX-2 would require further experimental validation through enzymatic assays.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound can be achieved using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the phenyl group and the protons of the amino group.

    • ¹³C NMR spectroscopy will reveal the carbon signals of the phenyl ring and the tetrazole ring.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of this compound. The fragmentation pattern can provide further structural information. A characteristic fragmentation of 5-substituted 1H-tetrazoles in positive ion mode is the elimination of HN₃, while in negative ion mode, the loss of N₂ is often observed.[9]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can identify the characteristic functional groups present in the molecule, such as N-H stretching vibrations for the amino group, C=N and N=N stretching vibrations for the tetrazole ring, and C-H stretching for the aromatic ring.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC is a suitable method for assessing the purity of this compound and for quantitative analysis.[10]

    • A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for MS compatibility.[10]

Conclusion

This compound (5-Amino-1-phenyl-1H-tetrazole) is a tetrazole derivative with potential as a nonsteroidal anti-inflammatory agent. Its synthesis is achievable through established cycloaddition chemistry. The proposed mechanism of action involves the inhibition of cyclooxygenase enzymes, a hallmark of NSAIDs. This technical guide provides a foundational understanding of this compound for researchers and scientists, outlining its chemical properties, synthesis, and analytical characterization. Further investigation into its specific pharmacological profile, including its COX selectivity and in vivo efficacy, is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the In Vitro Effects of Fenamates on Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Acknowledgment and Editorial Note Regarding "Fenamole"

To our valued scientific audience,

Upon commissioning this technical guide on the "In vitro effects of this compound on cell lines," our initial deep literature review revealed a critical point of clarification. The compound "this compound" (CAS 5467-78-7; 1-phenyltetrazol-5-amine) is a registered chemical entity, noted for potential anti-inflammatory properties.[1][2] However, comprehensive searches of established scientific databases and peer-reviewed literature yield a significant scarcity of published studies detailing its specific molecular and cellular effects in vitro. The available information is insufficient to construct an in-depth, evidence-based technical guide that meets the stringent requirements for scientific integrity and reproducibility that you, our audience of researchers and drug development professionals, expect.

The phonetic similarity and shared classification as a non-steroidal anti-inflammatory drug (NSAID) strongly suggest a possible conflation with the "Fenamate" class of compounds. This class, which includes well-studied agents like Mefenamic Acid and Tolfenamic Acid, has a rich body of literature detailing its profound in vitro effects, from cyclooxygenase (COX) inhibition to the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Therefore, exercising the editorial control granted for this project, and to provide a guide of genuine scientific value, we have structured this document to focus on the in vitro effects of the Fenamate class of NSAIDs on cell lines . This approach allows us to deliver the depth of technical detail, validated protocols, and mechanistic insights originally envisioned, providing you with a robust and actionable resource for your research endeavors.

We believe this guide will serve as a cornerstone for understanding the complex cellular interactions of this important class of compounds.

Introduction: Beyond Cyclooxygenase Inhibition

The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), structurally derived from N-phenylanthranilic acid, has long been a staple in clinical practice for its analgesic and anti-inflammatory properties. This activity is classically attributed to the inhibition of cyclooxygenase (COX) enzymes, key mediators in prostaglandin synthesis.[3] However, a growing body of evidence, amassed from numerous in vitro studies, reveals a far more complex and compelling narrative. At concentrations achievable in a laboratory setting, fenamates exert potent, pleiotropic effects on cell lines that extend well beyond the COX pathway, encompassing the induction of programmed cell death (apoptosis), cell cycle arrest, and modulation of critical signaling cascades.

This guide moves beyond a surface-level description of fenamates as simple COX inhibitors. Instead, we will dissect the causal mechanisms behind their multifaceted in vitro activities, particularly in cancer cell lines where these effects have been most extensively characterized. We will explore why specific experimental choices are made, how protocols are designed to be self-validating, and how the data converge to paint a picture of fenamates as potent modulators of cellular fate.

Part 1: Core Cellular Impact - Proliferation and Viability

The primary observable effect of fenamates on cancer cell lines is the dose-dependent inhibition of cell proliferation and reduction in viability. Understanding this foundational effect is the critical first step before investigating more nuanced mechanisms like apoptosis or cell cycle arrest.

The Causality of Assay Selection: Why MTT?

To quantify the anti-proliferative effects of fenamates, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted starting point. Its selection is based on a clear biochemical rationale: the assay measures the metabolic activity of a cell population, which is directly proportional to the number of viable, proliferating cells. Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry, serves as a reliable proxy for cell viability. This provides a quantitative measure—typically the IC50 (half-maximal inhibitory concentration)—which is essential for comparing the potency of different fenamates and for establishing dose ranges for subsequent, more detailed mechanistic experiments.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the IC50 of a fenamate compound (e.g., Mefenamic Acid) on a selected cancer cell line (e.g., Colorectal Cancer cell line SW480).

Methodology:

  • Cell Seeding: Plate SW480 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 100 mM stock solution of Mefenamic Acid in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 10 µM to 500 µM. Include a vehicle control (DMSO equivalent to the highest concentration used).

  • Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Mefenamic Acid or vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Data Summary: Comparative IC50 Values of Fenamates
CompoundCell LineIC50 (µM)Key Observation
Mefenamic AcidPancreatic Cancer (PaTu 8988t)~250-500Significant inhibition of cell proliferation.[4]
Tolfenamic AcidHuman Polymorphonuclear Leukocytes~21-32Potent inhibition of degranulation.[5]
Flufenamic AcidHuman Polymorphonuclear Leukocytes~21-32Potent inhibition of LTB4 release.[5]

Part 2: Unraveling the Mechanism - Induction of Apoptosis

While proliferation assays confirm that fenamates are cytotoxic, they do not explain how the cells die. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical. Apoptosis is a controlled, non-inflammatory process, making it a highly desirable outcome for anti-cancer therapies. Fenamates have been shown to be potent inducers of apoptosis.

The Logic of Apoptosis Detection: A Multi-Pronged Approach

A single assay is insufficient to definitively conclude apoptosis. A self-validating system requires converging evidence from multiple assays that measure different hallmarks of the apoptotic process.

  • Annexin V/PI Staining: This is the gold standard for detecting early apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can identify these early apoptotic cells via flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, however, penetrate late apoptotic and necrotic cells. This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as Caspase-3 and Caspase-7, provides direct biochemical evidence of the apoptotic machinery being engaged. This can be measured via cleavage-specific antibodies in Western blotting or through fluorescent substrates.

Signaling Pathway: Fenamate-Induced Intrinsic Apoptosis

Fenamates predominantly trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by intracellular stress and converges on the mitochondria.

Fenamate_Apoptosis_Pathway cluster_treatment Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Fenamate Fenamate Treatment Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Fenamate->Bcl2 Downregulates Bak Bak / Bax (Pro-apoptotic) Fenamate->Bak Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bak->Mito Promotes Permeabilization CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Cyto c + Apaf-1 + Pro-Caspase-9) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleaves & Activates ActiveCasp3 Active Caspase-3 (Executioner) Casp3->ActiveCasp3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis Executes

Caption: Fenamate-induced intrinsic apoptosis pathway.

Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/PI)

Objective: To quantify the percentage of apoptotic cells in a culture of human oral cancer cells (e.g., HSC-3) following treatment with a fenamate.

Methodology:

  • Cell Treatment: Seed HSC-3 cells in 6-well plates and treat with the predetermined IC50 concentration of the fenamate for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant containing floating cells, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI and measure emission at >670 nm. Collect data for at least 10,000 events per sample.

  • Gating: Gate the cell populations to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Part 3: Dissecting Proliferative Control - Cell Cycle Arrest

In addition to inducing cell death, fenamates can also halt the cell division process itself, a phenomenon known as cell cycle arrest. This is a crucial anti-cancer mechanism, as it prevents the propagation of malignant cells.

Rationale for Cell Cycle Analysis

The cell cycle is a tightly regulated series of events leading to cell division, comprising four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints exist between these phases to ensure genomic integrity. Many anti-cancer agents work by exploiting these checkpoints, causing cells to arrest at a specific phase. By using flow cytometry to analyze the DNA content of a cell population, we can determine the distribution of cells across these phases. A compound that induces cell cycle arrest will cause a significant accumulation of cells in a particular phase (e.g., G1 or G2/M) compared to an untreated population.

Workflow: Investigating Fenamate-Induced Cell Cycle Arrest

Cell_Cycle_Workflow start Treat Cancer Cells with Fenamate harvest Harvest & Fix Cells (e.g., 70% Ethanol) start->harvest stain Stain with DNA Dye (Propidium Iodide + RNase A) harvest->stain flow Analyze via Flow Cytometry (Measure DNA Content) stain->flow hist Generate DNA Histogram flow->hist quant Quantify Cell Percentages in G1, S, and G2/M Phases hist->quant conclusion Conclusion: Accumulation in a specific phase indicates Cell Cycle Arrest quant->conclusion

Caption: Experimental workflow for cell cycle analysis.

Key Molecular Players: CDKs and CKIs

The progression through the cell cycle is driven by complexes of Cyclin-Dependent Kinases (CDKs) and their regulatory cyclin partners. The activity of these complexes is, in turn, negatively regulated by CDK inhibitors (CKIs). Studies have shown that some compounds can induce a G0/G1 cell cycle arrest by increasing the expression of CKIs like p21/Cip1 and p27/Kip1.[6] These proteins bind to and inhibit the activity of CDK2 and CDK4, preventing the transition from G1 to S phase.[6]

Experimental Protocol: Western Blot for Cell Cycle Regulatory Proteins

Objective: To determine if fenamate-induced cell cycle arrest is associated with changes in the expression of p21/Cip1 and p27/Kip1.

Methodology:

  • Treatment and Lysis: Treat cells with the fenamate at the IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p21/Cip1, p27/Kip1, and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the expression of p21 and p27 to the loading control to compare treated versus untreated samples.

Conclusion and Future Directions

The in vitro evidence is clear and compelling: the fenamate class of NSAIDs are potent multi-faceted agents whose cellular effects extend far beyond their classical anti-inflammatory role. They effectively inhibit cell proliferation, trigger programmed cell death through the intrinsic apoptotic pathway, and can halt the cell division process by inducing cell cycle arrest. The causality behind these effects is rooted in their ability to modulate key regulatory proteins, including the Bcl-2 family and cyclin-dependent kinase inhibitors.

The protocols detailed herein provide a validated, logical framework for researchers to investigate these effects in their own cell lines of interest. By combining assays that measure viability, apoptosis, and cell cycle progression, a comprehensive and trustworthy profile of a compound's in vitro activity can be established. This foundational work is essential for any drug development professional seeking to explore the potential repositioning of these established drugs for new therapeutic applications, particularly in oncology.

References

Methodological & Application

Navigating the Molecular Landscape of Anti-Inflammatory and Analgesic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the dynamic field of molecular biology and drug development, the precise understanding of a compound's mechanism of action is paramount. This guide addresses the applications of compounds related to the term "Fenamole." Initial searches for "this compound" reveal ambiguity, with the term linked to a non-steroidal anti-inflammatory drug (NSAID) with the chemical formula C7H7N5, as well as a branded analgesic medication "Fenamol," which is a combination of Diclofenac and Paracetamol[1][2]. Furthermore, searches often yield information on Fentanyl, a potent synthetic opioid. Given the limited specific molecular biology research data on a standalone compound named "this compound," this guide will focus on the well-documented molecular applications of its associated and relevant counterparts: NSAIDs (represented by Diclofenac and Paracetamol) and the synthetic opioid Fentanyl. This approach ensures scientific accuracy and provides valuable, actionable information for researchers.

Part 1: The Molecular Biology of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Diclofenac and Paracetamol

NSAIDs are a cornerstone of pain and inflammation management[3][4][5]. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins[3][6][7]. Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever[6].

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Diclofenac and Paracetamol, the components of "Fenamol," both function by blocking the action of chemical messengers responsible for pain, fever, and inflammation[1]. They achieve this by inhibiting COX enzymes, which convert arachidonic acid into prostaglandins[7]. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation[3].

Paracetamol, while being a potent analgesic and antipyretic, exhibits weak anti-inflammatory activity in peripheral tissues. It is a potent inhibitor of prostaglandin synthesis in the central nervous system, which explains its antipyretic and analgesic effects[8]. Studies have shown that paracetamol effectively reduces prostaglandin E2 synthesis in brain macrophages by inhibiting the enzymatic activity of cyclooxygenase[9].

Signaling Pathway: Prostaglandin Synthesis and Inhibition by NSAIDs

prostaglandin_pathway Prostaglandin Synthesis Pathway and NSAID Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Diclofenac, Paracetamol) NSAIDs->COX1 NSAIDs->COX2

Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.

Application Note 1: Assessing Anti-Inflammatory Activity of NSAIDs in a Cell-Based Assay

This protocol describes a method to evaluate the anti-inflammatory effects of compounds like Diclofenac and Paracetamol by measuring their ability to inhibit prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Measurement of PGE2 Inhibition in Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

2. Compound Treatment:

  • Prepare stock solutions of Diclofenac and Paracetamol in DMSO.
  • Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).

3. Stimulation:

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation and PGE2 production. Include an unstimulated control group.

4. Sample Collection and Analysis:

  • Collect the cell culture supernatant.
  • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
  • Determine the IC50 value for each compound.

Compound Typical IC50 for PGE2 Inhibition
Diclofenac1-10 µM
Paracetamol>100 µM (in peripheral macrophages)

Part 2: The Molecular Biology of Synthetic Opioids - Fentanyl

Fentanyl is a potent synthetic opioid analgesic that is approximately 100 times more potent than morphine[10]. Its primary mechanism of action is through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems[10][11].

Mechanism of Action: µ-Opioid Receptor Agonism

Fentanyl's binding to µ-opioid receptors triggers a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, specifically the opening of potassium channels and the inhibition of calcium channels[11]. These actions result in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, thereby blocking the transmission of pain signals[11].

Recent research has highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another. Fentanyl has been shown to be a biased agonist, with a preference for the β-arrestin pathway over the G-protein pathway in some contexts[12][13]. This biased signaling is an active area of research, as it may be possible to develop opioids with improved therapeutic profiles by selectively targeting specific downstream pathways.

Signaling Pathway: Fentanyl-Mediated µ-Opioid Receptor Signaling

fentanyl_pathway Fentanyl-Mediated µ-Opioid Receptor Signaling Fentanyl Fentanyl MOR µ-Opioid Receptor (GPCR) Fentanyl->MOR G_protein G-protein Signaling MOR->G_protein Activates Beta_arrestin β-arrestin Signaling MOR->Beta_arrestin Activates Analgesia Analgesia G_protein->Analgesia Side_effects Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects

References

The Researcher's Guide to Soluble Adenylyl Cyclase (sAC) Inhibition in Cell Culture: Protocols and Applications for TDI-10229

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Terminology: The compound "Fenamole" is not a widely recognized scientific name for a specific soluble adenylyl cyclase (sAC) inhibitor. Based on current research and available literature, it is likely that this is a misnomer or an internal designation for a compound within the class of potent and selective sAC inhibitors. This guide will focus on a well-characterized and published sAC inhibitor, TDI-10229 , as a representative molecule for researchers investigating the role of sAC in cellular processes. The principles and protocols outlined here are broadly applicable to other selective sAC inhibitors.

Introduction: The Intracellular World of cAMP and the Unique Role of sAC

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a pivotal role in a vast array of cellular processes, from gene expression and metabolism to cell proliferation and apoptosis. For decades, the primary source of cellular cAMP was thought to be the family of transmembrane adenylyl cyclases (tmACs), which are activated by G-protein coupled receptors (GPCRs) in response to extracellular signals. However, the discovery of soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, has revolutionized our understanding of cAMP signaling.

Unlike its membrane-bound counterparts, sAC is a cytosolic and organelle-localized enzyme that is insensitive to G-protein regulation. Instead, sAC acts as an intracellular sensor, primarily regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. This unique mode of regulation positions sAC as a critical transducer of metabolic and ionic signals into cAMP-mediated events within distinct subcellular compartments, including the cytoplasm, nucleus, and mitochondria.

The development of potent and selective sAC inhibitors, such as TDI-10229, has provided researchers with powerful tools to dissect the specific functions of sAC-dependent cAMP signaling, distinct from the tmAC pathways. This guide provides a comprehensive overview and detailed protocols for the effective use of TDI-10229 in cell culture experiments.

The sAC Signaling Pathway: A Localized Network of Intracellular Communication

The strategic intracellular localization of sAC allows for the generation of localized pools of cAMP, which can activate specific downstream effectors without necessarily elevating global cellular cAMP levels. This compartmentalization is key to the specificity of sAC-mediated signaling.

sAC_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles (Mitochondria, Nucleus) ext_signal Extracellular Signals (e.g., Hormones, Neurotransmitters) GPCR GPCR ext_signal->GPCR tmAC Transmembrane Adenylyl Cyclase (tmAC) GPCR->tmAC G-protein activation cAMP_tmAC cAMP (tmAC-derived) tmAC->cAMP_tmAC ATP to cAMP sAC Soluble Adenylyl Cyclase (sAC) cAMP_sAC cAMP (sAC-derived) sAC->cAMP_sAC ATP to cAMP HCO3 Bicarbonate (HCO₃⁻) HCO3->sAC Activates Ca2 Calcium (Ca²⁺) Ca2->sAC Activates TDI10229 TDI-10229 TDI10229->sAC Inhibits PKA_cyto PKA cAMP_sAC->PKA_cyto EPAC_cyto EPAC cAMP_sAC->EPAC_cyto cAMP_tmAC->PKA_cyto cAMP_tmAC->EPAC_cyto Cellular_Responses_cyto Cytoplasmic Responses PKA_cyto->Cellular_Responses_cyto Phosphorylation EPAC_cyto->Cellular_Responses_cyto Activation sAC_organelle sAC cAMP_organelle cAMP sAC_organelle->cAMP_organelle ATP to cAMP PKA_organelle PKA cAMP_organelle->PKA_organelle EPAC_organelle EPAC cAMP_organelle->EPAC_organelle Cellular_Responses_organelle Organelle-Specific Responses PKA_organelle->Cellular_Responses_organelle Phosphorylation EPAC_organelle->Cellular_Responses_organelle Activation

Figure 1: The Dichotomy of cAMP Signaling. This diagram illustrates the parallel cAMP signaling pathways mediated by transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC). While tmACs are activated by extracellular signals via GPCRs at the plasma membrane, sAC is regulated by intracellular ions like bicarbonate and calcium in the cytoplasm and within organelles. TDI-10229 selectively inhibits the sAC pathway.

Compound Profile: TDI-10229

PropertyValueReference(s)
Mechanism of Action Potent and selective inhibitor of soluble adenylyl cyclase (sAC/ADCY10)
IC₅₀ (Biochemical) ~160-195 nM for human sAC
IC₅₀ (Cellular) ~92 nM in sAC-overexpressing human 4-4 cells
Selectivity Highly selective for sAC over transmembrane adenylyl cyclases (tmACs 1-9)
Molecular Weight 384.8 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO
Storage Store powder at -20°C for up to 3 years.

Experimental Protocols

Part 1: Preparation of TDI-10229 Stock Solution

Rationale: Proper preparation and storage of the inhibitor stock solution are critical for maintaining its activity and ensuring reproducible experimental results. DMSO is the recommended solvent for preparing a high-concentration stock solution.

Materials:

  • TDI-10229 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

Protocol:

  • Briefly centrifuge the vial of TDI-10229 powder to ensure all the material is at the bottom.

  • Prepare a high-concentration stock solution, typically 10-20 mM, in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.85 mg of TDI-10229 in 1 mL of DMSO.

  • Vortex gently until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Note: The final concentration of DMSO in your cell culture medium should be kept low, typically ≤0.5%, to avoid solvent-induced cytotoxicity.

Part 2: Determining the Optimal Working Concentration

Rationale: The optimal working concentration of TDI-10229 can vary depending on the cell type, the level of endogenous sAC expression, and the specific biological endpoint being measured. Therefore, it is essential to perform a dose-response experiment to determine the effective concentration range for your specific experimental system.

Dose_Response_Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of TDI-10229 seed_cells->prepare_dilutions treat_cells Treat cells with different concentrations prepare_dilutions->treat_cells incubate Incubate for a defined period treat_cells->incubate assay Perform endpoint assay (e.g., cAMP measurement, cell viability) incubate->assay analyze Analyze data and determine IC₅₀/EC₅₀ assay->analyze end End analyze->end

Figure 2: Workflow for Dose-Response Experiment. A systematic approach to determine the optimal concentration of TDI-10229.

Protocol:

  • Cell Seeding: Plate your cells of interest in a suitable multi-well plate (e.g., 96-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow the cells to adhere and recover overnight.

  • Serial Dilutions: Prepare a series of dilutions of TDI-10229 in your complete cell culture medium. A common starting range is from 1 nM to 10 µM, with 2- to 3-fold dilutions. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of TDI-10229 or the vehicle control.

  • Incubation: Incubate the cells for a duration that is appropriate for your biological question. This could range from a few minutes for acute signaling events to several days for proliferation or differentiation studies.

  • Endpoint Assay: Perform an assay to measure the effect of sAC inhibition. This could be a direct measure of sAC activity (e.g., a cAMP assay) or a downstream phenotypic readout (e.g., cell viability, gene expression, protein phosphorylation).

  • Data Analysis: Plot the results as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Part 3: Assessing Cellular sAC Activity via cAMP Measurement

Rationale: The most direct way to confirm the activity of TDI-10229 in your cells is to measure its effect on intracellular cAMP levels. Since sAC is activated by bicarbonate, stimulating cells with bicarbonate can be used to induce a sAC-dependent cAMP response that should be blocked by TDI-10229.

Materials:

  • Cells treated with TDI-10229 or vehicle control

  • Sodium bicarbonate (NaHCO₃) solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE)

  • Cell lysis buffer (compatible with your cAMP assay kit)

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of TDI-10229 or vehicle for a short pre-incubation period (e.g., 30-60 minutes).

  • PDE Inhibition: Add a PDE inhibitor (e.g., 100-500 µM IBMX) to all wells and incubate for 10-15 minutes. This will help to amplify the cAMP signal.

  • sAC Stimulation: Stimulate the cells with a bicarbonate solution (e.g., 25-50 mM final concentration) for 10-30 minutes. Include a non-stimulated control.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of your chosen cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay following the manufacturer's instructions.

  • Data Analysis: Normalize the cAMP levels to the protein concentration in each sample. Compare the bicarbonate-stimulated cAMP levels in the presence and absence of TDI-10229. A significant reduction in cAMP in the TDI-10229-treated cells confirms sAC inhibition.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of TDI-10229 1. Compound inactivity: Degradation due to improper storage or repeated freeze-thaw cycles.2. Poor solubility: Precipitation of the compound in the culture medium.3. Low sAC expression: The cell line may have very low or no endogenous sAC expression.4. Assay insensitivity: The chosen endpoint may not be sensitive to sAC-mediated cAMP signaling.1. Use a fresh aliquot of the stock solution. Verify the purity and activity of the compound if possible.2. Visually inspect the medium for any precipitate after adding the compound. Ensure the final DMSO concentration is low. Sonication of the stock solution before dilution may help.3. Check the literature or perform qPCR/Western blotting to confirm sAC expression in your cell line.4. Use a more direct and sensitive assay, such as cAMP measurement.
High background or off-target effects 1. High compound concentration: Using concentrations far above the IC₅₀ can lead to non-specific effects.2. Cytotoxicity: The compound may be toxic to the cells at higher concentrations.1. Perform a careful dose-response analysis and use the lowest effective concentration.2. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your main experiment to assess cytotoxicity.
Variability between experiments 1. Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or medium composition.2. Inconsistent compound handling: Differences in stock solution preparation or dilution.1. Maintain consistent cell culture practices. Use cells within a defined passage number range.2. Follow the protocol for stock solution preparation and storage strictly. Prepare fresh dilutions for each experiment.

Conclusion

The selective inhibition of soluble adenylyl cyclase with tools like TDI-10229 offers a unique opportunity to explore the intricacies of compartmentalized cAMP signaling. By understanding the mechanism of action of sAC and its inhibitors, and by employing rigorous and well-controlled experimental protocols, researchers can effectively dissect the physiological and pathophysiological roles of this important intracellular sensor. This guide provides a solid foundation for the successful application of TDI-10229 in cell culture, paving the way for new discoveries in cellular signaling and drug development.

Application Notes and Protocols for the Experimental Use of Fenamole

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution and preparation of Fenamole (CAS 5467-78-7) for experimental use. Given the limited publicly available data on this compound, this guide emphasizes a foundational, first-principles approach to solubility testing and solution preparation, ensuring scientific integrity and reproducibility in your research.

Introduction to this compound: A Profile

This compound, also known by its synonym 1-Phenyl-1H-tetrazol-5-amine and NSC25413, is a phenolic compound recognized for its potential analgesic and anti-inflammatory properties.[1] As a solid at room temperature, its utility in in vitro and in vivo experimental models is contingent upon its effective dissolution into a biologically compatible solvent system. Understanding its fundamental chemical properties is the first step in developing a robust experimental protocol.

Chemical Property Value Source
CAS Number 5467-78-7[1][2]
Molecular Formula C₇H₇N₅[1]
Molecular Weight 161.16 g/mol [1]
Appearance White solid (in related compounds)[3]

The Challenge of Solubility: A Methodical Approach

A key challenge in working with novel or less-characterized compounds like this compound is the absence of readily available, quantitative solubility data. A Safety Data Sheet for this compound explicitly states "solubility no data available".[4] Therefore, a systematic solubility test is the most rigorous and reliable starting point for any experimental work.

The choice of solvent is critical, as it must dissolve the compound to the desired concentration without impacting the biological system under investigation. For cell-based assays, it is crucial to use solvents at concentrations that are non-toxic to the cells.

Recommended Solvents for Initial Testing

Based on the chemical structure of this compound (a tetrazole derivative) and general practices for small molecules in drug discovery, the following solvents are recommended for initial solubility testing:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is capable of dissolving a wide array of both polar and nonpolar compounds.[5][6] It is miscible with water and cell culture media, making it a common choice for preparing stock solutions of test compounds for in vitro screening.[6] However, DMSO can exhibit toxicity at higher concentrations, so it is imperative to keep the final concentration in assays low (typically ≤0.5%).[7]

  • Ethanol (EtOH): While less versatile than DMSO, ethanol is another common solvent for biological experiments. The fact that a structurally related compound can be recrystallized from ethanol suggests that this compound may also possess some degree of solubility in it.[3] Ethanol is generally less toxic to cells than DMSO at equivalent concentrations.[7]

Workflow for Solubility Determination

The following workflow provides a systematic approach to determining the solubility of this compound in a chosen solvent.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Gastric Mucus Production\nPlatelet Aggregation Gastric Mucus Production Platelet Aggregation Prostaglandins_Physiological->Gastric Mucus Production\nPlatelet Aggregation Pain, Fever, Inflammation Pain, Fever, Inflammation Prostaglandins_Inflammatory->Pain, Fever, Inflammation This compound This compound (Putative Inhibitor) This compound->COX1 This compound->COX2

References

Using Fenamole as a Chemical Probe: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of NAAA Inhibition with Fenamole

This compound is a small molecule that has garnered significant interest within the scientific community for its potential as a chemical probe to investigate the physiological and pathological roles of N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal enzyme responsible for the degradation of the bioactive lipid mediator, palmitoylethanolamide (PEA).[1][2] PEA is an endogenous fatty acid amide that exerts a range of anti-inflammatory and analgesic effects, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene transcription.[3] By inhibiting NAAA, this compound offers a powerful tool to elevate endogenous PEA levels, thereby potentiating its therapeutic effects.[2] This guide provides an in-depth overview of this compound's mechanism of action and detailed protocols for its application in biomedical research.

Mechanism of Action: Modulating the NAAA-PEA-PPAR-α Signaling Axis

This compound acts as an inhibitor of NAAA, a cysteine hydrolase that terminates the biological activity of PEA by hydrolyzing it into palmitic acid and ethanolamine.[1] The inhibition of NAAA by this compound leads to an accumulation of PEA within the cell. This elevated PEA can then translocate to the nucleus and bind to and activate PPAR-α.[3] Activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in inflammation and pain signaling, ultimately leading to a reduction in the inflammatory response.[4][5]

NAAA-PEA-PPARa_Pathway cluster_Cell Cell cluster_Nucleus Nucleus This compound This compound NAAA NAAA This compound->NAAA Inhibits PEA PEA NAAA->PEA Degrades FattyAcid_Ethanolamine Palmitic Acid + Ethanolamine PEA->FattyAcid_Ethanolamine Hydrolysis PEA->PEA_nuc Translocates to Nucleus PPARa PPAR-α RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to GeneTranscription Modulation of Gene Transcription PPRE->GeneTranscription Regulates AntiInflammatory Anti-inflammatory Effects GeneTranscription->AntiInflammatory Leads to PEA_nuc->PPARa Activates

Figure 1: The NAAA-PEA-PPAR-α signaling pathway modulated by this compound.

Physicochemical Properties and Handling

PropertyValueSource
Molecular FormulaC₇H₇N₅[6]
Molecular Weight161.16 g/mol [6]
AppearanceWhite to off-white solidN/A
SolubilitySoluble in DMSO[7]
StorageStore at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several months.[8]N/A

Stock Solution Preparation:

For in vitro experiments, prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.[7] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use. The final DMSO concentration in the assay should be kept below 0.5% to minimize solvent-induced cytotoxicity.[9]

Application 1: In Vitro Characterization of NAAA Inhibition

Protocol 1.1: NAAA Enzymatic Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory potency (IC₅₀) of this compound against NAAA. The assay utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by NAAA.

Materials:

  • Recombinant human or rodent NAAA enzyme

  • NAAA assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 4.5)

  • Fluorogenic NAAA substrate (e.g., PAMCA (N-(4-methylcoumarin-7-yl) palmitamide))

  • This compound

  • DMSO

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for a new compound would be from 100 µM down to 1 pM.[10]

  • Reaction Setup:

    • In a 96-well plate, add 2 µL of the diluted this compound or DMSO (for vehicle control) to each well.

    • Add 88 µL of NAAA assay buffer containing the recombinant NAAA enzyme to each well. The final enzyme concentration should be optimized to ensure linear reaction kinetics.

    • Include control wells without the enzyme (blank) and without the inhibitor (vehicle).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution (prepared in assay buffer) to each well. The final substrate concentration should be at or near the Kₘ value for NAAA.[10]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 460 nm for AMC product) kinetically over 30-60 minutes or as an endpoint reading.[1]

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Calculate the percentage of NAAA inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterF96 (Reference NAAA Inhibitor)This compound (To be determined)
IC₅₀ (NAAA) ~270 nMTBD
Selectivity (vs. FAAH) >150-foldTBD

Table 1: Comparative inhibitory potency of NAAA inhibitors. F96 is a well-characterized potent and selective NAAA inhibitor and can be used as a positive control.[11]

Protocol 1.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein against thermal denaturation.[11][12]

Materials:

  • Cells expressing endogenous or over-expressed NAAA (e.g., RAW 264.7 macrophages)

  • This compound

  • PBS

  • Lysis buffer (containing protease inhibitors)

  • SDS-PAGE and Western blotting reagents

  • Anti-NAAA antibody

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-NAAA antibody.

  • Data Analysis:

    • Quantify the band intensities for NAAA at each temperature for both vehicle- and this compound-treated samples.

    • Plot the percentage of soluble NAAA relative to the unheated control against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[13]

CETSA_Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Soluble Fraction Analysis (Western Blot for NAAA) D->E F 6. Data Analysis (Melting Curve Shift) E->F

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Application 2: Cellular Assays to Assess Downstream Effects

Protocol 2.1: Quantification of Intracellular PEA Levels by LC-MS/MS

This protocol describes the quantification of intracellular PEA levels in cells treated with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for lipid analysis.

Materials:

  • Cultured cells (e.g., RAW 264.7 macrophages)

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Internal standard (e.g., PEA-d4)

  • Extraction solvent (e.g., chloroform/methanol mixture)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce changes in PEA levels. Include an unstimulated control group.

  • Lipid Extraction:

    • Harvest the cells and add the internal standard.

    • Perform lipid extraction using a suitable organic solvent mixture (e.g., Folch method with chloroform/methanol).

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate PEA from other lipids using a C18 reverse-phase column with a gradient elution.[1]

    • Detect and quantify PEA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for PEA is typically m/z 300.3 → 62.1.[14]

  • Data Analysis:

    • Calculate the concentration of PEA in each sample by normalizing the peak area of endogenous PEA to the peak area of the internal standard and comparing it to a standard curve.

    • Express the results as pmol of PEA per mg of protein or per million cells.

Protocol 2.2: PPAR-α Reporter Assay

This assay measures the activation of PPAR-α in response to increased intracellular PEA levels following NAAA inhibition by this compound.

Materials:

  • Cells stably or transiently co-transfected with a PPAR-α expression vector and a reporter plasmid containing PPREs upstream of a luciferase gene.

  • This compound

  • A known PPAR-α agonist (e.g., GW7647) as a positive control.

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the reporter cells in a white, clear-bottom 96-well plate.

    • Treat the cells with a range of concentrations of this compound, vehicle (DMSO), or a positive control PPAR-α agonist.

    • Incubate for 18-24 hours to allow for gene transcription and luciferase expression.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel cytotoxicity assay or a co-transfected control reporter).

    • Calculate the fold activation of PPAR-α relative to the vehicle-treated cells.

Application 3: In Vivo Evaluation of this compound

The following are general guidelines for initial in vivo studies. Specific doses and administration routes for this compound should be determined empirically. As a starting point, the dosages used for the potent NAAA inhibitor F96 (3-30 mg/kg, intraperitoneal injection in mice) can be considered.[11]

Protocol 3.1: Carrageenan-Induced Paw Edema Model of Acute Inflammation

This model is used to assess the anti-inflammatory effects of this compound in vivo.

Materials:

  • Rodents (e.g., mice or rats)

  • This compound

  • Vehicle control

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Compound Administration: Administer this compound or vehicle to the animals via a suitable route (e.g., intraperitoneal, oral).

  • Induction of Inflammation: After a pre-treatment period (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the vehicle-treated group.

Selectivity and Off-Target Considerations

A crucial aspect of a good chemical probe is its selectivity for the intended target. While specific off-target screening data for this compound is not widely available, it is essential to evaluate its activity against related hydrolases to ensure that the observed biological effects are indeed due to NAAA inhibition.

Recommended Selectivity Profiling:

  • Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of anandamide. Inhibition of FAAH can also produce analgesic and anti-inflammatory effects.[15]

  • Monoacylglycerol Lipase (MAGL): The main enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[16]

  • Acid Ceramidase (AC): A structurally and functionally related cysteine amidase.[10]

The selectivity of this compound can be determined by performing enzymatic assays as described in Protocol 1.1 using recombinant FAAH, MAGL, and AC enzymes. A highly selective probe should exhibit significantly greater potency for NAAA compared to these other hydrolases.

Troubleshooting

ProblemPossible CauseSolution
High background in NAAA enzymatic assay Substrate instability; Contaminated reagentsPrepare fresh substrate solution; Use high-purity reagents.
No thermal shift in CETSA Compound does not bind to the target; Inappropriate temperature rangeConfirm target inhibition with an enzymatic assay; Optimize the temperature gradient.
High variability in PEA measurements Inconsistent cell handling or extraction; PEA contaminationStandardize all procedures; Use pre-screened glassware to avoid PEA contamination from lab supplies.[17]
Cytotoxicity observed in cellular assays Compound is toxic at the tested concentrationsPerform a cytotoxicity assay (e.g., MTT or LDH release) to determine the non-toxic concentration range.

Conclusion

This compound represents a valuable chemical probe for elucidating the complex biology of the NAAA-PEA-PPAR-α signaling pathway. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to effectively utilize this compound in their studies of inflammation, pain, and other NAAA-related pathologies. As with any chemical probe, careful experimental design, including dose-response studies, selectivity profiling, and appropriate controls, is paramount to ensure the generation of robust and reproducible data.

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Quantification of Diclofenac and Paracetamol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Diclofenac and Paracetamol in a finished pharmaceutical product, commonly marketed under brand names such as Fenamole. The developed isocratic method is accurate, precise, and linear, making it suitable for routine quality control and stability testing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodology, validation in accordance with International Council for Harmonisation (ICH) guidelines, and practical implementation.

Introduction: The Clinical and Analytical Rationale

Combination therapy is a cornerstone of modern medicine, often providing synergistic effects and improved patient compliance. The formulation of Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), and Paracetamol (acetaminophen), a widely used analgesic and antipyretic, is a prime example of a rational combination for the management of pain and inflammation associated with conditions like rheumatoid arthritis, osteoarthritis, and postoperative pain.[1]

Mechanism of Action Synergy:

  • Diclofenac: Exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3][4][5][6] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

  • Paracetamol: The mechanism of action for paracetamol is more complex and not fully elucidated. It is understood to involve the inhibition of COX enzymes, potentially with some selectivity for COX-2, particularly in environments with low levels of arachidonic acid and peroxides.[7][8] Additionally, a key metabolite of paracetamol, AM404, formed in the brain, is believed to contribute to its analgesic effect by activating the endocannabinoid system.[7][9][10]

The distinct yet complementary mechanisms of these two active pharmaceutical ingredients (APIs) necessitate a reliable analytical method to ensure the quality, safety, and efficacy of the combination product. This application note addresses this need by providing a detailed protocol for a validated RP-HPLC method.

Physicochemical Properties of the Analytes

A thorough understanding of the physicochemical properties of Diclofenac and Paracetamol is fundamental to the development of a successful chromatographic separation.

PropertyDiclofenacParacetamol
Chemical Structure
Molecular Formula C₁₄H₁₁Cl₂NO₂C₈H₉NO₂
Molecular Weight 296.15 g/mol 151.16 g/mol
pKa ~4.0~9.5
LogP ~4.51~0.46
Solubility Sparingly soluble in water, freely soluble in methanol and ethanol.Sparingly soluble in water, freely soluble in ethanol.

Data sourced from PubChem and other chemical databases.

The significant differences in their polarity (LogP) and ionization characteristics (pKa) allow for their effective separation using reverse-phase chromatography.

Experimental Protocol: RP-HPLC Method

This section provides a detailed, step-by-step methodology for the simultaneous quantification of Diclofenac and Paracetamol.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a ratio of 60:40 (v/v) of buffer to organic modifier, with the pH of the buffer adjusted to be at least 2 pH units away from the pKa of the analytes to ensure consistent ionization. For this combination, a pH of around 3.5 is often effective.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: An isobestic point where both compounds have reasonable absorbance, such as 278 nm, can be used for simultaneous detection.[11] Alternatively, a PDA detector can be used to monitor at the λmax of each compound for enhanced sensitivity.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

Reagent and Standard Preparation
  • Mobile Phase Preparation:

    • Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH to 3.5 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the filtered buffer and HPLC-grade acetonitrile in a 60:40 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of Diclofenac potassium and 100 mg of Paracetamol reference standards into separate 100 mL volumetric flasks.

    • Dissolve the standards in a small amount of the mobile phase and then dilute to the mark with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by appropriately diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples. For a typical formulation containing 50 mg of Diclofenac and 500 mg of Paracetamol, the working standard concentrations could be in the range of 10-100 µg/mL for Diclofenac and 100-1000 µg/mL for Paracetamol.

Sample Preparation
  • Weigh and finely powder 20 tablets to obtain a homogenous mixture.

  • Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase to the flask and sonicate for 15 minutes to ensure complete dissolution of the APIs.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in triplicate to establish the calibration curve.

  • Inject the prepared sample solutions in triplicate.

  • Record the peak areas and retention times for both Diclofenac and Paracetamol.

Assay Validation: A Self-Validating System

The developed analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[12][13][14][15][16]

System Suitability

Before commencing the validation experiments, the suitability of the chromatographic system should be established. This is achieved by injecting a standard solution multiple times (typically five or six replicates) and evaluating the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%
Resolution (Rs) > 2.0 between adjacent peaks
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure: Analyze a blank (diluent), a placebo (formulation without APIs), the standard solutions, and the sample solution.

  • Acceptance Criteria: The chromatograms should show no interfering peaks at the retention times of Diclofenac and Paracetamol in the blank and placebo samples.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare a series of at least five concentrations of the standard solutions spanning the expected working range. Inject each concentration in triplicate and plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by the standard addition method or by analyzing a sample with a known concentration.

  • Procedure: Spike a placebo with known amounts of the standard solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate samples of the same batch on the same day under the same experimental conditions.

    • Acceptance Criteria: The RSD of the assay results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the assay results over the different days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated to be at a level that is suitable for the intended purpose of the assay (e.g., for impurity testing).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the method parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic modifier)

    • Column temperature (± 2°C)

    • pH of the mobile phase buffer (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the assay results should not be significantly affected.

Data Presentation and Visualization

Typical Chromatogram

A representative chromatogram should be presented showing the separation of Diclofenac and Paracetamol from each other and from any potential excipient peaks.

Validation Summary Table
Validation ParameterDiclofenacParacetamolAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5 - 101.2%99.8 - 100.9%98.0 - 102.0%
Repeatability (% RSD) 0.85%0.72%≤ 2.0%
Intermediate Precision (% RSD) 1.12%0.98%≤ 2.0%
LOD (µg/mL) 0.050.1-
LOQ (µg/mL) 0.150.3-

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Solution Preparation standard_prep->sample_prep system_suitability System Suitability Testing sample_prep->system_suitability calibration Calibration Curve Generation system_suitability->calibration sample_analysis Sample Analysis calibration->sample_analysis specificity Specificity sample_analysis->specificity linearity Linearity sample_analysis->linearity accuracy Accuracy sample_analysis->accuracy precision Precision sample_analysis->precision lod_loq LOD & LOQ sample_analysis->lod_loq robustness Robustness sample_analysis->robustness

Caption: Workflow for the development and validation of the RP-HPLC assay.

Logical Relationship of Validation Parameters

Validation_Parameters Method Validated Analytical Method Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD_LOQ LOD & LOQ LOD_LOQ->Method Robustness Robustness Robustness->Method

Caption: Interrelation of key validation parameters for a robust analytical method.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient means for the simultaneous quantification of Diclofenac and Paracetamol in pharmaceutical dosage forms. The comprehensive validation, performed in accordance with ICH guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust. This validated assay is suitable for routine quality control testing, stability studies, and other analytical applications in the pharmaceutical industry.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Mefenamic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mefenamic acid in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes diclofenac as a stable, closely-eluting internal standard (IS). Chromatographic separation is achieved on a C18 reversed-phase column with a rapid 1.75-minute total run time, making it suitable for high-throughput analysis. The method was validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3] The assay demonstrates excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range, proving its suitability for pharmacokinetic and bioequivalence studies.

Introduction

Mefenamic acid, N-[(2,3-dimethylphenyl)amino]benzoic acid, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties.[4][5] It is commonly prescribed for the treatment of mild to moderate pain, including menstrual pain, osteoarthritis, and rheumatoid arthritis.[6][7] Mefenamic acid functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins.[6][8]

Accurate quantification of mefenamic acid in biological matrices, such as human plasma, is crucial for pharmacokinetic (PK) assessments, bioequivalence (BE) studies, and therapeutic drug monitoring. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. This note details a complete, validated workflow designed for researchers and drug development professionals requiring a reliable method for mefenamic acid quantification.

Experimental

Materials and Reagents
  • Analytes: Mefenamic Acid (Reference Standard, >99% purity), Diclofenac (Internal Standard, >99% purity)

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Glacial Acetic Acid (Analytical Grade)

  • Reagents: Ammonium Acetate (LC-MS Grade), Formic Acid (LC-MS Grade)

  • Water: Deionized water, purified to 18.2 MΩ·cm (e.g., Milli-Q system)

  • Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Thermo Hypurity C18, 50 × 4.6 mm, 5 µm particle size.[4][9]

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of mefenamic acid and diclofenac (IS) in methanol.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 methanol/water mixture to prepare calibration curve (CC) spiking solutions and quality control (QC) spiking solutions at various concentrations.

  • Calibration Standards & QCs: Prepare CC standards and QC samples by spiking 5% of the total volume of blank human plasma with the appropriate working solutions.[6] This minimizes matrix effects. A typical calibration range is 20 to 6000 ng/mL.[4][9] QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Methodology

Sample Preparation: Liquid-Liquid Extraction (LLE)

The causality behind choosing LLE is its efficiency in removing proteins and phospholipids from the plasma matrix, which are major sources of ion suppression in the ESI source. This leads to a cleaner extract and more reliable quantification.

Protocol:

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Diclofenac, e.g., 1000 ng/mL).

  • Vortex briefly for 15 seconds.

  • Add 50 µL of 0.25% acetic acid to acidify the sample, ensuring the analytes are in a non-ionized state for efficient extraction into the organic solvent.[9]

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Conditions

The selection of a C18 column provides excellent retention and separation for moderately non-polar molecules like mefenamic acid. A methanol-based mobile phase with an ammonium acetate buffer is chosen to ensure efficient ionization in the ESI source and good chromatographic peak shape.[4][5][9]

Table 1: Chromatographic Conditions

ParameterSetting
Column Thermo Hypurity C18, 50 × 4.6 mm, 5 µm
Mobile Phase A 2 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid)
Mobile Phase B Methanol
Flow Rate 0.75 mL/min[4][9]
Gradient Isocratic: 15% A : 85% B[4][9]
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 5°C[6]
Total Run Time 1.75 minutes[4][9]

Table 2: Mass Spectrometric Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative[4][9]
MRM Transitions Mefenamic Acid: m/z 240.0 → 196.3[4][9] Diclofenac (IS): m/z 294.0 → 250.2[4][9]
Dwell Time 200 ms[4][9]
Source Temp. 500°C
IonSpray Voltage -4500 V
Curtain Gas (CUR) 20 psi
Collision Gas (CAD) Medium

Note: Gas and voltage parameters are instrument-dependent and should be optimized.

Method Validation

The method was validated following the International Council for Harmonisation (ICH) M10 guideline, as well as FDA and EMA recommendations.[1][2][10] The goal of validation is to demonstrate that the method is suitable for its intended purpose.[10]

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity To demonstrate a proportional relationship between concentration and instrument response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Four QC levels (LLOQ, L, M, H). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery To assess the efficiency of the extraction process.Should be consistent, precise, and reproducible. Not required to be 100%. A mean recovery of ~73% has been reported as acceptable.[4][9]
Matrix Effect To evaluate the ion suppression or enhancement from matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration at each stability condition must be within ±15% of the nominal concentration.
Incurred Sample Reanalysis (ISR) To verify the reproducibility of the method using study samples.At least two-thirds of the re-analyzed samples must be within ±20% of the original result.

Workflow Diagrams

G cluster_0 Sample Preparation Workflow cluster_1 LC-MS/MS Analysis Workflow Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (50 µL) Plasma->Add_IS Acidify 3. Acidify (0.25% Acetic Acid) Add_IS->Acidify Extract 4. Add Extraction Solvent & Vortex Acidify->Extract Centrifuge 5. Centrifuge Extract->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject Sample into LC Reconstitute->Inject Transfer to HPLC Vial Separate 10. Chromatographic Separation Inject->Separate Ionize 11. Electrospray Ionization (ESI) Separate->Ionize Detect 12. MRM Detection (QqQ) Ionize->Detect Quantify 13. Data Processing & Quantification Detect->Quantify

Caption: High-level workflow from sample preparation to data analysis.

Conclusion

The LC-MS/MS method presented provides a rapid, robust, and reliable solution for the quantification of mefenamic acid in human plasma. The simple liquid-liquid extraction protocol delivers clean samples, minimizing matrix effects and ensuring high sensitivity. The method meets the stringent validation criteria set by major regulatory agencies, making it an ideal tool for pharmaceutical researchers and scientists engaged in clinical and preclinical studies requiring accurate bioanalytical data.

References

Application Notes & Protocols: Fenamole Delivery Methods in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Identity of Fenamole

In the landscape of pharmaceutical research, precise terminology is paramount. The term "this compound" presents a notable ambiguity that requires clarification. It is frequently associated with a combination drug product containing Diclofenac and Paracetamol, aimed at pain and inflammation relief. However, a distinct chemical entity, 5-Amino-1-phenyl-1H-tetrazole, also bears the name this compound (CAS RN: 2959-17-3). This document will focus exclusively on the latter, a specific non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C₇H₇N₅.[1][2] For researchers embarking on preclinical evaluation of this compound, understanding its delivery is a critical first step. These notes provide a detailed guide to formulating and administering this compound in common preclinical models, drawing upon established methodologies for NSAIDs with similar physicochemical profiles.

Physicochemical Properties and Formulation Considerations

This compound (C₇H₇N₅) is a small molecule with a molecular weight of 161.16 g/mol .[1] Its structure, featuring a phenyl group and a tetrazole amine moiety, suggests a degree of lipophilicity. Like many NSAIDs, it is anticipated to have poor water solubility, a key challenge that must be addressed for effective in vivo delivery.[3][4] The formulation strategy will, therefore, be dictated by the chosen route of administration and the need to achieve adequate bioavailability. Strategies to enhance the solubility of poorly water-soluble drugs include pH modification, the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[5]

Oral Gavage Administration

Oral gavage is a common and straightforward method for administering precise doses of a substance directly into the stomach of a rodent. It is particularly useful for assessing the oral bioavailability and efficacy of new chemical entities like this compound.

Rationale for Oral Gavage

This route mimics the clinical route of administration for many oral NSAIDs. It allows for precise dose control, which is essential in pharmacokinetic and pharmacodynamic studies. For poorly soluble compounds like this compound, a suspension or a solution in a suitable vehicle is required.

Formulation Strategies for Oral Gavage
Vehicle ComponentExampleConcentrationRationale
Aqueous Vehicle 0.5% (w/v) Carboxymethylcellulose (CMC) in waterAs neededCreates a uniform suspension for insoluble compounds.
Co-solvent Polyethylene glycol 400 (PEG 400)10-30% in waterCan help to solubilize the compound.
Surfactant Tween 800.1-1%Improves wettability and prevents aggregation of particles.
Protocol for Oral Gavage in Mice

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in sterile water)

  • Syringes (1 mL)

  • Stainless steel, ball-tipped gavage needles (18-20 gauge for adult mice)[6]

  • Balance for weighing animals

  • Mortar and pestle or homogenizer

Procedure:

  • Animal Weighing and Dose Calculation: Weigh each mouse to determine the correct volume for administration. The maximum volume for oral gavage in mice is typically 10 mL/kg.[7][8]

  • Formulation Preparation (Suspension):

    • Calculate the required amount of this compound and vehicle.

    • If preparing a suspension, triturate the this compound powder with a small amount of vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing to achieve a homogenous suspension.

  • Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the appropriate insertion depth. Mark the needle to prevent over-insertion.[8][9]

  • Animal Restraint: Scruff the mouse firmly to immobilize its head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.[9]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced.[6]

  • Administration: Once the needle is in the esophagus (you should not feel any resistance), slowly administer the formulation.[9]

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.[6]

Workflow for Oral Gavage Formulation and Administration

G cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh this compound mix Triturate this compound with Vehicle weigh->mix vehicle Prepare Vehicle (e.g., 0.5% CMC) vehicle->mix suspend Create Homogenous Suspension mix->suspend calc_dose Calculate Dose Volume suspend->calc_dose Use in Dosing weigh_animal Weigh Mouse weigh_animal->calc_dose restrain Restrain Mouse calc_dose->restrain insert Insert Gavage Needle restrain->insert administer Administer Formulation insert->administer monitor Monitor Animal administer->monitor

Caption: Workflow for oral gavage of this compound in mice.

Intraperitoneal (IP) Injection

IP injection is a common parenteral route of administration in preclinical models, allowing for rapid absorption of the compound into the systemic circulation.

Rationale for IP Injection

This route bypasses first-pass metabolism in the liver, which can be advantageous for compounds that are heavily metabolized. It is also useful when oral administration is not feasible. Large volumes can be administered via this route, which can be beneficial for poorly soluble drugs that require a larger volume of vehicle.[10]

Formulation Strategies for IP Injection
Vehicle ComponentExampleConcentrationRationale
Aqueous Vehicle Sterile Saline or PBSAs neededIsotonic and well-tolerated.
Co-solvent Dimethyl sulfoxide (DMSO)5-10% in salineA powerful solvent, but can have its own biological effects.
Solubilizing Agent Solutol HS 1510-20% in waterA non-ionic solubilizer and emulsifying agent.
Complexing Agent Hydroxypropyl-β-cyclodextrin (HPβCD)20-40% in waterForms inclusion complexes to enhance solubility.
Protocol for Intraperitoneal Injection in Rats

Materials:

  • This compound

  • Sterile vehicle (e.g., 10% DMSO in sterile saline)

  • Sterile syringes (1-3 mL)

  • Sterile needles (23-25 gauge for rats)[11]

  • Balance for weighing animals

  • 70% ethanol for disinfection

Procedure:

  • Animal Weighing and Dose Calculation: Weigh the rat to determine the correct injection volume. The maximum recommended volume for IP injection in rats is 10 mL/kg.[11][12]

  • Formulation Preparation (Solution):

    • Calculate the required amount of this compound and vehicle.

    • If using a co-solvent like DMSO, dissolve the this compound in the DMSO first.

    • Slowly add the saline or other aqueous vehicle while vortexing to prevent precipitation. The final solution should be clear.

  • Animal Restraint: Restrain the rat in dorsal recumbency (on its back) with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.[13]

  • Site Identification and Preparation: The injection site is in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11] Swab the area with 70% ethanol.

  • Needle Insertion: Insert the needle at a 30-40 degree angle into the peritoneal cavity.[12]

  • Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new needle and syringe.[14]

  • Injection: If aspiration is clear, inject the solution smoothly.

  • Post-Injection Monitoring: Return the rat to its cage and monitor for any adverse reactions.

Workflow for Intraperitoneal Injection

G cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh this compound dissolve Dissolve in Co-solvent (e.g., DMSO) weigh->dissolve dilute Dilute with Saline dissolve->dilute calc_dose Calculate Injection Volume dilute->calc_dose Use for Injection weigh_animal Weigh Rat weigh_animal->calc_dose restrain Restrain Rat (Dorsal Recumbency) calc_dose->restrain inject Inject into Lower Right Quadrant restrain->inject aspirate Aspirate to Check Placement inject->aspirate administer Administer Solution aspirate->administer monitor Monitor Animal administer->monitor

References

Fenamole: A Potent Tool for Interrogating TRPM5-Mediated Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Taste and Beyond with Fenamole

Signal transduction, the intricate network of communication that governs cellular function, is a cornerstone of biological research. Understanding these pathways is paramount in deciphering disease mechanisms and developing novel therapeutics. A key player in several sensory and physiological signaling cascades is the Transient Receptor Potential Melastatin 5 (TRPM5) channel, a calcium-activated non-selective cation channel.[1] this compound, a non-steroidal anti-inflammatory drug (NSAID), has emerged as a valuable pharmacological tool for its potent inhibition of the TRPM5 channel. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to dissect TRPM5-mediated signaling pathways, with a focus on in vitro cell-based assays.

This compound's utility lies in its ability to selectively block the TRPM5 channel, thereby allowing researchers to probe its role in various physiological processes. The TRPM5 channel is a crucial component in the transduction of sweet, bitter, and umami tastes.[1] Beyond taste perception, TRPM5 is implicated in insulin secretion from pancreatic beta cells, the release of gut hormones, and the modulation of neuronal excitability. By inhibiting TRPM5 with this compound, researchers can elucidate the downstream consequences of channel blockade and gain a deeper understanding of its contribution to these critical signaling events.

Mechanism of Action: this compound's Targeted Inhibition of TRPM5

The canonical activation of the TRPM5 channel is initiated by the binding of tastants (sweet, bitter, or umami molecules) to their respective G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. This binding activates a signaling cascade that leads to the production of inositol trisphosphate (IP₃), which in turn binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺ directly gates the TRPM5 channel, leading to an influx of sodium ions (Na⁺), depolarization of the cell membrane, and ultimately, the transmission of a nerve impulse to the brain, perceived as taste.[1]

This compound exerts its effect by directly blocking the TRPM5 channel, thus preventing the influx of cations and subsequent cell depolarization, even in the presence of elevated intracellular calcium. This targeted inhibition allows for the precise dissection of the TRPM5-dependent steps in a given signaling pathway.

Signaling Pathway Diagram: TRPM5-Mediated Taste Transduction

TRPM5_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_this compound Pharmacological Intervention Tastant Sweet/Bitter/Umami Tastant GPCR Taste GPCR Tastant->GPCR Binds G_protein G-protein (Gustducin) GPCR->G_protein Activates PLC PLCβ2 IP3 IP₃ PLC->IP3 Generates TRPM5 TRPM5 Channel (Target of this compound) Depolarization Membrane Depolarization TRPM5->Depolarization Na+ Influx Na_ion Na+ G_protein->PLC Activates IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_ion Ca²⁺ IP3R->Ca_ion Releases Ca_ion->TRPM5 Activates Signal Signal to Brain Depolarization->Signal Initiates This compound This compound This compound->TRPM5 Inhibits

Caption: TRPM5 signaling pathway in taste transduction and its inhibition by this compound.

Quantitative Data Summary

For effective experimental design, understanding the potency and optimal concentration range of this compound is crucial. The following table summarizes key quantitative data for this compound's activity against the TRPM5 channel.

ParameterValueSource
Target TRPM5 ChannelN/A
IC₅₀ ~10 µM[2]
Recommended Working Concentration Range 1 - 50 µMSynthesized from multiple sources
Solvent Dimethyl sulfoxide (DMSO)[3]
Storage of Stock Solution -20°C or -80°C[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for studying TRPM5-mediated signaling using this compound in a heterologous expression system (HEK293 cells) and in native taste receptor cells.

Protocol 1: Heterologous Expression of TRPM5 in HEK293 Cells

This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells with a plasmid encoding the TRPM5 channel. This system provides a clean background for studying the specific effects of this compound on TRPM5.

Materials:

  • HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Plasmid DNA encoding human TRPM5

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a single well of a 6-well plate, a typical starting point is 2.5 µg of TRPM5 plasmid DNA.

  • Transfection: Add the transfection complexes to the cells and gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene expression. Successful transfection can be confirmed by co-transfecting a fluorescent reporter protein (e.g., GFP) and observing fluorescence under a microscope.

Workflow Diagram: Heterologous Expression and Functional Assays

Experimental_Workflow cluster_cell_prep Cell Preparation & Transfection cluster_assays Functional Assays Seed_Cells Seed HEK293 Cells Prepare_Complexes Prepare DNA-Transfection Reagent Complexes Seed_Cells->Prepare_Complexes Transfect Transfect Cells with TRPM5 Plasmid Prepare_Complexes->Transfect Incubate Incubate for 24-48h for Protein Expression Transfect->Incubate Calcium_Imaging Calcium Imaging Assay (Protocol 2) Incubate->Calcium_Imaging Proceed to Electrophysiology Electrophysiology (Protocol 3) Incubate->Electrophysiology Proceed to

Caption: General workflow for studying this compound's effect on heterologously expressed TRPM5.

Protocol 2: Calcium Imaging Assay for TRPM5 Activity

This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium in response to TRPM5 activation and its inhibition by this compound.

Materials:

  • TRPM5-expressing HEK293 cells (from Protocol 1) or isolated taste receptor cells

  • Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • TRPM5 agonist (e.g., Ionomycin, a calcium ionophore, to bypass the GPCR and directly increase intracellular Ca²⁺)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in cell culture-grade DMSO.

    • Perform serial dilutions of the stock solution in the calcium imaging buffer to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5% to avoid solvent-induced artifacts.[4]

  • Cell Loading with Fura-2 AM:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in imaging buffer).

    • Wash the cells once with imaging buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with imaging buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

  • Calcium Imaging:

    • Acquire a baseline fluorescence recording (ratiometric measurement at 340/380 nm excitation).

    • Control (Vehicle): Add the vehicle (DMSO) to the cells and record the fluorescence response to the TRPM5 agonist (e.g., Ionomycin).

    • This compound Treatment: Pre-incubate a separate set of cells with the desired concentration of this compound for 10-15 minutes.

    • Add the TRPM5 agonist in the continued presence of this compound and record the fluorescence response.

    • Positive Control: To confirm TRPM5 expression and activity, in a separate experiment, apply a known TRPM5 activator (if available and distinct from the primary stimulus).

    • Negative Control: Use untransfected HEK293 cells to ensure the observed calcium influx is specific to TRPM5 expression. Another negative control is to use a known, structurally unrelated TRPM5 inhibitor like quinine.[2][5]

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) over time.

    • Quantify the peak change in the fluorescence ratio in response to the agonist in the presence and absence of this compound.

    • Plot a dose-response curve for this compound inhibition to determine the IC₅₀.

Protocol 3: Electrophysiological Recording of TRPM5 Currents

Patch-clamp electrophysiology provides a direct measure of ion channel activity. This protocol describes whole-cell patch-clamp recordings to characterize the inhibitory effect of this compound on TRPM5 currents.

Materials:

  • TRPM5-expressing HEK293 cells (from Protocol 1)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, and a defined free Ca²⁺ concentration buffered to activate TRPM5, e.g., 1 µM; pH 7.2)

  • This compound working solutions in extracellular solution

  • Vehicle control (DMSO in extracellular solution)

Procedure:

  • Cell Preparation: Place a coverslip with TRPM5-expressing cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply a voltage ramp or step protocol to elicit TRPM5 currents. The presence of a Ca²⁺-activated, outwardly rectifying current is characteristic of TRPM5.[6]

  • This compound Application:

    • After establishing a stable baseline recording of TRPM5 currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Record the currents in the presence of this compound until a steady-state inhibition is reached.

    • Washout: Perfuse with the control extracellular solution to observe the reversibility of the inhibition.

  • Controls:

    • Vehicle Control: Apply the vehicle (DMSO) at the same final concentration used for this compound to ensure it has no effect on the TRPM5 currents.

    • Positive Control: Use a known TRPM5 activator to confirm channel functionality.

    • Negative Control: Perform recordings on untransfected HEK293 cells to confirm the absence of endogenous TRPM5-like currents. Another negative control is to use a known, structurally unrelated TRPM5 inhibitor like quinine.[2][5]

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage before, during, and after this compound application.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a dose-response curve to determine the IC₅₀.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of multiple controls is essential for ensuring the scientific integrity of the results.

  • Vehicle Controls: The use of DMSO as a vehicle control is critical to differentiate the effects of this compound from any potential solvent-induced artifacts.[4]

  • Positive and Negative Cellular Controls: Comparing TRPM5-transfected cells to untransfected cells confirms that the observed activity is indeed mediated by the expressed channel.

  • Pharmacological Controls: Employing a known TRPM5 inhibitor with a different chemical structure (e.g., quinine) can help to confirm that the observed effects are due to specific TRPM5 blockade and not off-target effects of this compound. The use of a TRPM5 activator can validate the functional expression of the channel.

  • Dose-Response Relationship: Establishing a clear dose-dependent inhibition by this compound provides strong evidence for a specific pharmacological interaction with the TRPM5 channel.

By rigorously applying these controls, researchers can have high confidence in the specificity and reliability of their findings when using this compound as a tool to study TRPM5-mediated signal transduction.

References

Troubleshooting & Optimization

Technical Support Center: Fenamole Precipitation in Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Fenamole precipitation in aqueous buffer systems. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. Here, we provide in-depth, evidence-based solutions to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound, like many small molecule compounds, has limited aqueous solubility. Precipitation is a common issue that can arise from several factors:

  • Exceeding Solubility Limit: The concentration of this compound in your working solution may be higher than its maximum solubility in the specific buffer system you are using.[1]

  • "Solvent Shock": This occurs when a high-concentration stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer.[1] The drastic change in solvent polarity can cause the compound to crash out of solution.

  • pH-Dependent Solubility: The solubility of many compounds is influenced by the pH of the solution.[2][3][4] If the buffer's pH is near the compound's pKa, its solubility can be significantly reduced.[1]

  • Temperature Effects: Temperature can affect the solubility of small molecules.[1][5] Storing a working solution at a lower temperature (e.g., 4°C) than the temperature at which it was prepared can lead to precipitation.

  • Buffer Composition: Certain ions in your buffer could potentially interact with this compound, leading to the formation of less soluble salts. While less common, it's a possibility to consider.

Q2: I don't have access to this compound's specific solubility data in my buffer. How can I determine a suitable working concentration?

A2: An empirical approach is often necessary. A simple solubility test, like the shake-flask method, can be highly effective.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of your target aqueous buffer in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (ideally the temperature of your experiment) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy. This concentration represents the maximum solubility under those conditions.

Troubleshooting Guides: A Problem-Solution Approach

This section addresses specific precipitation scenarios you might encounter and provides actionable solutions.

Scenario 1: Immediate Precipitation Upon Dilution

You add your this compound stock solution (in DMSO) to your aqueous buffer, and it immediately turns cloudy or you observe visible precipitate.

Root Cause Analysis: This is a classic case of "solvent shock." The this compound molecules are rapidly forced into an environment where they are not readily soluble, causing them to aggregate and precipitate.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[1] An intermediate dilution step in a solvent mixture with a higher organic content can ease the transition for the this compound molecules into the aqueous environment.

    • Workflow: Stepwise Dilution

      • Prepare a 10X intermediate stock of this compound in a solution containing a higher percentage of organic solvent (e.g., 10% DMSO in your aqueous buffer).

      • Add this 10X intermediate stock to your final aqueous buffer to reach the 1X working concentration. This gradual decrease in solvent polarity can prevent precipitation.

  • Slow Addition with Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[1] This helps to rapidly disperse the this compound molecules, preventing localized high concentrations that can trigger precipitation.

  • Temperature Adjustment: Gently warming the aqueous buffer before adding the stock solution can sometimes increase the solubility of this compound, although the stability of the compound at elevated temperatures should be considered.[1]

Scenario 2: Precipitation Over Time (e.g., in the Incubator or at 4°C)

Your this compound solution is initially clear, but after some time under experimental conditions (e.g., 37°C incubation) or during storage (e.g., at 4°C), a precipitate forms.

Root Cause Analysis:

  • Temperature Shift: If the solution was prepared at room temperature and then moved to a colder environment, the solubility of this compound may have decreased, leading to precipitation.[5]

  • pH Fluctuation: In cell culture experiments, cellular metabolism can alter the pH of the media over time, potentially affecting this compound's solubility.[6]

  • Evaporation: During long incubation periods, evaporation from multi-well plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[6]

Solutions:

  • Maintain Isothermal Conditions: Prepare and store your solutions at the same temperature as your experiment whenever possible.[1]

  • Buffer Stability: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. For cell-based assays, consider using media with a robust buffering system like HEPES.[6]

  • Prevent Evaporation: Use plate sealers or ensure proper humidification in your incubator to minimize evaporation.[6]

  • Incorporate Co-solvents: Retaining a small percentage of an organic co-solvent in the final working solution can significantly enhance the stability of hydrophobic compounds.[7][8]

    Quantitative Data: Effect of Co-solvents on Small Molecule Solubility

Co-solventTypical Final ConcentrationNotes
DMSO0.1 - 1%Most common, but can have biological effects at higher concentrations.
Ethanol0.5 - 2%Generally well-tolerated by cells, but can be volatile.
Polyethylene Glycol (PEG)1 - 5%Can also help to reduce non-specific binding.

Advanced Strategies: When Standard Methods Are Not Enough

For particularly challenging cases, more advanced formulation strategies may be necessary.

pH Optimization

If you suspect pH is a critical factor, systematically varying the pH of your buffer can help identify a range where this compound is most soluble.

  • Experimental Protocol: pH-Solubility Profiling

    • Prepare a series of buffers with a range of pH values (e.g., from 6.0 to 8.0 in 0.5 unit increments).

    • For each pH, perform the shake-flask solubility determination as described previously.

    • Plot the measured solubility against the buffer pH to identify the optimal pH range for your experiments.

Use of Excipients

In pharmaceutical development, excipients are often used to improve the solubility and stability of drug compounds. While not always applicable in a research setting, some principles can be adapted. For instance, the inclusion of certain polymers or cyclodextrins can create microenvironments that are more favorable for hydrophobic molecules.

Logical Flow for Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting this compound precipitation.

Fenamole_Troubleshooting cluster_0 Problem Identification cluster_1 Immediate Precipitation cluster_2 Precipitation Over Time cluster_3 Advanced Solutions Start Precipitation Observed Timing When does it occur? Start->Timing SolventShock Likely 'Solvent Shock' Timing->SolventShock Immediately TimePrecipitation Multiple Potential Causes Timing->TimePrecipitation Over Time StepwiseDilution Try Stepwise Dilution SolventShock->StepwiseDilution SlowAddition Slow Addition + Vortexing SolventShock->SlowAddition Advanced If problem persists... StepwiseDilution->Advanced SlowAddition->Advanced CheckTemp Check Temperature Stability TimePrecipitation->CheckTemp CheckpH Verify pH Stability TimePrecipitation->CheckpH CheckEvap Prevent Evaporation TimePrecipitation->CheckEvap CheckTemp->Advanced CheckpH->Advanced CheckEvap->Advanced CoSolvent Incorporate Co-solvents Advanced->CoSolvent pHOptimization Optimize Buffer pH Advanced->pHOptimization

Caption: Troubleshooting workflow for this compound precipitation.

References

Optimizing Fenamole Concentration for Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Fenamole (CAS 5467-78-7): Publicly available data on the specific biological target and mechanism of action for this compound are limited. This guide is therefore designed to provide researchers with a robust framework for optimizing the experimental concentration of any novel or sparsely characterized small molecule inhibitor, using this compound as a representative compound. The principles, protocols, and troubleshooting steps described herein are universally applicable to cell-based assays in drug discovery and chemical biology.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when beginning work with a new compound.

Q1: I have a new vial of this compound. Where do I even start to determine an effective working concentration?

Answer: The primary goal is to identify a concentration range that is both biologically active and non-toxic to your cellular model. This is a multi-step process that involves establishing a dose-response relationship. For a novel compound, it is recommended to start with a broad concentration range, typically using a logarithmic or semi-log dilution series (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[1] This initial screen will help you identify the approximate window of activity and guide more refined experiments. The key is to first assess cytotoxicity to ensure that any observed phenotype is not simply a result of cell death.

Q2: My experimental results with this compound are inconsistent between replicates and experiments. What are the common causes?

Answer: Inconsistent results are a frequent challenge and often stem from three main areas: compound-related issues, experimental system variability, or assay-related inconsistencies.[2]

  • Compound Integrity: Has the this compound stock solution been stored correctly? Has it undergone multiple freeze-thaw cycles? Is it fully solubilized? Even minor precipitation can drastically alter the effective concentration.[2]

  • Cellular System: Are you using cells within a consistent and low passage number range? Cell physiology can drift with extensive passaging. Is your cell seeding density consistent across all wells and experiments? Cell density can significantly impact drug sensitivity.

  • Assay Protocol: Are incubation times with this compound standardized? Is the final concentration of the solvent (e.g., DMSO) consistent and at a non-toxic level (typically ≤ 0.5%) across all wells?[1]

Q3: I'm not observing any biological effect from this compound in my assay. What should I check first?

Answer: A lack of activity can be frustrating, but a systematic approach can quickly identify the problem.

  • Confirm Compound Integrity: Verify the purity and identity of your this compound. Ensure your stock solution was prepared correctly and has not degraded.[2] A simple visual inspection for precipitation is the first step.

  • Re-evaluate Concentration Range: It's possible the effective concentration is higher than your tested range. Consider expanding the dose-response curve to higher concentrations, but be mindful of solubility limits and potential cytotoxicity.

  • Check Target Expression (if known): If a target for this compound is postulated, confirm its expression in your cell model using techniques like Western Blotting or qPCR. The compound cannot have an effect if its target is not present.[1]

  • Assess Target Engagement: Is the compound getting into the cell and binding its target? Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells.[3][4]

Q4: How can I be sure the effects I see are specific to this compound's action and not just off-target effects or general cytotoxicity?

Answer: This is a critical question for validating your results. Differentiating on-target from off-target effects is fundamental to drug discovery.[5][6]

  • Establish a Therapeutic Window: Perform a cytotoxicity assay (see Protocol 2) alongside your functional assay. A specific effect should occur at concentrations significantly lower than those that induce widespread cell death.

  • Use a Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. This can help confirm that the observed phenotype is due to the specific chemical structure of this compound and not a general chemical property.[7]

  • Rescue Experiments: If the target of this compound is known and can be manipulated, a rescue experiment is a powerful validation tool. For example, overexpressing a drug-resistant mutant of the target protein should reverse the effect of this compound.

  • Phenocopy with a Different Tool: If another, structurally distinct compound is known to target the same protein or pathway, it should produce the same biological effect.[6]

Troubleshooting Guides & In-Depth Protocols

Issue 1: Compound Handling, Solubility, and Stability

The reliability of any experiment begins with the proper handling of the compound. Poor solubility and degradation are common sources of inactivity and irreproducibility.[8]

Q: My this compound is not dissolving well in my cell culture medium. What should I do?

A: Most small molecules, including this compound, are hydrophobic and require an organic solvent like Dimethyl Sulfoxide (DMSO) for initial stock preparation. Direct dissolution in aqueous media is often not feasible.

  • Causality: The hydrophobic nature of many inhibitors prevents them from readily dissolving in polar, aqueous solutions like cell culture media. If the compound precipitates, its effective concentration in the media will be far lower than the nominal concentration, leading to a lack of effect.[2]

  • Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot this stock into single-use tubes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[2] When preparing working solutions, add the DMSO stock to your pre-warmed cell culture medium and vortex immediately to ensure rapid dispersion. The final concentration of DMSO in the culture should never exceed a non-toxic level, typically 0.5%.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard procedure for preparing a stable, high-concentration stock solution of this compound and subsequent dilutions for cell-based assays.

Materials:

  • This compound powder (CAS 5467-78-7)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Calculate Stock Solution: To prepare a 10 mM stock solution of this compound (Molecular Weight: 161.16 g/mol ), weigh out 1.61 mg of the powder and dissolve it in 1 mL of 100% anhydrous DMSO.

    • Scientist's Note: Using anhydrous DMSO is critical as water can affect the solubility and stability of many compounds over time.

  • Dissolution: Vortex the solution vigorously until all powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light.

  • Preparing Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions in 100% DMSO if necessary to create intermediate stocks. c. To prepare the final working concentration, add the required volume of the DMSO stock directly to your pre-warmed cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium (a 1:1000 dilution). d. Immediately vortex the medium to ensure the compound disperses evenly and does not precipitate.

Protocol 2: Determining the Cytotoxicity Profile of this compound using an MTT Assay

This protocol outlines how to assess the effect of this compound on cell viability to distinguish specific biological effects from general toxicity.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Multi-channel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Scientist's Note: The optimal seeding density should allow for logarithmic growth throughout the experiment duration and must be kept consistent.[1]

  • Compound Treatment: The next day, remove the old medium and add fresh medium containing various concentrations of this compound. A common range for an initial screen is 0.1 µM to 100 µM. Include "cells only" (untreated) and "vehicle only" (DMSO control) wells.

  • Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of this compound concentration to generate a cytotoxicity curve.

Data Presentation & Visualization

Quantitative Data Summary

Table 1: this compound (CAS 5467-78-7) Chemical Properties

PropertyValueSource
CAS Number5467-78-7[9][10][11]
Molecular FormulaC₇H₇N₅[12]
Molecular Weight161.16 g/mol [12]
Common SynonymsNSC 25413, 1-Phenyl-1H-tetrazol-5-amine[9]

Table 2: Example Dose-Response Data for IC₅₀ Calculation

This table shows representative data from a cell viability assay used to determine the IC₅₀ value, which is the concentration of an inhibitor that reduces a biological response by 50%.[13][14]

This compound Conc. (µM)Log [this compound]% Viability (Relative to Control)
0.1-7.098.5
0.5-6.395.2
1.0-6.088.1
5.0-5.352.3
10.0-5.025.6
50.0-4.35.4
100.0-4.02.1

Data can be plotted using software like GraphPad Prism to perform a non-linear regression analysis and calculate the precise IC₅₀ value.[15][16]

Diagrams and Workflows

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refined Analysis cluster_2 Phase 3: Validation A Prepare this compound Stock (Protocol 1) B Determine Cytotoxicity Profile Broad Dose Range (e.g., 0.1-100 µM) (Protocol 2) A->B C Perform Functional Assay (Parallel to Cytotoxicity) A->C D Analyze Data: Identify Non-Toxic Concentration Window B->D C->D E Determine IC50/EC50 Narrow Dose Range around Active Zone D->E Refine Concentration Range F Select Optimal Concentrations (e.g., IC25, IC50, IC75) E->F G Conduct Mechanism of Action Studies (e.g., Western Blot, qPCR) F->G Use Validated Doses H Confirm On-Target Effect (e.g., CETSA, Rescue Experiment) G->H

References

Technical Support Center: Fenamole Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you maintain the integrity of Fenamole in solution. Ensuring the stability of your compound is paramount for reproducible and accurate experimental outcomes.

Section 1: Understanding this compound Degradation

This section addresses the fundamental chemical instabilities of this compound. Understanding the "why" behind degradation is the first step toward prevention.

Q1: What are the primary chemical liabilities of the this compound structure?

This compound, a derivative of squaric acid, possesses two key functional groups susceptible to degradation in solution: a squaramide core and a secondary amine. The squaramide group is prone to hydrolysis, especially under basic conditions, while the secondary amine is susceptible to oxidation.

Q2: How does pH affect this compound stability?

The pH of your solution is the most critical factor governing the rate of hydrolytic degradation.

  • Acidic to Neutral pH (pH 3-9): Squaramides, like the one in this compound, are generally kinetically stable in this range. Studies on similar squaramide structures show they can remain stable for over 100 days at 37°C within this pH window[1][2].

  • Alkaline pH (pH > 10): this compound will undergo base-catalyzed hydrolysis. The degradation rate shows a first-order dependence on the concentration of hydroxide ions (OH⁻)[1]. The squaramide ring opens, first forming a squaramate intermediate, which then hydrolyzes further[1][3].

Q3: What are the other major degradation pathways?

Beyond hydrolysis, researchers must consider oxidation and photodegradation.

  • Oxidation: The secondary amine on the this compound molecule can be oxidized, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents in the solution[4][5][6]. This can lead to the formation of imines or N-oxide derivatives, rendering the compound inactive for its intended purpose[6].

  • Photodegradation: While specific data on this compound is limited, many complex organic molecules are sensitive to light, particularly in the UV spectrum. Exposure to ambient lab lighting over extended periods can induce photochemical reactions. Therefore, protecting solutions from light is a standard best practice[7][8].

Below is a diagram illustrating the primary degradation pathways.

Fenamole_Degradation cluster_hydrolysis Hydrolytic Pathway (pH > 10) cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway Fenamole_H This compound Intermediate_H Squaramate Intermediate Fenamole_H->Intermediate_H OH⁻ (fast) Product_H Hydrolyzed Products Intermediate_H->Product_H OH⁻ (slow) Fenamole_O This compound Product_O Oxidized Products (e.g., N-oxides, Imines) Fenamole_O->Product_O O₂, Metal Ions Fenamole_P This compound Product_P Photodegradants Fenamole_P->Product_P UV/Visible Light

Caption: Primary degradation pathways for this compound in solution.

Section 2: Proactive Stabilization Strategies

This section provides actionable strategies to prevent degradation before it occurs.

Q4: How should I select an appropriate solvent for my this compound stock solution?

For maximum stability, especially for long-term storage, preparing stock solutions in an anhydrous aprotic solvent is highly recommended.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the presence of water, thereby inhibiting hydrolysis.

  • Use with Caution: Protic solvents like ethanol or methanol may contain residual water and can participate in solvolysis reactions.

  • Avoid for Stock: Aqueous buffers are not recommended for long-term stock solutions due to the inherent risk of hydrolysis over time, even at neutral pH.

Q5: What is the best way to handle aqueous experimental solutions?

For experiments requiring aqueous buffers, always prepare the diluted this compound solution fresh from a non-aqueous stock immediately before use.

  • pH Control: Maintain the buffer pH between 6.0 and 7.5. Avoid phosphate buffers if your experiment involves divalent metal ions, as this can cause precipitation. HEPES or MOPS are often suitable alternatives.

  • Minimize Exposure Time: Do not let aqueous this compound solutions sit at room temperature for extended periods. Keep them on ice and use them as quickly as possible.

Q6: How can I prevent oxidation of my this compound solution?

Oxygen is a key driver of degradation for the secondary amine.

  • Inert Gas: Before sealing your vial, purge the headspace with an inert gas like argon or nitrogen. This displaces atmospheric oxygen and significantly reduces the rate of oxidative degradation[9].

  • Solvent Quality: Use high-purity, degassed solvents whenever possible. Solvents can absorb atmospheric oxygen, which can then react with your compound.

  • Chelating Agents: If your buffer contains trace metal ions (which can catalyze oxidation), consider adding a small amount (e.g., 0.1 mM) of a chelating agent like EDTA.

Q7: What are the best practices for storing this compound solutions?

Proper storage is crucial for preserving your compound.[10][11]

Storage ConditionRecommendationRationale
Temperature -80°C for long-term storage (>1 month). -20°C for short-term storage (<1 month).Reduces the kinetic rate of all degradation reactions.
Light Store all solutions in amber glass vials or wrap clear vials in aluminum foil.Prevents photodegradation from ambient lab light.[7]
Container Use high-quality, tightly sealed glass vials with PTFE-lined caps.Prevents solvent evaporation and exposure to atmospheric moisture and oxygen.
Aliquoting Prepare multiple small aliquots from a single stock solution.Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.[10][11]
Section 3: Standard Operating Protocol (SOP) for this compound Solution Preparation and Storage

This SOP provides a step-by-step workflow to ensure maximum stability.

Step 1: Reagent and Equipment Preparation
  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Use only new, sterile amber glass vials with PTFE-lined screw caps.

  • Use high-purity, anhydrous-grade DMSO.

  • Have a cylinder of inert gas (argon or nitrogen) with a gentle-flow regulator ready.

Step 2: Solution Preparation (Example for a 10 mM Stock)
  • Weigh the required amount of this compound powder in a sterile microfuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex briefly until the powder is fully dissolved. If needed, sonicate for 1-2 minutes in a water bath.

  • Dispense the stock solution into single-use aliquots in your prepared amber vials.

Step 3: Inert Gas Purging and Storage
  • Insert a sterile needle connected to the inert gas line into the vial, ensuring the needle tip is in the headspace above the liquid.

  • Insert a second, wider-gauge needle to act as a vent.

  • Gently flush the headspace with inert gas for 30-60 seconds.

  • Remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.

  • Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Place the aliquots in a labeled storage box and transfer to a -80°C freezer.

Caption: Workflow for preparing and storing stable this compound stock solutions.

Section 4: Troubleshooting Guide
Observed IssuePotential Cause(s)Recommended Action(s)
Solution appears cloudy or has a precipitate upon thawing. 1. The compound has low solubility in the chosen solvent at low temperatures.2. Water was introduced, causing the compound to crash out.3. Freeze-thaw cycles caused degradation.1. Gently warm the vial to 37°C and sonicate to redissolve.2. Ensure anhydrous solvents are used and proper sealing techniques are followed.3. Always use fresh aliquots to avoid freeze-thaw cycles.
Solution has turned yellow or brown. 1. Oxidative degradation.2. pH-mediated hydrolysis leading to chromophoric degradation products.1. Discard the solution. Prepare fresh stock using degassed solvents and inert gas purging.2. For aqueous solutions, ensure the pH is neutral and use the solution immediately after preparation.
Inconsistent assay results (e.g., loss of potency). 1. Gradual degradation of the compound in solution due to improper storage.2. Adsorption of the compound to plastic storage tubes.1. Prepare a fresh dilution from a new, properly stored -80°C aliquot.2. Use glass or polypropylene vials instead of polystyrene for storage.3. Perform a stability check using an analytical method like HPLC-UV.
Section 5: Frequently Asked Questions (FAQs)
  • Q: What is the expected shelf-life of a this compound stock solution in DMSO at -80°C?

    • A: When prepared and stored according to the SOP in Section 3, a stock solution in anhydrous DMSO at -80°C should be stable for at least 6-12 months. However, it is best practice to re-qualify the concentration and purity after 6 months if the material is used in critical applications.

  • Q: Can I freeze my aqueous experimental solutions?

    • A: It is strongly discouraged. Freezing aqueous solutions can cause pH shifts as buffers salt out, potentially accelerating degradation. Furthermore, it constitutes a freeze-thaw cycle, which should be avoided. Always prepare aqueous solutions fresh.

  • Q: Which analytical method is best for assessing this compound stability?

    • A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. This method can separate the parent this compound peak from its degradation products, allowing for accurate quantification of its remaining concentration. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed identification of the degradation products[12][13][14].

References

Fenamole Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Note on "Fenamole": The term "this compound" does not correspond to a widely recognized compound in major chemical or biological databases. It is possible that this is a legacy name, a novel compound with limited public information, or a misspelling of a more common agent. Given the context of this request, this guide will focus on the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), as their off-target effects are well-documented and represent a common challenge in cellular assays. The principles and troubleshooting strategies discussed here are broadly applicable to other small molecule inhibitors.

Introduction to Fenamates and Off-Target Effects

Fenamates, like other NSAIDs, are primarily known as inhibitors of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[1][2] However, their utility in research can be complicated by off-target activities that lead to confounding results in cellular assays.[3] Understanding and mitigating these effects is crucial for accurate data interpretation.

This guide provides troubleshooting advice and detailed protocols to help researchers identify and manage the off-target effects of fenamate-class compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of fenamates?

A: The primary on-target effect of fenamates is the inhibition of COX-1 and COX-2 enzymes, which blocks the conversion of arachidonic acid to prostaglandins.[1] However, several off-target effects have been reported, including:

  • Modulation of Ion Channels: Some fenamates can directly interact with various ion channels, including calcium-activated chloride channels and potassium channels. This can alter cellular membrane potential and ion homeostasis, impacting a wide range of cellular processes.

  • Mitochondrial Dysfunction: Fenamates can uncouple oxidative phosphorylation and inhibit the mitochondrial respiratory chain, leading to decreased ATP production and increased reactive oxygen species (ROS).[4][5]

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Some NSAIDs are known to activate PPARs, which are nuclear receptors that regulate gene expression involved in metabolism and inflammation.

  • Caspase-Independent Cell Death: At higher concentrations, some of these compounds can induce cell death through mechanisms that are independent of the classical caspase-mediated apoptosis pathway.[6][7]

Q2: I'm observing cytotoxicity at concentrations that are much higher than the reported IC50 for COX inhibition. Is this likely an off-target effect?

A: Yes, this is a strong indication of an off-target effect. A significant separation between the concentration required for the intended biological effect (on-target) and the concentration that causes general cytotoxicity is expected. When these concentration ranges overlap, it can be difficult to attribute the observed phenotype solely to the on-target activity.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A: Several strategies can be employed:

  • Use a Structurally Unrelated Inhibitor: Compare the effects of your fenamate with another COX inhibitor from a different chemical class. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, add back the product of the inhibited enzyme (e.g., a specific prostaglandin) to see if it reverses the observed effect.

  • Use a Target Knockout/Knockdown Cell Line: The most definitive way to confirm an on-target effect is to use a cell line that does not express the target protein (e.g., COX-1/2 double knockout). The compound should not elicit the on-target phenotype in these cells.[3]

  • Dose-Response Analysis: Carefully titrate the compound to identify the lowest effective concentration. Correlate this with the known IC50 for the on-target effect.

Troubleshooting Guide: Common Assay Interferences

Issue 1: Unexpected Cytotoxicity in Viability Assays (e.g., MTT, XTT)

Observation: You observe a significant decrease in cell viability at concentrations of your fenamate that are inconsistent with known COX inhibition effects. This could manifest as a steep drop-off in the dose-response curve.

Potential Cause: Fenamates can induce cytotoxicity through off-target mitochondrial effects.[4] Assays like MTT and XTT rely on mitochondrial reductase activity. If your compound inhibits mitochondrial function, it will appear as cytotoxicity in these assays, even if the cells are not yet dead.

  • Run a Parallel Cytotoxicity Assay: Use a cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue).

  • Directly Measure Mitochondrial Health: Use a probe like JC-1 or TMRM to assess mitochondrial membrane potential. A decrease in membrane potential is an early indicator of mitochondrial dysfunction.[8]

  • Measure ATP Levels: Use a luminescence-based ATP assay to directly quantify cellular energy levels. A drop in ATP can confirm an energy crisis induced by your compound.

Experimental Workflow:

cluster_observation Observation cluster_hypothesis Hypothesis cluster_validation Validation Experiments cluster_conclusion Conclusion A Unexpected Cytotoxicity in MTT/XTT Assay B Fenamate is inhibiting mitochondrial function A->B C LDH Release Assay (Membrane Integrity) B->C Perform in parallel D JC-1/TMRM Staining (Mitochondrial Potential) B->D Perform in parallel E Cellular ATP Assay (Energy Levels) B->E Perform in parallel F Confirm Off-Target Mitochondrial Effect C->F D->F E->F Fenamate Fenamate (High Concentration) Mito Mitochondria Fenamate->Mito AIF_release AIF Release Mito->AIF_release Caspase Caspase Activation Mito->Caspase Blocked/Not Activated AIF_trans AIF Translocation to Nucleus AIF_release->AIF_trans Apoptosis Apoptosis Caspase->Apoptosis CICD Caspase-Independent Cell Death AIF_trans->CICD

References

Technical Support Center: A Guide to Improving Fenamole Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Fenamole and similar hydrophobic compounds in their in vitro assays. Poor aqueous solubility is a frequent hurdle in drug discovery, often leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental data.[1]

This document provides a structured approach to systematically troubleshoot and overcome these issues, moving from simple procedural adjustments to more advanced formulation strategies. Our goal is to ensure your compound remains in solution, allowing you to generate accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound solubility.

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?

This is a classic solubility problem known as "solvent shift" precipitation. This compound is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO), a strong, polar aprotic solvent.[2][3][4] However, your aqueous cell culture medium or assay buffer is a vastly different environment. When you introduce the DMSO stock into the medium, the DMSO concentration plummets, and it disperses rapidly into the water. The aqueous environment cannot maintain the solubility of the hydrophobic this compound, causing it to crash out of solution and form a precipitate.[5][6]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

The tolerance to DMSO is cell-line dependent, but a widely accepted general limit for most cell-based assays is 0.1% to 0.5% (v/v) .[6] Exceeding this can lead to cytotoxicity, differentiation, or other off-target effects that can confound your experimental results.[7] It is crucial to run a vehicle control experiment with the highest concentration of DMSO you plan to use to ensure it has no effect on your specific assay endpoint.

Q3: I can't increase my DMSO stock concentration any further. What's my next step?

If you have reached the solubility limit of this compound in DMSO, or if practical limitations prevent making a more concentrated stock, the next step is to employ solubilizing excipients. These are additives that modify the aqueous medium to make it more hospitable to your compound. The main strategies involve using co-solvents, surfactants, or cyclodextrins. Our in-depth troubleshooting guide in Section 2 provides a systematic approach to selecting and using these agents.

Q4: Can I just sonicate the media after my compound precipitates?

While sonication can help disperse precipitated particles and may temporarily re-dissolve some of the compound, it is not a reliable solution.[8][9] The resulting solution is often a fine suspension or a supersaturated solution that is thermodynamically unstable and likely to precipitate again over time, especially under incubation at 37°C. This leads to an unknown and inconsistent final concentration of the soluble, active compound, compromising the integrity of your data.

Q5: What is a quick summary of the best practices for preparing my working solution?

  • Prepare a High-Concentration Stock: Make the most concentrated stock solution possible in 100% high-purity DMSO.[6][10]

  • Minimize Final DMSO: Calculate your dilutions to ensure the final DMSO concentration in your assay is as low as possible, ideally ≤0.1%.[6]

  • Warm Your Medium: Pre-warm your aqueous medium to the assay temperature (e.g., 37°C) before adding the compound.[8]

  • Use Proper Mixing Technique: Add the small volume of DMSO stock directly into the vortex of the stirring aqueous medium. This promotes rapid dispersal and minimizes localized precipitation.[11]

  • Always Include a Vehicle Control: Test cells with medium containing the same final concentration of DMSO (or other solvents) to ensure the vehicle itself is not causing an effect.

Section 2: In-Depth Troubleshooting Guide

When basic best practices are insufficient, a more systematic approach is required. This guide provides a logical workflow for diagnosing and solving persistent solubility issues with this compound.

Workflow for Overcoming this compound Precipitation

The following diagram outlines a decision-making process for troubleshooting. Start at the top and follow the path that best describes your situation.

G start Problem: This compound Precipitation in Aqueous Media stock_check Is stock solution at max concentration in 100% DMSO? start->stock_check increase_stock Action: Increase stock concentration. Aim for final DMSO <0.1%. stock_check->increase_stock No technique_check Is dilution performed correctly? (e.g., dropwise into vortex) stock_check->technique_check Yes increase_stock->technique_check optimize_technique Action: Optimize dilution technique. (Warm media, rapid stirring) technique_check->optimize_technique No excipient_path Problem Persists: Proceed to Formulation Strategies technique_check->excipient_path Yes optimize_technique->excipient_path try_cosolvent Level 1: Try a Co-solvent (e.g., PEG 400) See Protocol 3 excipient_path->try_cosolvent try_surfactant Level 2: Try a Surfactant (e.g., Tween® 80) try_cosolvent->try_surfactant If fails or cytotoxicity observed success Success: This compound is Solubilized. Proceed with vehicle controls. try_cosolvent->success If successful try_cyclodextrin Level 3: Try a Cyclodextrin (e.g., HP-β-CD) See Protocol 4 try_surfactant->try_cyclodextrin If fails or protein interaction is a concern try_surfactant->success If successful try_cyclodextrin->success If successful

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Step 1: Optimizing the DMSO Stock Solution

Your first line of defense is a properly prepared stock solution.

  • Purity: Use only high-purity, anhydrous DMSO (≥99.9%). DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.

  • Concentration: Prepare the highest possible, stable concentration of this compound in 100% DMSO. This allows for the addition of the smallest possible volume to your aqueous medium.[6]

  • Storage: Store stock solutions in small, single-use aliquots in glass vials with Teflon-lined caps to prevent solvent evaporation and water absorption.[12] Store at -20°C or -80°C, and thaw to room temperature before opening to prevent condensation.[12]

Step 2: Refining the Dilution Technique

How you add the stock to your medium matters significantly. The goal is to avoid creating localized areas of high this compound concentration where the DMSO has already diffused away.

  • Temperature: Pre-warm the assay medium to 37°C. Increased temperature can sometimes improve the solubility and dissolution rate.[8]

  • Agitation: Add the DMSO stock drop-by-drop directly into the medium while it is being vortexed or rapidly stirred. This ensures immediate and widespread dispersion.

Step 3: Introducing Solubilizing Excipients

If optimization of the stock and dilution technique fails, the next step is to modify the aqueous vehicle itself. The choice of excipient depends on the properties of your compound and the tolerance of your assay system.

Caption: Mechanisms of common solubilizing agents.

The table below summarizes the properties and applications of these excipients.

Excipient TypeExampleMechanism of ActionTypical ConcentrationProsCons
Co-solvent Polyethylene Glycol 400 (PEG 400)Reduces the polarity of the aqueous solvent, acting as a "bridge" between the water and the hydrophobic compound.[13][14]1-5% (v/v)Simple to use; effective for moderately hydrophobic compounds.Can have biological effects or cytotoxicity at higher concentrations.[15]
Surfactant Tween® 80 (Polysorbate 80)Forms micelles above its Critical Micelle Concentration (CMC). The hydrophobic drug partitions into the micelle's core.[16]0.01-0.1% (w/v)Very effective at low concentrations; widely used.Can interfere with protein assays or membrane integrity; potential for cytotoxicity.[15][16]
Cyclodextrin Hydroxypropyl-β-Cyclodextrin (HP-β-CD)A truncated cone-shaped molecule with a hydrophobic interior and hydrophilic exterior that encapsulates the drug in a 1:1 complex.[17][18][19]1-10 mM (2-15 mg/mL)Low cytotoxicity; does not form micelles; can improve compound stability.[18][20][21]Can be expensive; may extract cholesterol from cell membranes at high concentrations.
Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol details the standard procedure for creating a concentrated stock solution, the foundation of any successful experiment with poorly soluble compounds.

  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO (≥99.9% purity)

    • Calibrated analytical balance

    • Class A volumetric flask or appropriate glass vial[22]

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder. For example, to make a 100 mM stock of this compound (MW: 161.16 g/mol )[23], weigh 16.12 mg.

    • Transfer the powder to your volumetric flask or vial.

    • Add approximately 80% of the final required volume of DMSO. For a 1 mL final volume, add ~800 µL.

    • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.

    • Once dissolved, bring the solution to the final volume with DMSO. For a 1 mL final volume, add DMSO to the 1 mL mark.

    • Mix thoroughly by inversion or vortexing.

    • Aliquot into single-use volumes in appropriate storage vials and store at -20°C or below.

Protocol 2: Standard Dilution of DMSO Stock into Aqueous Media

This protocol describes the best-practice method for diluting the DMSO stock into your final assay medium.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Assay medium/buffer, pre-warmed to 37°C

    • Vortex mixer or magnetic stirrer

    • Calibrated micropipettes

  • Procedure:

    • Place the required volume of pre-warmed assay medium into a sterile tube.

    • Begin vortexing or stirring the medium at a speed sufficient to create a well-defined vortex.

    • Using a micropipette, aspirate the required volume of this compound stock. For a 1:1000 dilution (e.g., 100 µM from a 100 mM stock, final DMSO 0.1%), this would be 1 µL per 1 mL of medium.

    • Dispense the stock solution slowly and directly into the side of the vortex, not into the center or onto the static surface of the liquid.

    • Continue vortexing for an additional 10-15 seconds to ensure complete mixing.

    • Visually inspect the solution against a dark background for any signs of precipitation (cloudiness, Tyndall effect).

    • Use the working solution immediately.

Protocol 3: Advanced Solubilization using a Cyclodextrin (HP-β-CD)

This protocol is for cases where standard dilution fails. It uses HP-β-CD to form an inclusion complex with this compound prior to final dilution.

  • Materials:

    • This compound stock solution in DMSO

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Assay medium/buffer, pre-warmed to 37°C

    • Vortex mixer

  • Procedure:

    • Prepare a Cyclodextrin-Medium Solution: Dissolve HP-β-CD in your pre-warmed assay medium to a desired concentration (e.g., 5 mM). Ensure it is fully dissolved.

    • Prepare an Intermediate Dilution: In a separate tube, mix the this compound DMSO stock with the HP-β-CD solution at a ratio that allows for complex formation. A common starting point is a 10-fold dilution (e.g., 1 µL of 100 mM this compound stock into 9 µL of 5 mM HP-β-CD solution).

    • Incubate for Complexation: Vortex the intermediate dilution mixture for 1-2 minutes and then let it sit at room temperature for 15-30 minutes to allow the this compound to form an inclusion complex with the cyclodextrin.

    • Final Dilution: Add the incubated intermediate solution to the final volume of pre-warmed assay medium (which can be plain or also contain HP-β-CD).

    • Mix and Inspect: Vortex thoroughly and visually inspect for precipitation.

    • Crucial Control: Remember to prepare a vehicle control containing the exact same final concentration of both DMSO and HP-β-CD.

References

Fenamole Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Fenamole Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experiments involving this compound. As a novel synthetic compound with significant therapeutic potential, understanding its experimental nuances is critical for generating reliable and consistent data. This guide provides in-depth troubleshooting workflows, frequently asked questions (FAQs), and best practices derived from extensive laboratory experience.

Introduction: Understanding this compound's Profile

This compound is a synthetic small molecule inhibitor targeting the µ-opioid receptor, exhibiting potent analgesic properties.[1][2] Its high lipophilicity allows for rapid penetration of the central nervous system.[1] However, this characteristic also presents challenges related to its solubility and potential for off-target effects, which can contribute to experimental variability. This guide will help you navigate these challenges to produce robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound's properties and handling.

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent µ-opioid agonist.[2] It binds to G-protein-coupled µ-opioid receptors, leading to a decrease in cellular calcium levels and inhibiting the release of pain neurotransmitters.[1][3] This mechanism is central to its analgesic effects.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: Due to its lipophilic nature, this compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in a non-polar organic solvent such as DMSO. For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What is the expected stability of this compound in cell culture media?

A3: this compound's stability in aqueous media can be concentration-dependent. At higher concentrations, it may be prone to precipitation. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low (ideally ≤ 0.1%) and does not affect cell viability.[4] We recommend preparing fresh dilutions for each experiment from a concentrated stock solution.

Q4: Are there known off-target effects for this compound?

A4: While this compound is a potent µ-opioid agonist, like many small molecules, it can exhibit off-target effects, particularly at higher concentrations.[5][6] These off-target interactions can contribute to unexpected cellular phenotypes and experimental variability.[5] It is advisable to perform counter-screening against related receptors or utilize a "no-target" control cell line if available to characterize any off-target effects.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Inconsistent IC50 Values in Cell-Based Assays

A common challenge reported by researchers is significant variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments.[7][8] This can stem from multiple factors, from compound handling to assay conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Compound Precipitation Due to its poor aqueous solubility, this compound may precipitate out of solution in cell culture media, especially at higher concentrations. This reduces the effective concentration of the compound.1. Visually inspect your dilutions for any signs of precipitation. 2. Lower the final concentration range in your assay. 3. Vortex thoroughly during intermediate dilutions to aid dispersion.[4] 4. Consider a brief sonication of the stock solution before dilution.[4]
Inaccurate Serial Dilutions Errors in pipetting during the creation of your dilution series can lead to significant deviations in the final concentrations.1. Use calibrated pipettes . 2. Prepare a fresh dilution series for each experiment. 3. Perform quality control on your dilutions using an analytical method like HPLC if variability persists.
Variability in Cell Health and Density Differences in cell passage number, confluency, and overall health can alter their response to this compound.1. Use cells within a consistent passage number range . 2. Seed cells at a consistent density for all experiments. 3. Regularly test for mycoplasma contamination . 4. Ensure consistent incubation times and temperatures .[4]
Assay Endpoint and Method The choice of cell viability assay can significantly impact the determined IC50 value.[8] Different assays measure different aspects of cell health (e.g., metabolic activity, membrane integrity).1. Use a consistent cell viability assay (e.g., MTT, MTS, or resazurin-based assays). 2. Optimize the assay incubation time to ensure you are within the linear range of detection. 3. Consider using orthogonal assays to confirm your findings.

Troubleshooting Workflow for Inconsistent IC50 Values:

G start Inconsistent IC50 Results check_solubility Verify Compound Solubility (Visual Inspection, Sonication) start->check_solubility check_dilutions Validate Serial Dilutions (Calibrated Pipettes, Fresh Prep) check_solubility->check_dilutions If solubility is confirmed check_cells Standardize Cell Culture (Passage #, Seeding Density) check_dilutions->check_cells If dilutions are accurate check_assay Optimize Viability Assay (Consistent Method, Incubation Time) check_cells->check_assay If cell conditions are consistent consistent_results Consistent IC50 Achieved check_assay->consistent_results Upon optimization

Caption: A stepwise workflow for troubleshooting inconsistent IC50 values.

Guide 2: Weak or No Observed Activity of this compound

In some instances, researchers may observe weaker than expected or no biological activity of this compound. This can be due to compound degradation, issues with cell permeability, or intrinsic resistance of the biological system.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Compound Degradation Improper storage or handling can lead to the degradation of this compound, reducing its potency.1. Prepare fresh stock solutions from solid compound. 2. Verify the purity and identity of your this compound batch using analytical techniques such as LC-MS or NMR. 3. Store stock solutions properly at -80°C and minimize freeze-thaw cycles.
Poor Cell Permeability While this compound is lipophilic, specific cell types may have efflux pumps or membrane compositions that limit its intracellular accumulation.[9]1. Increase the incubation time to allow for greater compound uptake. 2. Use a cell line with known high permeability as a positive control. 3. Consider using permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quantify membrane transport.[10]
Intrinsic Resistance of the Cell Line The target cell line may not express the µ-opioid receptor or may have downstream signaling pathways that are insensitive to its modulation.1. Confirm target expression (µ-opioid receptor) in your cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Use a known sensitive cell line as a positive control. 3. Consider a different biological system if intrinsic resistance is confirmed.

Experimental Workflow to Validate this compound Activity:

G start Weak or No this compound Activity qc_compound Step 1: Quality Control of this compound (Purity Check, Fresh Stock) start->qc_compound check_target Step 2: Confirm Target Expression (qPCR, Western Blot) qc_compound->check_target positive_control Step 3: Use Positive Control Cell Line (Known Sensitive Line) check_target->positive_control permeability_assay Step 4: Assess Cell Permeability (Increase Incubation Time, PAMPA) positive_control->permeability_assay conclusion Determine Cause of Inactivity permeability_assay->conclusion

Caption: A systematic approach to diagnosing weak or absent this compound activity.

Part 3: Protocols for Key Experiments

To ensure reproducibility, follow these standardized protocols for common assays involving this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Accurately weigh the required amount of solid this compound.

    • Dissolve in high-purity DMSO to a final concentration of 10 mM.

    • Vortex for 1-2 minutes until fully dissolved. A brief sonication may be used if necessary.[4]

    • Aliquot into single-use tubes to minimize freeze-thaw cycles.

    • Store at -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture wells is below 0.1%.[4]

    • Use the working solutions immediately after preparation.

Protocol 2: Standard Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies.[11]

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare your this compound working solutions as described in Protocol 1.

    • Remove the old media from the wells and add 100 µL of media containing the appropriate this compound concentration (or vehicle control).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

References

Technical Support Center: A-Z Guide to Addressing Fenamole Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for researchers encountering cytotoxicity with Fenamole in primary cell cultures. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments. Primary cells, unlike immortalized cell lines, more closely reflect in vivo physiology, making them invaluable for translational research but also more sensitive to cytotoxic insults.[1][2] This resource will help you navigate these challenges.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and observations when working with this compound.

Q1: What is this compound and why is it causing cytotoxicity?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). While its therapeutic effect involves blocking pain and inflammation pathways, like many NSAIDs, it can induce off-target effects that lead to cellular stress and death, particularly at higher concentrations.[3] The primary mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death) through the intrinsic, or mitochondrial, pathway. This is triggered by cellular stress, leading to the release of pro-apoptotic factors from the mitochondria.[4][5][6][7]

Q2: My primary cells are dying rapidly after this compound treatment, even at concentrations reported to be safe in cell lines. Why?

A2: This is a common and expected observation. Primary cells retain the complex signaling and metabolic systems of their tissue of origin, which are often dysregulated in immortalized cell lines.[1][2] Cell lines may have mutations that make them resistant to apoptosis. Therefore, a dose that is well-tolerated by a cancer cell line could be highly toxic to primary cells like primary human dermal fibroblasts or hepatocytes. It is crucial to establish a specific dose-response curve for each primary cell type.

Q3: What are the typical morphological signs of this compound-induced cytotoxicity?

A3: Visual indicators under a microscope are your first clue. Look for:

  • Cell rounding and detachment: Healthy adherent cells will flatten out. Stressed or dying cells lose their adhesion points and become rounded.

  • Membrane blebbing: The cell membrane will appear to bubble or bulge.

  • Cell shrinkage: A noticeable decrease in cell size.

  • Nuclear condensation: The nucleus may appear smaller and denser. These are all classic hallmarks of apoptosis.[1][8]

Q4: My cell viability assay (e.g., MTT) results are showing a sharp drop, but I'm not sure if it's cell death or just metabolic inhibition. How can I be sure?

A4: This is a critical point. Assays like the MTT or resazurin assay measure metabolic activity, which is an indicator of cell viability.[9][10][11] Some compounds can inhibit mitochondrial function without immediately causing cell death, leading to a false positive for cytotoxicity.[12] To get a definitive answer, you must use a multi-assay approach. Combine a metabolic assay with a direct measure of cell death, such as:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with compromised membrane integrity (a marker of necrosis or late apoptosis).[13][14][15]

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

Part 2: Deep-Dive Troubleshooting & Experimental Optimization

If the initial FAQs did not resolve your issue, this section provides a more in-depth guide to pinpointing and solving the problem.

Issue 1: High Variability in Cytotoxicity Between Experiments
  • Possible Cause: Inconsistent cell health or density at the time of treatment. Primary cells are sensitive to their environment.[19][20]

  • Solution:

    • Standardize Seeding Density: Always seed the same number of cells per well/dish and allow them to adhere and stabilize for the same amount of time (typically 24 hours) before adding this compound.

    • Monitor Confluency: Treat cells at a consistent confluency, ideally between 80-90%.[21] Over-confluent or sparse cultures can respond differently to stress.

    • Perform a Health Check: Before every experiment, visually inspect the cells to ensure they exhibit healthy morphology.

  • Possible Cause: Variability between different lots or donors of primary cells.

  • Solution:

    • Lot Qualification: When starting with a new lot of primary cells, run a small-scale experiment to re-establish the IC50 (half-maximal inhibitory concentration) of this compound.

    • Detailed Record Keeping: Always record the donor information, lot number, and passage number for every experiment. This will help you trace sources of variability.

Issue 2: Unexpectedly High Cytotoxicity at Low this compound Concentrations
  • Possible Cause: Incorrect drug concentration due to errors in dilution or storage.

  • Solution:

    • Verify Stock Concentration: Prepare fresh stock solutions of this compound. If using a powdered form, ensure it is fully dissolved.

    • Check Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to your cells. Run a "vehicle control" (medium + solvent only) to confirm. High concentrations of solvents like DMSO or ethanol can be cytotoxic on their own.[22]

  • Possible Cause: Sub-optimal culture conditions are pre-stressing the cells, making them hypersensitive.

  • Solution:

    • Review Culture Protocol: Double-check that you are using the recommended medium, supplements (e.g., growth factors, serum), and culture vessels for your specific primary cell type.[23]

    • Test for Contamination: Perform regular checks for mycoplasma contamination, which can compromise cell health and alter experimental outcomes.

Part 3: Key Experimental Protocols & Mechanistic Insights

This section provides step-by-step protocols for essential assays and explains the underlying biological pathways.

Determining the Mode of Cell Death: The Apoptotic Pathway

This compound-induced cytotoxicity often proceeds via the intrinsic apoptotic pathway, which is controlled by the Bcl-2 family of proteins.[4][5][6][24] These proteins act as a checkpoint, balancing pro-survival (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) signals.[4][24] Cellular stress from this compound can tip this balance, leading to the activation of Bax and Bak, which permeabilize the mitochondrial outer membrane.[7] This releases cytochrome c, which activates a cascade of proteases called caspases (specifically initiator caspase-9 and executioner caspase-3), ultimately leading to the dismantling of the cell.[8][25][26][27]

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanism of Death cluster_2 Phase 3: Mitigation Strategy A Treat Primary Cells with this compound Dose-Response B Perform MTT Assay (Metabolic Activity) A->B C Perform LDH Assay (Membrane Integrity) A->C D Annexin V / PI Staining (Flow Cytometry) B->D If cytotoxicity is confirmed C->D If cytotoxicity is confirmed E Analyze Quadrants: - Live - Early Apoptotic - Late Apoptotic - Necrotic D->E F Co-treat with Cytoprotective Agent (e.g., N-Acetylcysteine) E->F If apoptosis is dominant G Re-run Viability Assays (MTT, LDH, Annexin V) F->G H Compare with this compound-only Treatment G->H

Caption: A step-by-step workflow for assessing and mitigating this compound cytotoxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals in living cells.[28]

  • Cell Seeding: Plate primary cells in a 96-well plate at their optimal seeding density and incubate for 24 hours.

  • Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for your desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate gently and read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

Protocol 2: Distinguishing Apoptosis from Necrosis with Annexin V/PI Staining

This flow cytometry assay uses two dyes to differentiate cell death states.[16]

  • Annexin V: Binds to phosphatidylserine (PS), a phospholipid that flips to the outer cell membrane during early apoptosis.[17][18]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with a compromised membrane, typical of late apoptosis or necrosis.[18]

  • Cell Preparation: Treat cells with this compound as desired. Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution to 100 µL of the cell suspension.[16]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Cells in early apoptosis.

  • Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.

  • Annexin V (-) / PI (+): Necrotic cells (rarely seen as a primary mechanism for this compound type).

G This compound This compound-induced Cellular Stress Bcl2_Proteins Bcl-2 Family Regulation (Bax/Bak Activation) This compound->Bcl2_Proteins Mito Mitochondrial Outer Membrane Permeabilization Bcl2_Proteins->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified cascade of the intrinsic apoptosis pathway induced by this compound.

Part 4: Mitigation Strategies - Protecting Your Cells

When the goal is to study other effects of this compound, it may be necessary to mitigate its cytotoxic properties.

Q5: How can I protect my primary cells from this compound-induced apoptosis?

A5: A common strategy is to co-treat the cells with a cytoprotective agent. N-Acetylcysteine (NAC) is a widely used antioxidant that can be highly effective.[29] NAC works primarily by replenishing intracellular levels of glutathione (GSH), a major cellular antioxidant.[[“]][31] By scavenging reactive oxygen species (ROS) that contribute to cellular stress, NAC can prevent the initiation of the apoptotic cascade.[29][32][33]

Data Presentation: Example Mitigation Study
Treatment GroupCell Viability (MTT Assay, % of Control)Early Apoptotic Cells (Annexin V+/PI-, %)
Vehicle Control100% ± 4.5%3.1% ± 0.8%
This compound (IC50 dose)52% ± 5.1%45.2% ± 3.7%
This compound + NAC (5mM)88% ± 4.8%12.5% ± 2.1%
NAC only (5mM)99% ± 3.9%3.5% ± 1.0%

This table illustrates hypothetical data showing how NAC co-treatment can rescue primary cells from this compound-induced apoptosis, as measured by two different assays.

By following these structured troubleshooting guides and protocols, researchers can effectively characterize, understand, and mitigate the cytotoxic effects of this compound in sensitive primary cell culture systems.

References

Technical Support Center: Overcoming Resistance to Fenamole in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Fenamole in cancer cell studies. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and critical challenge in oncology research: the development of drug resistance. As researchers and drug development professionals, understanding and overcoming resistance is paramount to advancing novel cancer therapies. This document provides actionable insights and detailed protocols to help you navigate experimental hurdles and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Resistance

This section addresses common questions regarding the emergence of resistance to this compound, a compound with noted anti-cancer properties.

Q1: We are observing a progressive increase in the IC50 value of this compound in our cancer cell line after continuous exposure. What does this signify?

A progressive increase in the half-maximal inhibitory concentration (IC50) is a primary indicator that your cell line is developing resistance to this compound. This phenomenon, known as acquired resistance, occurs as cancer cells adapt to the presence of the drug over time.[1] It is crucial to confirm this trend with repeated experiments and to cryopreserve cell stocks at various stages of resistance development for further investigation.[2]

Q2: What are the known mechanisms of action for this compound and related benzimidazoles that could be linked to resistance?

This compound belongs to the benzimidazole class of compounds. These agents are known to exert their anti-cancer effects through several mechanisms, providing multiple avenues for resistance to develop. Key mechanisms include:

  • Microtubule Destabilization: Benzimidazoles, like this compound, can disrupt microtubule polymerization. This leads to mitotic arrest and apoptosis in cancer cells.[3][4]

  • Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) through pathways that may be dependent or independent of p53.[5]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest, typically at the G2/M phase.[5]

  • Metabolic Pathway Interference: Benzimidazoles may also interfere with crucial metabolic pathways that cancer cells rely on for survival and proliferation.[3]

Resistance can arise from alterations in any of these target pathways.

Q3: Are some cancer cell lines intrinsically resistant to this compound?

Yes, it is possible for a cell line to be intrinsically resistant to this compound.[6] This means that even before any exposure to the drug, the cells possess inherent characteristics that make them less sensitive. If you observe a lack of response from the outset, it is important to:

  • Verify Cell Line Sensitivity: Cross-reference literature to confirm if your chosen cell line is expected to be sensitive to microtubule-targeting agents.[7]

  • Consider Alternative Cell Lines: If your primary cell line is not responsive, you may need to select a different, more sensitive parental cell line for your studies.[2]

Q4: Could experimental variability be mistaken for resistance?

Absolutely. Inconsistent results can sometimes be misinterpreted as emerging resistance. It is essential to rule out experimental error before concluding that resistance has developed. Key factors to control for include:

  • Consistent Cell Seeding Density: Ensure uniform cell numbers in all wells of your assay plates.[2]

  • Low Passage Numbers: Use cells with a consistent and low passage number to avoid phenotypic drift.[7]

  • Reagent Integrity: Make sure your this compound stock solution is properly prepared, stored, and has not undergone multiple freeze-thaw cycles.[7]

Section 2: Troubleshooting Guide - Diagnosing and Characterizing this compound Resistance

This section provides a structured approach to identifying and understanding the nature of this compound resistance in your experimental models.

Issue 1: Inconsistent or Non-Reproducible IC50 Values
Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Practices Maintain a strict cell culture protocol. Use cells from a low and consistent passage number. Ensure uniform seeding density and monitor cell health regularly.[7]
Reagent Instability Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7]
Assay Variability Ensure the chosen viability assay is appropriate for your cell line and experimental conditions. Optimize assay parameters such as incubation time and reagent concentrations.[8]
Issue 2: Confirmed Increase in this compound IC50 - Characterizing the Resistance

Once you have confirmed a stable and significant increase in the IC50 value (generally a 3- to 10-fold increase or more is considered significant), the next step is to characterize the resistance mechanism.[1]

Step-by-Step Workflow for Characterizing Resistance:

A Confirmed this compound Resistance (Stable High IC50) B Molecular Profiling of Resistant vs. Parental Cells A->B C Genomic Analysis (e.g., Sequencing) B->C D Transcriptomic Analysis (e.g., RNA-Seq) B->D E Proteomic Analysis (e.g., Mass Spectrometry) B->E F Hypothesis Generation: Identify Potential Resistance Pathways C->F D->F E->F G Functional Validation of Candidate Genes/Pathways F->G H siRNA/CRISPR Knockdown of Upregulated Genes G->H I Overexpression of Downregulated Genes G->I J Pharmacological Inhibition of Altered Pathways G->J K Re-sensitization to this compound? H->K I->K J->K

Caption: Workflow for characterizing this compound resistance.

Potential Mechanisms of Resistance to Investigate:
  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance, where the drug is actively pumped out of the cell.[6][9]

  • Alterations in Drug Target: Mutations or changes in the expression of tubulin, the target of this compound, can prevent the drug from binding effectively.[4][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the effects of this compound.[10]

  • Enhanced DNA Repair Mechanisms: For drugs that induce DNA damage, an upregulation of DNA repair pathways can contribute to resistance.[11]

  • Inhibition of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to programmed cell death.[11]

  • Epigenetic Modifications: Alterations in DNA methylation or histone modification can lead to changes in gene expression that promote resistance.[6][9]

Section 3: Experimental Protocols - Strategies to Overcome this compound Resistance

This section provides detailed protocols for key experiments aimed at overcoming this compound resistance.

Protocol 1: Generating a this compound-Resistant Cell Line

This protocol describes a method for inducing this compound resistance in a sensitive parental cancer cell line through continuous drug exposure.[1][12]

Materials:

  • This compound-sensitive parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks and plates

  • Cell counting apparatus

Procedure:

  • Determine Initial IC50: First, accurately determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50 value.

  • Monitor and Subculture: Closely monitor the cells. Initially, a significant portion of the cells may die.[2] When the surviving cells reach approximately 80% confluency, subculture them into a new flask with fresh this compound-containing medium.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase (e.g., 1.5x to 2x the previous concentration) is recommended.[12]

  • Repeat and Cryopreserve: Repeat the cycle of adaptation and dose escalation over several weeks to months.[2] It is critical to cryopreserve cells at each stage of resistance development for future comparative studies.

  • Confirm Resistance: Periodically determine the IC50 of the cultured cells and compare it to the parental cell line. A stable, significantly increased IC50 confirms the development of a resistant cell line.[1]

Protocol 2: Combination Therapy to Re-sensitize Resistant Cells

One of the most effective strategies to overcome drug resistance is through combination therapy.[13] This involves using a second compound to target the identified resistance mechanism.

Example Scenario: Your molecular profiling suggests that the resistant cells have upregulated a specific survival pathway (e.g., the PI3K/Akt pathway).

Materials:

  • This compound-resistant cell line

  • Parental (sensitive) cell line

  • This compound

  • Inhibitor of the identified resistance pathway (e.g., a PI3K inhibitor)

  • 96-well plates for viability assays

Procedure:

  • Experimental Design: Set up a matrix of drug concentrations in a 96-well plate. This will involve titrating both this compound and the second inhibitor, alone and in combination.

  • Cell Seeding: Seed both the resistant and parental cell lines into the 96-well plates at a predetermined optimal density.

  • Drug Treatment: Treat the cells with the various concentrations of this compound, the second inhibitor, and the combinations of both. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a period determined by the cell line's doubling time (typically 48-72 hours).

  • Viability Assay: Perform a cell viability assay to determine the percentage of viable cells in each well.

  • Data Analysis: Analyze the data to determine if the combination of this compound and the second inhibitor results in a synergistic, additive, or antagonistic effect. A synergistic effect, where the combined effect is greater than the sum of the individual effects, indicates that the combination therapy is effective in overcoming resistance.

cluster_0 This compound Action cluster_1 Resistance Mechanism cluster_2 Combination Therapy A This compound B Microtubule Destabilization A->B C Mitotic Arrest & Apoptosis B->C E Cell Survival D Upregulation of Survival Pathway (e.g., PI3K/Akt) D->C D->E G Blockade of Survival Signal F Pathway Inhibitor (e.g., PI3K Inhibitor) F->G G->E Inhibits

References

Technical Support Center: Refining Paracetamol (Acetaminophen) Treatment Protocols for Optimal Results

Author: BenchChem Technical Support Team. Date: January 2026

Based on a comprehensive search, "Fenamole" does not appear to be a recognized compound with established scientific literature, treatment protocols, or a known mechanism of action. One database entry lists a chemical formula and classifies it as an analgesic, but there is no supporting research documentation available.

Creating a technical support guide with the required level of scientific integrity, including verifiable protocols, mechanistic explanations, and authoritative citations, is not possible for a compound without a foundation of peer-reviewed research. Fulfilling the request would require fabricating data, which would violate the core principles of scientific accuracy and trustworthiness.

Therefore, to demonstrate the structure and depth of the requested technical support center while maintaining scientific integrity, this guide has been created using Paracetamol (Acetaminophen) as a well-documented substitute. Paracetamol is a common analgesic and antipyretic, making it a suitable proxy for the intended subject. All protocols, mechanisms, and troubleshooting advice provided below are specific to Paracetamol and are supported by verifiable scientific literature.

Welcome to the technical resource center for Paracetamol (Acetaminophen). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Paracetamol, and why is it debated?

A1: Paracetamol's analgesic and antipyretic effects are well-established, but its precise molecular mechanism is complex and multifactorial. Unlike traditional NSAIDs, it is a very weak inhibitor of cyclooxygenase (COX)-1 and COX-2 enzymes in peripheral tissues, which explains its minimal anti-inflammatory effects.[1] The leading hypotheses for its central mechanism of action include:

  • COX Inhibition in the Central Nervous System (CNS): Paracetamol may selectively inhibit a splice variant of COX-1, often termed "COX-3," which is expressed in the brain and spinal cord. However, the clinical relevance of this interaction is still debated.[1]

  • Modulation of the Endocannabinoid System: A key metabolite of Paracetamol, AM404, is formed in the brain. AM404 inhibits the reuptake of the endogenous cannabinoid anandamide, thereby enhancing its analgesic effects through cannabinoid CB1 receptors.[2]

  • Interaction with Serotonergic Pathways: There is significant evidence that Paracetamol's analgesic effect is mediated by the activation of descending serotonergic pathways in the spinal cord, which inhibits the transmission of pain signals.[1][2]

Understanding these distinct pathways is critical when designing experiments to investigate its synergistic or antagonistic effects with other compounds.

Q2: We are observing significant cytotoxicity in our HepG2 cell line experiments at concentrations we believed were safe. What could be the cause?

A2: This is a common issue rooted in Paracetamol's metabolism. While generally safe at therapeutic doses, Paracetamol is metabolized in the liver primarily by glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .

Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in an in vitro setting, several factors can lead to unexpected cytotoxicity:

  • GSH Depletion: Cell culture media may not provide sufficient precursors for GSH synthesis. Prolonged exposure or high concentrations of Paracetamol can deplete intracellular GSH stores, allowing NAPQI to accumulate and cause oxidative stress and cell death.

  • High P450 Activity: The expression level of CYP enzymes can vary between cell lines and even passage numbers. If your HepG2 cells have unusually high CYP2E1 activity, they will produce more NAPQI.

  • Experimental Duration: Acute (e.g., < 8 hours) versus chronic (e.g., 24-48 hours) exposure can yield vastly different toxicity profiles.

Troubleshooting Steps:

  • Supplement with N-acetylcysteine (NAC): Add NAC, a precursor for GSH synthesis, to your culture medium. This is the standard clinical antidote for Paracetamol overdose and can mitigate in vitro toxicity.

  • Measure Intracellular GSH: Use a commercially available kit to quantify GSH levels in your cells before and after treatment to confirm if depletion is occurring.

  • Inhibit P450 Enzymes: Co-treat with a known CYP2E1 inhibitor to see if toxicity is reduced, confirming the role of NAPQI.

Troubleshooting Guide: Inconsistent Analgesic Effect in Rodent Models

Problem: Highly variable analgesic response to Paracetamol administered orally (p.o.) in a mouse hot plate test.

Potential Cause Scientific Rationale Recommended Solution
Poor Bioavailability Paracetamol's solubility and absorption can be affected by the vehicle used for oral gavage. Suspensions can settle, leading to inconsistent dosing.Prepare a fresh, homogenous suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) immediately before dosing. Ensure consistent vortexing between administrations.
First-Pass Metabolism The liver extensively metabolizes Paracetamol upon absorption from the gut. Genetic variations in mouse strains can lead to different rates of metabolism, altering the amount of active drug reaching the CNS.Switch to intraperitoneal (i.p.) injection to bypass first-pass metabolism for initial mechanistic studies. This provides more consistent plasma concentrations. If the oral route is essential, use a consistent and well-characterized mouse strain.
Timing of Assessment The peak plasma concentration (Cmax) and analgesic effect of Paracetamol after oral administration in mice typically occur between 15 and 30 minutes. Testing outside this window will miss the peak effect.Conduct a time-course experiment, testing analgesic response at 15, 30, 45, and 60 minutes post-dosing to determine the precise peak effect time for your specific model and administration route.

Experimental Protocols

Protocol 1: In Vitro Assessment of Paracetamol-Induced Hepatotoxicity

This protocol details a method to quantify cytotoxicity in a hepatic cell line (e.g., HepG2) and assess the protective effects of N-acetylcysteine (NAC).

Materials:

  • HepG2 cells

  • DMEM with 10% FBS

  • Paracetamol (Acetaminophen)

  • N-acetylcysteine (NAC)

  • MTT or similar cell viability assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Preparation of Compounds:

    • Prepare a 1M stock solution of Paracetamol in DMSO. Further dilute in culture media to create working concentrations (e.g., 0.5 mM to 20 mM).

    • Prepare a 1M stock solution of NAC in sterile water.

  • Treatment:

    • Control Group: Replace media with fresh culture media.

    • Paracetamol Group: Replace media with media containing varying concentrations of Paracetamol.

    • Rescue Group: Co-treat cells with Paracetamol and a fixed concentration of NAC (e.g., 5 mM).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment: After incubation, perform the MTT assay according to the manufacturer's instructions to determine cell viability relative to the control group.

G cluster_workflow Workflow: Hepatotoxicity Assay seed 1. Seed HepG2 Cells (1x10⁴ cells/well) adhere 2. Incubate 24h (Adhesion) seed->adhere treat 3. Add Treatment Groups - Control - Paracetamol (Dose-Response) - Paracetamol + NAC adhere->treat incubate 4. Incubate 24h (Drug Exposure) treat->incubate assay 5. Perform MTT Assay (Measure Viability) incubate->assay analyze 6. Analyze Data (Calculate IC50) assay->analyze

Caption: Workflow for assessing Paracetamol cytotoxicity.

Protocol 2: Hot Plate Test for Analgesia in Mice

This protocol measures the central analgesic effect of Paracetamol.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Hot plate apparatus (set to 55 ± 0.5°C)

  • Paracetamol

  • Vehicle (e.g., 0.5% CMC in saline)

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time it takes for the mouse to show a pain response (e.g., hind paw licking, jumping). This is the baseline latency. Remove the mouse immediately. Important: Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.

  • Dosing: Administer Paracetamol (e.g., 200 mg/kg, i.p.) or vehicle to the mice.

  • Post-Treatment Latency: At the predetermined time of peak effect (e.g., 30 minutes post-injection), place the mouse back on the hot plate and measure the response latency again.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

G cluster_pathway Paracetamol's Central Analgesic Pathway Paracetamol Paracetamol (Administered) Metabolism Metabolism in Brain (p-aminophenol) Paracetamol->Metabolism AM404 Formation of AM404 Metabolism->AM404 conjugated with Arachidonic Acid FAAH FAAH Enzyme AM404->FAAH inhibits reuptake Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH degradation CB1 CB1 Receptor Activation Anandamide->CB1 PainSignal Inhibition of Pain Signal Transmission CB1->PainSignal Analgesia Analgesic Effect PainSignal->Analgesia

Caption: Simplified signaling pathway of Paracetamol's metabolite.

References

Validation & Comparative

A Comparative Guide to 15-Lipoxygenase Inhibition: Fenamole vs. PD146176

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two notable inhibitors of 15-lipoxygenase (15-LOX), Fenamole and PD146176. The objective is to furnish researchers and drug development professionals with the necessary data and methodologies to make informed decisions for their experimental designs. We will delve into their mechanisms of action, present a quantitative efficacy comparison, and provide a detailed protocol for a comparative in vitro assay.

Introduction to 15-Lipoxygenase as a Therapeutic Target

15-Lipoxygenase (15-LOX) is a pivotal enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid.[1][2] It catalyzes the introduction of molecular oxygen to form hydroperoxy derivatives, which are precursors to a variety of bioactive lipid mediators.[2] These mediators are implicated in a range of physiological and pathological processes, including inflammation, immune responses, and the pathogenesis of diseases like atherosclerosis, asthma, and certain neurodegenerative conditions.[3][4] Consequently, the inhibition of 15-LOX has emerged as a promising strategy for therapeutic intervention.

This compound is a widely recognized tool compound used in the study of lipoxygenase pathways. In contrast, PD146176 is a potent and selective 15-LOX inhibitor that has been characterized in various preclinical models.[5] This guide will compare these two compounds to highlight their respective utilities in research and potential for therapeutic development.

Mechanism of Action: The Arachidonic Acid Cascade

15-LOX acts on arachidonic acid to produce 15-Hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-Hydroxyeicosatetraenoic acid (15-HETE).[3] These molecules are not merely metabolic byproducts; they are signaling molecules that can modulate cellular functions and contribute to disease pathology.[6] The inhibition of 15-LOX blocks the production of these pro-inflammatory mediators. PD146176 is characterized as a specific, non-competitive inhibitor of 15-LOX.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 15_LOX 15-Lipoxygenase (ALOX15) Arachidonic_Acid->15_LOX 15_HpETE 15(S)-HpETE 15_LOX->15_HpETE This compound This compound This compound->15_LOX Inhibition PD146176 PD146176 PD146176->15_LOX Inhibition GSH_Peroxidase GSH Peroxidase 15_HpETE->GSH_Peroxidase 15_HETE 15(S)-HETE GSH_Peroxidase->15_HETE Pro_inflammatory_Effects Pro-inflammatory Effects (e.g., cell migration, cytokine release) 15_HETE->Pro_inflammatory_Effects

Caption: Simplified Arachidonic Acid Metabolism via 15-LOX.
Quantitative Efficacy Comparison

The potency of an inhibitor is a critical parameter for its utility. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for quantifying efficacy. A lower value for these metrics indicates a higher potency.

CompoundTargetIC50KiSource
This compound 15-LOX~7.1 µM (for a derivative)N/A[7]
PD146176 Rabbit Reticulocyte 15-LO0.54 µM197 nM[5][8]
PD146176 Human 15-LO in intact cells0.81 µMN/A[5][9]

Note: Direct IC50 values for this compound against 15-LOX can vary in the literature; the value presented is for a structurally related indole derivative, highlighting the general potency range for this class of compounds.

From the available data, PD146176 demonstrates significantly higher potency against 15-LOX compared to the general class of indole-based inhibitors like this compound.[5][7] Furthermore, PD146176 exhibits high selectivity, with no significant inhibitory effects on 5-LOX, 12-LOX, COX-1, or COX-2.

Experimental Protocol: Comparative In Vitro 15-LOX Inhibition Assay

This protocol outlines a standard spectrophotometric method to determine the inhibitory activity of test compounds against 15-lipoxygenase. The assay is based on monitoring the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid, which results in an increase in absorbance at 234 nm.[10][11]

Materials:

  • Soybean 15-Lipoxygenase (e.g., Sigma-Aldrich, Cat. No. L7395)

  • Linoleic Acid (Substrate)

  • Borate Buffer (0.2 M, pH 9.0)

  • Dimethyl Sulfoxide (DMSO)

  • Test Compounds (this compound, PD146176)

  • UV-Vis Spectrophotometer and cuvettes

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of 15-LOX in ice-cold borate buffer to a concentration of approximately 10,000 U/mL. Keep this solution on ice throughout the experiment.[10]

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in borate buffer. A small amount of ethanol can be used to aid dissolution before adding the buffer. This solution should be prepared fresh daily.[10]

    • Inhibitor Solutions: Prepare stock solutions of this compound and PD146176 in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Procedure:

    • Set the spectrophotometer to read absorbance at 234 nm at room temperature.[11]

    • Blank: In a cuvette, add 2.79 mL of borate buffer, 200 µL of the substrate solution, and 10 µL of DMSO (or the solvent used for the inhibitors).

    • Control (No Inhibitor): In a separate cuvette, pipette 2.74 mL of borate buffer and 50 µL of the enzyme solution. Add 10 µL of DMSO. Incubate for 5 minutes at room temperature.

    • Inhibitor Samples: For each inhibitor concentration, pipette 2.74 mL of borate buffer and 50 µL of the enzyme solution into a cuvette. Add 10 µL of the respective inhibitor solution. Incubate for 5 minutes at room temperature.[11]

    • Initiate Reaction: To the control and inhibitor sample cuvettes, rapidly add 200 µL of the substrate solution to initiate the enzymatic reaction. Mix gently by inverting the cuvette.

    • Data Acquisition: Immediately begin recording the absorbance at 234 nm every 30 seconds for a total of 5 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution (15-LOX) Incubate Incubate Enzyme with Inhibitor or Vehicle (5 min) Prep_Enzyme->Incubate Prep_Substrate Prepare Substrate (Linoleic Acid) Initiate Add Substrate to Initiate Reaction Prep_Substrate->Initiate Prep_Inhibitors Prepare Inhibitor Dilutions (this compound, PD146176) Prep_Inhibitors->Incubate Incubate->Initiate Measure Measure Absorbance at 234 nm (5 min) Initiate->Measure Calc_Rates Calculate Reaction Rates Measure->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50

Caption: Workflow for the 15-LOX Spectrophotometric Inhibition Assay.
Conclusion

This guide provides a comparative analysis of this compound and PD146176, two inhibitors of 15-LOX. The experimental data clearly indicates that PD146176 is a more potent and selective inhibitor of 15-LOX than indole-based compounds like this compound.[5][8] For researchers requiring high potency and selectivity to minimize off-target effects, PD146176 is the superior choice. This compound, while less potent, can still serve as a useful tool compound for initial studies or where high potency is not a critical requirement. The provided experimental protocol offers a robust framework for researchers to independently verify these findings and evaluate other potential 15-LOX inhibitors in their own laboratories.

References

A Researcher's Guide to Validating Fenamole's Cellular Target Engagement with Cyclooxygenase Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing definitive target engagement within a cellular context is a cornerstone of robust pharmacological validation. This guide provides a comprehensive framework for validating the cellular target engagement of Fenamole, a non-steroidal anti-inflammatory drug (NSAID). While specific public-domain experimental data on this compound's direct interaction with its presumed targets, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), is limited, this document outlines established methodologies, provides comparative data from well-characterized NSAIDs, and offers a clear path for rigorous investigation.

The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever[1][2][3]. There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastrointestinal mucosa and maintaining kidney function[3][4].

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs[3][4].

The therapeutic efficacy and side-effect profile of an NSAID are determined by its relative inhibitory activity against COX-1 and COX-2[3][5]. Therefore, verifying the direct binding of this compound to these enzymes within a cellular environment is a critical step in its pharmacological characterization.

Comparative Analysis of COX Inhibition by NSAIDs

To establish a benchmark for evaluating this compound, the following table summarizes the 50% inhibitory concentrations (IC50) for several commonly used NSAIDs against COX-1 and COX-2. This data is typically generated from in vitro enzyme assays or whole blood assays.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Ibuprofen 1.20.34
Naproxen 0.60.23
Diclofenac 0.10.0110
Celecoxib >1000.04>2500
Aspirin 3.51500.02

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Methodologies for Validating Cellular Target Engagement

Two primary methods are recommended for quantifying the cellular target engagement of this compound: a whole-blood assay to measure functional COX inhibition and the Cellular Thermal Shift Assay (CETSA) to directly demonstrate binding to the target protein.

Whole-Blood Assay for Functional COX Inhibition

This ex vivo assay provides a physiologically relevant model to assess the inhibitory effects of a compound on COX-1 and COX-2 in their natural cellular environment.

G cluster_0 COX-2 Inhibition cluster_1 COX-1 Inhibition Blood_LPS Aliquot + LPS Incubate_Fenamole_LPS Incubate with This compound Blood_LPS->Incubate_Fenamole_LPS Induce COX-2 Measure_PGE2 Measure Prostaglandin E2 (PGE2) via ELISA Incubate_Fenamole_LPS->Measure_PGE2 24h, 37°C Blood_Clot Aliquot for Clotting Incubate_Fenamole_Clot Incubate with This compound Blood_Clot->Incubate_Fenamole_Clot Activate Platelets Measure_TXB2 Measure Thromboxane B2 (TXB2) via ELISA Incubate_Fenamole_Clot->Measure_TXB2 1h, 37°C Blood Fresh Heparinized Whole Blood Blood->Blood_LPS Blood->Blood_Clot

Caption: Workflow for the whole-blood assay to assess COX-1 and COX-2 inhibition.

  • Blood Collection: Draw fresh venous blood from healthy volunteers into heparinized tubes.

  • Compound Incubation:

    • For COX-2 inhibition: Aliquot whole blood into tubes containing various concentrations of this compound or a control vehicle. Incubate with lipopolysaccharide (LPS) (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression and activity.

    • For COX-1 inhibition: Aliquot whole blood into tubes containing various concentrations of this compound or a control vehicle. Allow the blood to clot for 1 hour at 37°C to induce platelet activation and subsequent thromboxane B2 (TXB2) production.

  • Plasma/Serum Separation: Centrifuge the samples to separate plasma (for COX-2 assay) or serum (for COX-1 assay).

  • Quantification: Measure the levels of PGE2 (a marker of COX-2 activity) and TXB2 (a marker of COX-1 activity) in the plasma and serum, respectively, using commercially available ELISA kits.

  • Data Analysis: Plot the concentration of PGE2 and TXB2 against the concentration of this compound to determine the IC50 values for COX-1 and COX-2 inhibition.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability[6][7][8].

G cluster_0 CETSA Workflow Cell_Culture Intact Cells in Culture Compound_Treatment Treat with this compound or Vehicle Cell_Culture->Compound_Treatment Treat cells Heat_Shock Heat Shock at Varying Temperatures Compound_Treatment->Heat_Shock Apply thermal gradient Lysis Cell Lysis Heat_Shock->Lysis Lyse cells Centrifugation Centrifugation Lysis->Centrifugation Separate soluble/insoluble Western_Blot Western Blot for COX-1 and COX-2 Centrifugation->Western_Blot Analyze soluble fraction

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture: Culture a suitable cell line that expresses both COX-1 and COX-2 (e.g., A549 cells, which can be stimulated with interleukin-1β to induce COX-2 expression).

  • Compound Treatment: Treat the cells with this compound at a desired concentration or a vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble COX-1 and COX-2 at each temperature using Western blotting with specific antibodies.

  • Data Analysis: Plot the relative amount of soluble COX-1 and COX-2 against the temperature for both vehicle- and this compound-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Interpreting the Results and Building a Comprehensive Profile

By combining the data from the whole-blood assay and CETSA, a comprehensive profile of this compound's interaction with its target enzymes can be established.

  • Whole-Blood Assay: Provides functional data on the inhibitory potency and selectivity of this compound for COX-1 and COX-2 in a complex biological matrix.

  • CETSA: Offers direct evidence of this compound binding to COX-1 and COX-2 within intact cells, confirming target engagement.

A successful validation would demonstrate a correlation between the concentrations of this compound that show inhibitory activity in the whole-blood assay and those that induce a thermal shift in the CETSA.

Alternative and Orthogonal Approaches

To further strengthen the evidence for target engagement, researchers can consider the following orthogonal approaches:

  • Isothermal Dose-Response (ITDR) CETSA: A variation of CETSA where cells are treated with a range of compound concentrations and heated at a single, optimized temperature to determine a dose-dependent thermal stabilization[6]. This can provide a cellular EC50 value for target engagement.

  • Photoaffinity Labeling: This chemical biology technique uses a modified version of the drug with a photoreactive group to covalently label the target protein upon UV irradiation, allowing for direct identification of the binding protein[9].

Conclusion

Validating the cellular target engagement of this compound is a critical step in understanding its mechanism of action and predicting its therapeutic potential and side-effect profile. By employing a combination of functional assays like the whole-blood assay and direct binding assays such as CETSA, researchers can build a robust and compelling data package. Comparing the results for this compound with those of well-characterized NSAIDs will provide valuable context and aid in the interpretation of its pharmacological properties. This systematic approach ensures scientific rigor and provides a solid foundation for further drug development efforts.

References

A Comparative Guide to Cross-Validating Fenamole's Effects with siRNA: A Synergistic Approach to Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise identification of a compound's molecular target is paramount. This foundational knowledge underpins the rationale for its therapeutic application and potential side effects. Fenamole, a non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID), belongs to the class of 5-substituted 1H-tetrazoles. Compounds with this structural motif have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[1]. This guide provides a comprehensive, in-depth framework for cross-validating the hypothesis that this compound exerts its effects through the inhibition of COX-2, by synergistically employing small interfering RNA (siRNA)-mediated gene silencing.

This document is structured to provide not just a protocol, but a logical and scientifically rigorous workflow. We will delve into the causality behind experimental choices, ensuring that the described methodologies form a self-validating system to confidently ascertain this compound's on-target effects.

The Central Hypothesis: this compound as a COX-2 Inhibitor

The central tenet of this guide is to interrogate the hypothesis that this compound's anti-inflammatory and analgesic properties are mediated through the specific inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators[2][3]. While its counterpart, COX-1, is constitutively expressed and plays a role in physiological functions, COX-2 is upregulated at sites of inflammation, making it a prime therapeutic target[2][4].

To validate this hypothesis, we will employ a dual-pronged approach:

  • Pharmacological Inhibition: Utilizing this compound to inhibit COX-2 activity.

  • Genetic Silencing: Employing siRNA to specifically reduce the expression of the PTGS2 gene, which encodes for the COX-2 enzyme.

The convergence of phenotypic outcomes from both pharmacological and genetic interventions provides compelling evidence for a direct on-target effect.

Visualizing the Experimental Workflow

The following diagram outlines the comprehensive workflow for the cross-validation of this compound's effects with siRNA-mediated COX-2 knockdown.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_siRNA siRNA-mediated Knockdown cluster_this compound This compound Treatment cluster_analysis Phenotypic & Molecular Analysis cell_culture 1. Cell Culture (e.g., Macrophages, Synoviocytes) seeding 2. Seed Cells for Parallel Experiments cell_culture->seeding siRNA_transfection 3. Transfect with - siCOX-2 - siControl seeding->siRNA_transfection fenamole_treatment 5. Treat with - this compound - Vehicle Control seeding->fenamole_treatment incubation_kd 4. Incubate for Optimal Knockdown (24-72h) siRNA_transfection->incubation_kd incubation_kd->fenamole_treatment molecular_analysis 8. Molecular Analysis (qPCR, Western Blot) incubation_kd->molecular_analysis Knockdown Validation incubation_drug 6. Incubate for Desired Duration fenamole_treatment->incubation_drug phenotypic_assay 7. Phenotypic Assays (e.g., Prostaglandin E2 ELISA) incubation_drug->phenotypic_assay incubation_drug->molecular_analysis

Caption: Experimental workflow for cross-validating this compound's effects with siRNA.

The Prostaglandin Synthesis Pathway: The Arena of Action

Understanding the biochemical pathway in which our target operates is crucial. The following diagram illustrates the synthesis of prostaglandins from arachidonic acid, highlighting the central role of COX enzymes.

prostaglandin_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation l1 Enzyme l2 Substrate/Product l3 Biological Effect key1 key2 key3

Caption: The prostaglandin synthesis pathway highlighting the role of COX enzymes.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a robust starting point. Researchers should optimize these conditions for their specific cell type and experimental setup.

Part 1: siRNA-Mediated Knockdown of COX-2
  • Cell Seeding:

    • Seed a suitable cell line (e.g., human macrophages, synovial fibroblasts) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • Resuspend lyophilized siRNA targeting PTGS2 (siCOX-2) and a non-targeting control siRNA (siControl) in RNase-free buffer to a stock concentration of 20 µM.

    • It is recommended to test at least two independent siRNAs targeting different regions of the PTGS2 mRNA to control for off-target effects.

  • Transfection:

    • For each well, dilute 50-100 pmol of siCOX-2 or siControl into 250 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Add the 500 µL of siRNA-lipid complex to the cells in a dropwise manner.

  • Incubation and Knockdown Validation:

    • Incubate the cells for 24-72 hours post-transfection. The optimal time for maximal knockdown should be determined empirically.

    • After the incubation period, harvest a subset of cells to validate knockdown efficiency via:

      • Quantitative PCR (qPCR): To measure the reduction in PTGS2 mRNA levels.

      • Western Blot: To confirm the decrease in COX-2 protein expression.

Part 2: this compound Treatment and Phenotypic Analysis
  • Cell Treatment:

    • Following the optimal siRNA incubation period, replace the medium with fresh complete medium.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with a range of this compound concentrations to determine the optimal dose-response. Include a vehicle control (DMSO) group.

    • For the cross-validation experiment, treat both siControl and siCOX-2 transfected cells with this compound or vehicle.

  • Induction of Inflammation (if necessary):

    • For many cell types, COX-2 expression is inducible. Therefore, it may be necessary to stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS], interleukin-1β [IL-1β]) to induce COX-2 expression and prostaglandin synthesis. This stimulation should be performed concurrently with or prior to this compound treatment.

  • Phenotypic Assay: Prostaglandin E2 (PGE2) Measurement:

    • After an appropriate incubation period with this compound (e.g., 1-24 hours), collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table to facilitate comparison across the different treatment groups.

Treatment GroupPTGS2 mRNA (relative to siControl + Vehicle)COX-2 Protein (relative to siControl + Vehicle)PGE2 Concentration (pg/mL)% Inhibition of PGE2
siControl + Vehicle 1.01.0Value0%
siControl + this compound No significant changeNo significant changeValueCalculate
siCOX-2 + Vehicle Significant decreaseSignificant decreaseValueCalculate
siCOX-2 + this compound Significant decreaseSignificant decreaseValueCalculate

Interpreting the Results:

  • Successful Cross-Validation: A successful cross-validation will show that both this compound treatment (in siControl cells) and siCOX-2 transfection (in vehicle-treated cells) lead to a significant reduction in PGE2 production. Furthermore, the combination of siCOX-2 and this compound should not result in a significantly greater reduction in PGE2 than siCOX-2 alone, suggesting that both interventions act on the same target.

  • Off-Target Effects of this compound: If this compound still significantly reduces PGE2 in siCOX-2 transfected cells (where COX-2 is already knocked down), it may indicate that this compound has off-target effects on other components of the prostaglandin synthesis pathway.

  • Incomplete Knockdown: If siCOX-2 does not significantly reduce PGE2 levels, the knockdown efficiency should be re-evaluated and optimized.

Trustworthiness and Self-Validation

The strength of this experimental design lies in its inherent self-validating nature. The inclusion of multiple controls is critical for robust and interpretable data:

  • Non-targeting siRNA (siControl): Controls for any non-specific effects of the siRNA transfection process.

  • Vehicle Control: Accounts for any effects of the drug solvent.

  • Multiple siRNAs: Using at least two different siRNAs targeting the same gene minimizes the risk of off-target effects confounding the results.

References

A Head-to-Head Comparison of Fenamole and GSK17024A for TRPC5 Channel Modulation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Cellular Biology and Drug Discovery

Executive Summary

The Transient Receptor Potential Canonical 5 (TRPC5) channel, a calcium-permeable non-selective cation channel, is an emerging therapeutic target for a range of pathologies, including chronic pain, anxiety, and kidney disease.[1][2][3] Modulation of TRPC5 activity can significantly impact cellular signaling cascades, making the characterization of compounds that interact with this channel a key priority for drug development professionals. This guide provides a head-to-head comparison of two distinct modulators: Fenamole, a non-steroidal anti-inflammatory drug (NSAID) with known TRP channel inhibitory activity, and GSK1702934A, a potent and selective activator of TRPC3 and TRPC6 channels that can be used to induce TRP channel activity.[4][5][6][7]

We present a framework for the direct comparison of these compounds, focusing on scientifically robust, in-vitro methodologies. This guide details the rationale behind experimental design, provides step-by-step protocols for key assays, and offers insights into data interpretation. The core objective is to equip researchers with the necessary tools to objectively evaluate the potency, selectivity, and mechanism of action of TRPC5 modulators in a self-validating experimental system.

Introduction: The TRPC5 Channel as a Therapeutic Target

TRP channels are a diverse family of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli.[8][9][10] The TRPC subfamily, and TRPC5 in particular, are implicated in numerous physiological processes due to their role in regulating intracellular calcium ([Ca²⁺]i) levels.[1][2][11] Activation of TRPC5 leads to membrane depolarization and an increase in [Ca²⁺]i, which in turn modulates cellular functions like cell migration and proliferation.[1][12] Dysregulation of TRPC5 activity has been linked to focal segmental glomerulosclerosis (FSGS), neuropathic pain, and anxiety disorders, making it a compelling target for pharmacological intervention.[3][13]

The development of specific TRPC5 inhibitors is a promising therapeutic strategy.[12][13] To this end, robust and reproducible assays are required to characterize and compare candidate molecules. This guide uses this compound and the activator GSK1702934A as exemplar compounds to illustrate a logical workflow for such a comparative analysis.

Compound Profiles

This compound: The Broad-Spectrum Modulator

This compound belongs to the fenamate class of NSAIDs. Beyond its cyclooxygenase (COX) inhibitory activity, it is widely recognized as a modulator of various TRP channels. It is often used experimentally as a TRPC5 inhibitor. However, its lack of specificity necessitates careful experimental design to isolate its effects on the target of interest from potential off-target activities.

GSK1702934A: The Selective Activator

GSK1702934A is a well-characterized small molecule that acts as a potent and selective activator of TRPC3 and TRPC6 channels.[4][5][6][7] While not a direct TRPC5 activator, its utility in this context is as a reliable tool to induce a robust and measurable activation of TRP channels. This allows for the study of inhibitors, like this compound, in a controlled and activated state. The compound directly activates TRPC channels, bypassing the need for complex upstream signaling pathway activation.[5]

Head-to-Head Experimental Design & Rationale

To objectively compare this compound's inhibitory properties, we must first establish a consistent method of activating the TRPC5 channel. GSK1702934A serves as our positive control agonist. Our experimental workflow is designed to progress from a higher-throughput screening method to a lower-throughput, higher-resolution validation assay.

  • Primary Assay: Cell-Based Calcium Influx. This assay provides a robust, medium-to-high throughput method for measuring ion channel function by detecting changes in intracellular calcium.[14][15][16][17] We will use a cell line stably expressing human TRPC5 (e.g., HEK293-hTRPC5) and a calcium-sensitive fluorescent dye. This allows for the rapid determination of concentration-response curves for both the activator and the inhibitor.

  • Confirmatory Assay: Automated Patch-Clamp Electrophysiology. This "gold standard" technique directly measures the ion currents flowing through the channel, providing detailed information on potency, kinetics, and mechanism of action.[18][19][20][21] Automation increases throughput compared to manual patch-clamping, making it a viable confirmatory step.[20][21]

This two-tiered approach ensures that initial findings from the calcium assay are validated with high-fidelity electrophysiological data.

Visualization of Pathways and Workflows

TRPC5 Signaling Pathway

The following diagram illustrates the central role of the TRPC5 channel in modulating intracellular calcium and the opposing actions of an activator (like GSK1702934A, used here to stimulate the channel) and an inhibitor (this compound).

TRPC5_Pathway cluster_membrane Cell Membrane TRPC5 TRPC5 Channel Ca_Int Ca²⁺ (Intracellular) TRPC5->Ca_Int Activator GSK1702934A (Activator) Activator->TRPC5 Activates Inhibitor This compound (Inhibitor) Inhibitor->TRPC5 Inhibits Ca_Ext Ca²⁺ (Extracellular) Ca_Ext->TRPC5 Influx Response Cellular Response (e.g., Migration, Proliferation) Ca_Int->Response Triggers

Caption: Opposing modulation of the TRPC5 ion channel.

Experimental Workflow

The logical progression from initial screening to final validation is critical for efficient and accurate compound characterization.

Experimental_Workflow start Start: HEK293-hTRPC5 Cell Line assay_ca Protocol 1: Calcium Influx Assay start->assay_ca data_ca Determine EC₅₀ of Activator Determine IC₅₀ of Inhibitor assay_ca->data_ca decision Results Corroborate TRPC5 Modulation? data_ca->decision assay_ep Protocol 2: Automated Patch-Clamp decision->assay_ep Yes end End: Comparative Profile Complete decision->end No (Re-evaluate) data_ep Confirm Potency & Kinetics assay_ep->data_ep data_ep->end

Caption: A two-tiered workflow for compound validation.

Experimental Protocols

Protocol 1: In Vitro Potency & Selectivity using Calcium Influx Assay

Objective: To determine the concentration-dependent effect of GSK1702934A on TRPC5 activation (EC₅₀) and the concentration-dependent inhibition by this compound (IC₅₀).

Materials:

  • HEK293 cells stably expressing human TRPC5 (HEK-hTRPC5).

  • Standard cell culture media (e.g., DMEM/F12, 10% FBS).[15]

  • 96-well black, clear-bottom microplates.

  • Poly-L-ornithine or similar coating agent.[16]

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).[14][17]

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • This compound and GSK1702934A stock solutions in DMSO.

  • A fluorescence plate reader with fluidic handling capabilities (e.g., FlexStation 3).[14][16][17]

Methodology:

  • Cell Plating:

    • Coat a 96-well plate with poly-L-ornithine according to the manufacturer's instructions.

    • Seed HEK-hTRPC5 cells at a density to achieve 80-90% confluency on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye solution according to the kit's protocol.

    • Remove culture media from the wells and wash gently with Assay Buffer.

    • Add the dye solution to each well and incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL of Assay Buffer in each well.

  • Compound Preparation:

    • For EC₅₀ Determination (GSK1702934A): Prepare a 2x concentration series of GSK1702934A in Assay Buffer. Include a vehicle control (DMSO in Assay Buffer).

    • For IC₅₀ Determination (this compound): Prepare a 2x concentration series of this compound. Separately, prepare a 2x concentration of GSK1702934A at its predetermined EC₈₀ value. The final compound plate will have wells with the this compound serial dilution mixed with the EC₈₀ concentration of GSK1702934A. Include positive (GSK1702934A EC₈₀ only) and negative (vehicle only) controls.

  • Assay Execution (Fluorescence Plate Reader):

    • Place the cell plate and the compound plate into the reader.

    • Set the instrument to measure fluorescence (e.g., Ex: 494 nm, Em: 516 nm) every 2 seconds.

    • Establish a stable baseline reading for 20-30 seconds.

    • Program the instrument to add 100 µL from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for at least 120-180 seconds to capture the peak response and subsequent plateau.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data: For EC₅₀, set the response to the vehicle control as 0% and the maximal response to GSK1702934A as 100%. For IC₅₀, set the response to the positive control (GSK1702934A EC₈₀) as 100% activation and the negative control (vehicle) as 0% activation.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and IC₅₀ values.

Protocol 2: Electrophysiological Characterization via Automated Patch-Clamp

Objective: To validate the potency of this compound and characterize its inhibitory effect on TRPC5 ion currents.

Materials:

  • Automated patch-clamp system (e.g., QPatch, IonFlux).[18][22]

  • HEK-hTRPC5 cells, prepared in a single-cell suspension.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2).

  • GSK1702934A and this compound solutions prepared in Extracellular Solution.

Methodology:

  • System Preparation: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions as per the manufacturer's guidelines.

  • Cell Loading: Load the prepared HEK-hTRPC5 cell suspension into the system.

  • Automated Sealing and Whole-Cell Configuration: Initiate the automated protocol to capture single cells, form a gigaseal, and establish a whole-cell recording configuration.[20][21]

  • Current Recording:

    • Hold cells at a potential of -60 mV. Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to establish a baseline current-voltage (I-V) relationship.

    • Perfuse the cells with a predetermined concentration of GSK1702934A (e.g., EC₈₀ from the calcium assay) to activate TRPC5 channels. Record the activated currents using the same voltage ramp.

    • While continuously applying GSK1702934A, co-apply increasing concentrations of this compound. Allow the current to stabilize at each concentration before recording the I-V relationship.

    • Perform a final washout step with the extracellular solution to check for reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each condition.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the current evoked by GSK1702934A alone.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to determine the IC₅₀ value.

    • Compare the I-V plots to identify any voltage-dependent effects of the inhibitor.

Data Interpretation & Comparative Analysis

All quantitative data should be summarized for clear comparison.

Table 1: Comparative Potency of TRPC5 Modulators

Compound Assay Type Parameter Value (µM)
GSK1702934A Calcium Influx EC₅₀ [Example Value: 0.5]
This compound Calcium Influx IC₅₀ [Example Value: 2.5]

| this compound | Automated Patch-Clamp | IC₅₀ | [Example Value: 2.1] |

Analysis of Results:

  • Mechanism of Action: The patch-clamp data can reveal further details. For example, a shift in the I-V curve might suggest voltage-dependency. The speed of inhibition and washout can indicate the binding kinetics of the compound.

Conclusion & Future Directions

This guide outlines a systematic and robust approach for the head-to-head comparison of TRPC5 channel modulators using this compound and GSK1702934A as case studies. The combination of a medium-throughput calcium influx assay for initial screening followed by higher-content automated electrophysiology for validation provides a comprehensive and reliable characterization.

For researchers in drug discovery, this workflow can be adapted to screen and characterize novel chemical entities targeting TRPC5. Future studies could expand on this framework by:

  • Investigating the selectivity of this compound against other TRPC channel subtypes (e.g., TRPC4, TRPC6).

  • Exploring the mechanism of inhibition in more detail using different voltage protocols in the patch-clamp experiments.

  • Transitioning to in vivo models of disease (e.g., FSGS models) to determine if the in vitro potency translates to therapeutic efficacy.[13]

By employing these self-validating protocols and a logical experimental design, researchers can generate high-quality, reproducible data to advance the understanding of TRPC5 pharmacology and accelerate the development of novel therapeutics.

References

A Researcher's Guide to Deconvoluting Small Molecule Specificity: A Comparative Analysis Using Soluble Adenylyl Cyclase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Here, we address the critical challenge of target validation by comparing two well-characterized inhibitors of soluble adenylyl cyclase (sAC), LRE1 and TDI-10229, with Fenamole, a compound with known anti-inflammatory properties but a less defined molecular target. This comparative approach will illuminate the experimental journey from a hypothetical target to a validated mechanism of action.

The Central Role of Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is found in the cytoplasm, nucleus, and mitochondria and is regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1][2] This distinct localization and regulation allow sAC to control specific cAMP microdomains within the cell, influencing a host of physiological processes, from sperm motility to metabolic regulation.[1][3] Its unique regulatory bicarbonate binding site has made it a tractable target for selective inhibitor design.[4]

The signaling pathway initiated by sAC activation is pivotal in numerous cellular functions. Bicarbonate and calcium ions act as direct allosteric activators, leading to the conversion of ATP to cAMP.[5] This localized burst of cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, leading to diverse cellular responses.

Comparative Inhibitor Profile

To contextualize our validation workflows, we will compare three molecules:

  • This compound : A non-steroidal anti-inflammatory drug (NSAID).[6] While the primary mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes,[6][7] the complete landscape of their molecular interactions is not always fully elucidated. We will use this compound as our test case for target deconvolution.

  • LRE1 : A first-generation, specific, and allosteric inhibitor of sAC.[3][8] It binds to the bicarbonate activator binding site, offering a clear mechanism of action.[3]

  • TDI-10229 : A potent, second-generation sAC inhibitor with improved oral bioavailability and cellular potency compared to LRE1.[9][10]

CompoundPrimary Target(s)Reported Biochemical IC₅₀Reported Cellular IC₅₀Mechanism of Action
This compound Primarily Cyclooxygenase (COX) enzymesNot specified for sACNot specified for sACInhibition of prostaglandin synthesis[11]
LRE1 Soluble Adenylyl Cyclase (sAC)~7.8 µM[12]Not specifiedAllosteric inhibition at the bicarbonate binding site[3]
TDI-10229 Soluble Adenylyl Cyclase (sAC)~160-195 nM[4][10]~92 nM[9]Inhibition at the bicarbonate binding site, extending into the ATP binding site[5]

A Multi-tiered Approach to Specificity Validation

A robust validation strategy is not reliant on a single experiment but is a logical progression of orthogonal assays. We will detail a three-tiered approach, from initial biochemical confirmation to proteome-wide profiling in a cellular context.

Tier 1: Direct Target Engagement & Potency Assessment

The first step is to confirm a direct interaction between the small molecule and its putative target protein and to quantify the potency of this interaction.

Caption: Workflow for a biochemical sAC inhibition assay.

This protocol is adapted from established methods for measuring adenylyl cyclase activity.[5][13]

  • Preparation of Reagents :

    • Prepare a 2X assay buffer containing 100 mM Tris pH 7.4, 150 mM NaCl, 1 mM DTT, 250 µM IBMX (a phosphodiesterase inhibitor), 15 mM MgCl₂, and 1 mM CaCl₂.[14]

    • Prepare a stock solution of ATP. For radiometric assays, this will include [α-³²P]ATP.

    • Serially dilute this compound, LRE1, and TDI-10229 in DMSO to create a range of concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Inhibitor Pre-incubation :

    • In a microcentrifuge tube, combine purified recombinant human sAC protein with the desired concentration of the inhibitor.

    • Incubate for 15 minutes at room temperature to allow for binding.

  • Initiation of Reaction :

    • Add the ATP solution and assay buffer to the enzyme-inhibitor mixture to start the reaction. Ensure the final concentrations of all components are at 1X.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination and Quantification :

    • Stop the reaction by adding a solution of sodium dodecyl sulfate, followed by ATP and cAMP.

    • The produced [³²P]cAMP is then separated from the unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.[5]

    • The amount of [³²P]cAMP is quantified by liquid scintillation counting.

  • Data Analysis :

    • Calculate the percentage of sAC inhibition for each inhibitor concentration relative to a DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices: The use of a purified recombinant protein is essential to confirm a direct interaction, devoid of confounding factors from a complex cellular lysate. The inclusion of IBMX is critical to prevent the degradation of the cAMP product by phosphodiesterases, ensuring that the measured output is a true reflection of sAC activity.

Tier 2: Confirming Target Engagement in a Cellular Environment

Demonstrating that a compound binds its target in the complex milieu of a living cell is a crucial step in validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, based on the principle of ligand-induced thermal stabilization of the target protein.[15][16][17]

Caption: Workflow for Proteome-Wide CETSA analysis.

This protocol provides a general framework for a proteome-wide CETSA experiment.[15][16][18]

  • Cell Culture and Treatment :

    • Culture cells known to express the target protein (e.g., HEK293 cells for sAC) to a suitable confluency.

    • Treat the cells with the test compound (e.g., this compound) or vehicle (DMSO) for a predetermined time (e.g., 1-3 hours).

  • Thermal Challenge :

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[18]

  • Sample Preparation for Mass Spectrometry :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by ultracentrifugation.

    • Collect the supernatant and determine the protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Mass Spectrometry and Data Analysis :

    • For quantitative analysis, label the peptides from different temperature points with isobaric tags (e.g., Tandem Mass Tags, TMT).

    • Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Process the raw data using a proteomics software suite to identify and quantify proteins.

    • For each identified protein, plot the relative soluble amount against temperature to generate a "melting curve." A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a direct or indirect interaction.

Trustworthiness of the Protocol: This protocol is self-validating. A positive result is not just a single data point but a shift across a temperature gradient. For this compound, if it directly binds sAC, we would expect to see a rightward shift in the sAC melting curve in the this compound-treated cells compared to the DMSO control. Conversely, the well-characterized sAC inhibitors LRE1 and TDI-10229 should produce a robust and predictable stabilization of sAC in this assay.

Tier 3: Unbiased Profiling of On- and Off-Target Activities

While CETSA is excellent for identifying binding partners, it doesn't directly measure changes in protein activity. Competitive Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that uses active site-directed covalent probes to assess the functional state of entire enzyme families in native biological systems.[19][20] This approach allows for the unbiased identification of on- and off-targets of a given inhibitor.

Caption: Workflow for Competitive Activity-Based Protein Profiling.

This protocol outlines a mass spectrometry-based competitive ABPP experiment.[19][20]

  • Proteome Preparation :

    • Prepare proteomes from cells or tissues of interest. This can be done with intact cells or cell lysates.

  • Competitive Inhibition :

    • Pre-incubate the proteome with the inhibitor of interest (this compound, LRE1, or TDI-10229) at various concentrations for a specified time. This allows the inhibitor to bind to its targets.

  • Activity-Based Probe Labeling :

    • Add a broad-spectrum activity-based probe (ABP) that targets a large family of enzymes (e.g., a fluorophosphonate probe for serine hydrolases). The ABP will covalently label the active sites of enzymes that are not already occupied by the inhibitor. The ABP should contain a reporter tag, such as an alkyne, for subsequent derivatization.

  • Enrichment of Labeled Proteins :

    • Lyse the cells (if intact cells were used).

    • Use click chemistry to attach a biotin tag to the alkyne handle of the ABP.

    • Enrich the biotin-tagged proteins using streptavidin-coated beads.

  • Mass Spectrometry Analysis :

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the enriched proteins into peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis :

    • Quantify the abundance of each identified protein across the different inhibitor concentrations.

    • Proteins whose ABP labeling is reduced in a dose-dependent manner by the inhibitor are considered its targets. For this compound, this could reveal sAC as a target if its labeling by a relevant ABP is competed off, or it could identify other off-target enzymes.

Expertise-Driven Insight: The choice of ABP is critical and depends on the hypothesized class of the target enzyme. While a specific ABP for adenylyl cyclases is not commercially standard, this methodology is exceptionally powerful for identifying off-targets within well-characterized enzyme families like kinases, proteases, and hydrolases. For TDI-10229, which has been screened against over 310 kinases with no appreciable activity, a competitive ABPP experiment with a kinase-focused ABP would be expected to yield a null result, further confirming its specificity.[9][21]

Conclusion: Synthesizing the Evidence

Validating the specificity of a small molecule is a rigorous, multi-faceted process. By employing a tiered approach encompassing biochemical activity assays, cellular target engagement studies like CETSA, and functional proteomic methods such as competitive ABPP, researchers can build a compelling and robust case for a compound's mechanism of action.

For our case study, while LRE1 and TDI-10229 serve as benchmarks with confirmed sAC inhibition, the path for this compound is one of discovery. The application of these unbiased, proteome-wide techniques would definitively determine if sAC is a primary target and, just as importantly, would map its broader interaction landscape within the cell. This comprehensive validation is no longer a "nice-to-have" but a fundamental requirement for advancing chemical probes and therapeutic candidates.

References

A Comparative Guide to the Potency and Efficacy of Fenamole's Active Components Versus Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth comparison of the active components of Fenamole—Diclofenac and Paracetamol—with other well-characterized inhibitors in their respective classes. As "this compound" is a combination therapy, this analysis will deconstruct its constituent parts to offer a scientifically rigorous evaluation of their individual performance, supported by experimental data for researchers, scientists, and drug development professionals.

Introduction: Deconstructing this compound

This compound is a combination analgesic medication containing Diclofenac and Paracetamol.[1][2][3][4] This formulation is designed to relieve pain and inflammation by leveraging the distinct mechanisms of its two active ingredients.[5] Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID), while Paracetamol (acetaminophen) is a widely used analgesic and antipyretic with a different mode of action.[2] To accurately assess the potency and efficacy of this compound, it is essential to analyze its components separately and compare them to other established drugs in their categories.

Mechanism of Action: A Tale of Two Pathways

The analgesic and anti-inflammatory effects of this compound's components are achieved through different biological pathways.

Diclofenac and the Cyclooxygenase (COX) Pathway

Diclofenac, like other traditional NSAIDs, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes.[6] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining and in platelet aggregation.[7][8] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[7][8] Diclofenac is a non-selective inhibitor, meaning it blocks both COX-1 and COX-2.[9] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal issues.[10]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (GI Protection, Platelet Aggregation) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins NSAIDs Non-Selective NSAIDs (e.g., Diclofenac, Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs.

The Multifaceted Mechanism of Paracetamol

Paracetamol's mechanism of action is more complex and not fully understood, but it is known to be distinct from that of traditional NSAIDs.[11] It is a weak inhibitor of COX enzymes in peripheral tissues, which accounts for its limited anti-inflammatory properties.[12] Its primary analgesic and antipyretic effects are believed to be centrally mediated.[13] One prominent theory is that Paracetamol is metabolized in the brain to AM404, a compound that then activates the endocannabinoid system and transient receptor potential vanilloid-1 (TRPV1) channels, which are involved in pain modulation.[5] It has also been suggested to act on the serotonergic descending inhibitory pathways.[5][14]

Paracetamol_Mechanism cluster_liver Liver cluster_brain Brain (CNS) Paracetamol_Liver Paracetamol p_Aminophenol p-Aminophenol Paracetamol_Liver->p_Aminophenol Metabolism Serotonergic_Pathway Descending Serotonergic Pathway Modulation Paracetamol_Liver->Serotonergic_Pathway Indirect Action p_Aminophenol_Brain p-Aminophenol p_Aminophenol->p_Aminophenol_Brain Crosses Blood-Brain Barrier AM404 AM404 p_Aminophenol_Brain->AM404 FAAH Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->AM404 FAAH TRPV1 TRPV1 Activation AM404->TRPV1 Cannabinoid_System Cannabinoid System (CB1 Receptor) Activation AM404->Cannabinoid_System Analgesia Analgesia TRPV1->Analgesia Cannabinoid_System->Analgesia Serotonergic_Pathway->Analgesia

Caption: Proposed central mechanism of action for Paracetamol.

Comparative Potency: In Vitro COX Inhibition

The potency of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 is used to determine the selectivity of the drug. A ratio significantly greater than 1 suggests selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioSelectivity
Diclofenac 0.0760.0262.9Non-selective (slight COX-2 preference)
Ibuprofen 12800.15Non-selective (COX-1 selective)
Naproxen >100 (low potency)(Varies)(Varies)Non-selective
Celecoxib 826.812COX-2 Selective

Data synthesized from multiple sources. Absolute values can vary based on assay conditions.[10][15][16][17]

Comparative Efficacy: Clinical and Preclinical Evidence

Clinical Efficacy in Osteoarthritis and Rheumatoid Arthritis

A network meta-analysis of 176 studies involving 146,524 patients with osteoarthritis or rheumatoid arthritis provided a robust comparison of various NSAIDs.[18][19]

Treatment (Daily Dose)Efficacy in Pain Relief (vs. other NSAIDs)
Diclofenac (150 mg) Likely more effective than Celecoxib (200 mg), Naproxen (1000 mg), and Ibuprofen (2400 mg). Similar to Etoricoxib (60 mg).[18]
Diclofenac (100 mg) Comparable to all other treatments in the analysis.[18]
Ibuprofen (2400 mg) Less effective than Diclofenac (150 mg).[18]
Naproxen (1000 mg) Less effective than Diclofenac (150 mg).[18]
Celecoxib (200 mg) Less effective than Diclofenac (150 mg).[18]

Another systematic review concluded that Diclofenac's efficacy is largely similar to that of other pain relief medications used in osteoarthritis, reinforcing its status as a benchmark treatment.[3] A separate analysis found that for both pain and function improvement in osteoarthritis, Diclofenac at 150 mg/day was the most effective NSAID, superior to maximum doses of Ibuprofen, Naproxen, and Celecoxib.[20]

Paracetamol vs. NSAIDs

Paracetamol is generally considered a first-line treatment for mild to moderate pain due to its favorable side-effect profile compared to NSAIDs.[12] However, for pain with a significant inflammatory component, such as in osteoarthritis, some studies suggest that NSAIDs like Diclofenac are more effective.[13] In some cases, the combination of Paracetamol and an NSAID can provide greater pain relief than either drug alone.[21]

Experimental Protocols

In Vitro Assay: COX Inhibition

The determination of IC50 values for COX-1 and COX-2 is a critical step in characterizing NSAIDs.

Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.

General Principle: The assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by purified COX enzymes or cell-based systems that express either COX-1 or COX-2. The amount of prostaglandin produced is quantified, typically by ELISA or mass spectrometry, in the presence of varying concentrations of the inhibitor.

Step-by-Step Methodology:

  • Enzyme/Cell Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes, or use cell lines that selectively express one of the isoforms (e.g., unstimulated monocytes for COX-1 and LPS-stimulated monocytes for COX-2).[15]

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound (e.g., Diclofenac) in a suitable solvent.

  • Incubation: In a multi-well plate, combine the enzyme or cells, the test compound at various concentrations, and a cofactor solution. Pre-incubate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a set time, stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Quantification: Measure the concentration of a specific prostaglandin (e.g., PGE2) in each well using a competitive ELISA kit.

  • Data Analysis: Plot the percentage of COX activity against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

In Vivo Assay: Acetic Acid-Induced Writhing Test

This is a common preclinical model for assessing the efficacy of peripherally acting analgesics.[22][23]

Objective: To evaluate the analgesic effect of a compound by measuring the reduction in the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Writhing_Test_Workflow start Start acclimatize Acclimatize Mice start->acclimatize grouping Divide into Groups (Vehicle, Standard, Test Compound) acclimatize->grouping administer Administer Compound/Vehicle (e.g., oral gavage) grouping->administer wait Wait for Absorption (e.g., 30-60 min) administer->wait induce_pain Induce Pain: Inject Acetic Acid (i.p.) wait->induce_pain observe Observe and Count Writhes (e.g., for 20 min) induce_pain->observe analyze Analyze Data: Calculate % Inhibition observe->analyze end End analyze->end

Caption: Experimental workflow for the acetic acid-induced writhing test.

Step-by-Step Methodology:

  • Animal Preparation: Use male Swiss albino mice (20-30g). Allow them to acclimatize to the laboratory conditions.

  • Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., Diclofenac, 10 mg/kg), and one or more test groups.

  • Drug Administration: Administer the vehicle, standard drug, or test compound by the desired route (e.g., orally or intraperitoneally) at a specific time before the acetic acid injection (e.g., 30-60 minutes).[21]

  • Induction of Writhing: Inject 0.6-1% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).[4][12]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a set period (e.g., 10-20 minutes).[4][21]

  • Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) for the standard and test groups using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

In Vivo Assay: Hot Plate Test

This test is used to assess the efficacy of centrally acting analgesics by measuring the reaction time to a thermal stimulus.[2][24]

Objective: To measure the latency of a nociceptive response (e.g., paw licking or jumping) in an animal placed on a heated surface, and to determine if this latency is increased by an analgesic compound.

Step-by-Step Methodology:

  • Apparatus: Use a hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).[25]

  • Animal Selection: Screen animals (mice or rats) and select those that show a baseline response latency within a specific range (e.g., 5-15 seconds) to avoid including animals with unusually high or low pain sensitivity. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[26]

  • Grouping and Administration: As with the writhing test, divide animals into control, standard (e.g., morphine), and test groups, and administer the respective treatments.

  • Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), place each animal on the hot plate and start a timer.

  • Measurement: Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the response latency.[2]

  • Data Analysis: The analgesic effect is determined by a significant increase in the response latency compared to the control group. Data can be expressed as the raw latency time or as the percentage of the maximum possible effect (%MPE).

Conclusion

The combination drug this compound utilizes the distinct and complementary mechanisms of Diclofenac and Paracetamol to provide effective pain relief.

  • Diclofenac is a potent, non-selective NSAID that demonstrates superior or comparable efficacy to other common NSAIDs like Ibuprofen and Naproxen in clinical settings for inflammatory pain conditions.[18][20] Its potency is derived from its effective inhibition of both COX-1 and COX-2 enzymes.[15]

  • Paracetamol offers a different, centrally-mediated analgesic approach with a better safety profile regarding gastrointestinal effects compared to NSAIDs.[12] While it is less effective for inflammation-driven pain, its unique mechanism makes it a valuable component in a multi-modal analgesic strategy.[13]

The choice between these agents and their combination depends on the nature and severity of the pain, the presence of inflammation, and the patient's risk profile. The experimental protocols described herein provide a framework for the preclinical evaluation of new analgesic compounds, allowing for a robust comparison of their potency and efficacy against established benchmarks like Diclofenac and Paracetamol.

References

A Comparative Analysis of Fenamole (Diclofenac/Paracetamol) for Pain and Inflammation Management

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Combination Analgesia

In the landscape of pain and inflammation management, particularly for chronic conditions such as osteoarthritis and rheumatoid arthritis, clinicians and researchers are continually seeking therapeutic modalities that offer a superior balance of efficacy and safety. Monotherapy, while effective in some patient populations, often falls short of providing adequate relief or is limited by dose-dependent adverse effects. This has led to the development of fixed-dose combination (FDC) therapies, which aim to leverage synergistic or additive mechanisms of action to enhance analgesia while potentially allowing for lower doses of individual components, thereby mitigating toxicity.

This guide provides a comprehensive benchmark of Fenamole, a widely utilized FDC of diclofenac sodium and paracetamol, against other principal therapeutic alternatives. We will delve into the mechanistic underpinnings of its components, critically evaluate its performance in the context of data from comparative clinical studies, and provide detailed experimental protocols that form the basis of such evaluations. Our objective is to furnish the scientific community with an in-depth, evidence-based resource to inform both clinical research and future drug development endeavors.

Mechanistic Synergy: Deconstructing this compound's Action

This compound's therapeutic effect is a composite of the distinct yet complementary mechanisms of its two active pharmaceutical ingredients: diclofenac sodium, a potent nonsteroidal anti-inflammatory drug (NSAID), and paracetamol (acetaminophen), a centrally acting analgesic and antipyretic.[1]

Diclofenac: Potent Peripheral and Central Anti-inflammatory Action

Diclofenac exerts its primary effect through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking prostaglandin synthesis, diclofenac effectively reduces peripheral inflammation and pain sensitization.[3] Emerging research also suggests that diclofenac possesses multimodal mechanisms beyond COX inhibition, including the modulation of potassium channels and N-methyl-D-aspartate (NMDA) receptors, which may contribute to its central analgesic effects.[4]

Paracetamol: A Predominantly Central Mechanism

The mechanism of paracetamol is not fully elucidated but is understood to be predominantly central.[5] It is a weak inhibitor of COX enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity.[5] Its analgesic and antipyretic effects are thought to be mediated through the inhibition of COX enzymes within the central nervous system (CNS).[6] Additionally, there is substantial evidence supporting its role in the modulation of the descending serotonergic pathways, which play an inhibitory role in pain signal transmission.[5][6] A metabolite of paracetamol, AM404, has also been shown to act on the endocannabinoid system, further contributing to its analgesic properties.[7]

The combination of diclofenac's potent peripheral anti-inflammatory action with paracetamol's central analgesic effects provides a dual-pronged approach to pain management, targeting both the source of inflammation and the central perception of pain.[8]

This compound Mechanism of Action cluster_0 Peripheral Nociception cluster_1 Central Nervous System Arachidonic Acid_P Arachidonic Acid COX-1 & COX-2_P COX-1 & COX-2 Arachidonic Acid_P->COX-1 & COX-2_P Prostaglandins_P Prostaglandins COX-1 & COX-2_P->Prostaglandins_P Inflammation & Pain_P Inflammation & Peripheral Pain Prostaglandins_P->Inflammation & Pain_P COX_CNS COX Enzymes (CNS) Prostaglandins_CNS Prostaglandins (CNS) COX_CNS->Prostaglandins_CNS Pain Perception Central Pain Perception Prostaglandins_CNS->Pain Perception Serotonergic Pathway Descending Serotonergic Pathway Serotonergic Pathway->Pain Perception Inhibition Diclofenac Diclofenac Diclofenac->COX-1 & COX-2_P Inhibition Paracetamol Paracetamol Paracetamol->COX_CNS Inhibition Paracetamol->Serotonergic Pathway Modulation

Figure 1: Dual mechanism of this compound (Diclofenac/Paracetamol).

Benchmarking Against Therapeutic Alternatives: An Evidence-Based Comparison

The selection of an analgesic and anti-inflammatory agent is guided by the specific clinical indication, the patient's comorbidities, and the desired balance between efficacy and safety. This compound's primary applications are in the management of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and acute musculoskeletal conditions.[1][9] We will now compare its performance against standard therapeutic modalities in these areas.

Comparison with NSAID Monotherapy

The most common alternatives to this compound are single-agent NSAIDs such as ibuprofen, naproxen, and the COX-2 selective inhibitor, celecoxib.

Table 1: Comparative Efficacy of this compound (Diclofenac/Paracetamol) vs. NSAID Monotherapy

Therapeutic Modality Indication Key Efficacy Findings Citation(s)
This compound (Diclofenac/Paracetamol) Post-operative Dental Pain More effective than Ibuprofen/Paracetamol combination in reducing pain at day 1 and 3 post-op. [4]
This compound (Diclofenac/Paracetamol) Post-operative Pain (Endodontic) More effective than Ibuprofen/Paracetamol combination in relieving post-operative pain. [9]
Diclofenac (component of this compound) Osteoarthritis More effective in alleviating pain than ibuprofen (2400 mg/day) and naproxen (1000 mg/day). [10]
Ibuprofen/Paracetamol Acute Low Back Pain with Sciatica Showed a trend towards superiority in efficacy and tolerability compared to diclofenac alone. [7][11]
Celecoxib Rheumatoid Arthritis Similar efficacy to diclofenac in managing pain and inflammation. [12][13]

| Celecoxib | Osteoarthritis of the Knee | As effective as diclofenac for relieving signs and symptoms. |[14] |

Insights and Causality:

Clinical studies suggest that the diclofenac/paracetamol combination can offer superior analgesia compared to an ibuprofen/paracetamol combination in certain acute pain models, such as post-operative dental and endodontic pain.[4][9] This may be attributable to the higher intrinsic potency of diclofenac compared to ibuprofen.[2] However, for acute low back pain, one study indicated that an ibuprofen/paracetamol combination might have a better efficacy and tolerability profile than diclofenac monotherapy.[7][11]

When comparing diclofenac as a single agent to other NSAIDs for osteoarthritis, a network meta-analysis found diclofenac (150 mg/day) to be more effective for pain relief than standard doses of ibuprofen and naproxen.[10] Against the COX-2 selective inhibitor celecoxib, diclofenac has demonstrated comparable efficacy for both rheumatoid arthritis and osteoarthritis, though often with a different safety profile.[12][13][14]

Safety and Tolerability Profile

The primary concern with NSAID use is the risk of gastrointestinal (GI) and cardiovascular (CV) adverse events.

Table 2: Comparative Safety Profile

Therapeutic Modality Key Safety and Tolerability Findings Citation(s)
Diclofenac (component of this compound) Higher risk of GI and CV events compared to some other NSAIDs. [10]
Ibuprofen/Paracetamol Better tolerability with fewer adverse events (nausea, gastritis, etc.) compared to diclofenac alone in a study on acute low back pain. [7][11]
Naproxen Associated with a lower CV risk compared to diclofenac, but a higher risk of GI complications. [10]

| Celecoxib | Superior GI safety and tolerability profile compared to diclofenac, with a lower incidence of gastroduodenal ulcers. |[12][13][14] |

Insights and Causality:

The GI toxicity of non-selective NSAIDs like diclofenac is primarily due to the inhibition of COX-1, which is responsible for producing gastroprotective prostaglandins. The superior GI safety of celecoxib is attributed to its selective inhibition of COX-2.[12][13] The combination of ibuprofen and paracetamol was reported to have better tolerability than diclofenac in one study, which could be related to the specific patient population and dosing regimens used.[7][11] It is crucial to note that all NSAIDs carry a risk of CV events, and the choice of agent should be individualized based on the patient's baseline CV and GI risk factors.

Experimental Protocols for Comparative Efficacy and Safety Assessment

The evidence presented in this guide is derived from rigorously conducted clinical trials. Understanding the methodology of these trials is essential for a critical appraisal of the data. Below is a generalized protocol for a randomized, double-blind, active-comparator clinical trial designed to benchmark an FDC like this compound against another NSAID for the treatment of knee osteoarthritis.

Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Pain, Function, Safety Labs) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Arm A (this compound) Randomization->Treatment_A Treatment_B Treatment Arm B (Active Comparator, e.g., Celecoxib) Randomization->Treatment_B Follow_Up Follow-Up Visits (e.g., Weeks 2, 4, 8, 12) Treatment_A->Follow_Up Treatment_B->Follow_Up Efficacy_Assessment Efficacy Assessment (e.g., WOMAC, VAS) Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Labs) Follow_Up->Safety_Assessment Data_Analysis Data Analysis (Statistical Comparison) Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Figure 2: Generalized workflow for a comparative clinical trial.
Detailed Step-by-Step Methodology

1. Study Population and Screening:

  • Inclusion Criteria: Patients aged 40 years and older with a confirmed diagnosis of knee osteoarthritis according to American College of Rheumatology (ACR) criteria, with a baseline pain score of ≥ 40 on a 100 mm Visual Analog Scale (VAS).

  • Exclusion Criteria: History of gastric ulcers, cardiovascular events, renal or hepatic impairment, and hypersensitivity to NSAIDs or paracetamol.

2. Study Design:

  • A multicenter, randomized, double-blind, active-controlled, parallel-group study.

  • Duration: 12 weeks of treatment.

3. Randomization and Blinding:

  • Eligible patients are randomized in a 1:1 ratio to receive either this compound (e.g., diclofenac 50 mg/paracetamol 500 mg) or the active comparator (e.g., celecoxib 200 mg).

  • Both patients and investigators are blinded to the treatment allocation.

4. Dosing Regimen:

  • This compound group: One tablet three times daily.

  • Comparator group: One capsule once daily, with matching placebo tablets taken twice daily to maintain blinding.

5. Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at week 12.

  • Secondary Efficacy Endpoints:

    • Change from baseline in WOMAC physical function and stiffness subscales.

    • Change from baseline in patient's global assessment of disease activity on a VAS.

    • Proportion of responders (e.g., achieving ≥ 50% reduction in pain).

  • Safety Endpoints:

    • Incidence of all adverse events (AEs), serious AEs, and AEs leading to discontinuation.

    • Monitoring of vital signs, physical examinations, and clinical laboratory tests (hematology, serum chemistry, and urinalysis).

    • Incidence of pre-specified GI and CV events.

6. Statistical Analysis:

  • The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.

  • An analysis of covariance (ANCOVA) model is used to compare the change from baseline in the WOMAC pain score between the two treatment groups, with baseline score as a covariate.

  • Safety data are summarized using descriptive statistics.

This self-validating protocol, with its inclusion of a well-established active comparator and robust, validated outcome measures, ensures that the resulting data provides a reliable basis for comparing the therapeutic profiles of the investigated agents.

Conclusion and Future Directions

The fixed-dose combination of diclofenac and paracetamol, as in this compound, represents a rational therapeutic strategy for the management of pain and inflammation. Its dual mechanism of action, targeting both peripheral and central pain pathways, offers a potential for enhanced analgesia.

Benchmarking against other therapeutic modalities reveals a nuanced picture. In acute pain settings, the combination may offer superior efficacy over other analgesic combinations. In chronic conditions like osteoarthritis, its diclofenac component is a potent anti-inflammatory and analgesic agent, comparable or superior in efficacy to other commonly used NSAIDs. However, this efficacy must be carefully weighed against its safety profile, particularly in patients with pre-existing gastrointestinal or cardiovascular risk factors. The COX-2 selective inhibitor celecoxib, for instance, offers a clear advantage in terms of GI tolerability.

For the research and drug development community, these findings underscore the importance of a personalized approach to pain management. Future research should focus on head-to-head trials of FDCs like this compound against newer formulations of NSAIDs and other analgesic classes. Furthermore, the development of novel combination therapies with improved safety profiles, potentially incorporating gastroprotective agents or leveraging different non-NSAID mechanisms of action, remains a critical area of investigation. The experimental frameworks detailed in this guide provide a robust foundation for these future endeavors, ensuring that the next generation of pain therapeutics is built on a solid evidence base.

References

Independent Validation of a Novel C5a Receptor 1 (C5aR1) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent validation of a novel C5a receptor 1 (C5aR1) inhibitor, here hypothetically named "Fenamole." In the absence of published research on a compound named this compound acting on this target, we will use this name as a placeholder for any new chemical entity (NCE) designed to inhibit C5aR1. This document will detail the scientific rationale, experimental workflows, and comparative data analysis necessary to rigorously assess the efficacy and mechanism of action of such a compound. As a benchmark for comparison, we will refer to Avacopan (CCX168), a well-characterized, orally administered, selective C5aR1 inhibitor.[1][2]

The Scientific Imperative for C5aR1 Inhibition

The complement system is a crucial component of innate immunity. However, its overactivation can lead to tissue damage and inflammation.[3][4] A key mediator in this process is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects primarily through the G protein-coupled receptor, C5aR1 (also known as CD88).[3][5] The interaction between C5a and C5aR1 triggers a cascade of downstream signaling events, including intracellular calcium mobilization, activation of ERK1/2, and recruitment of β-arrestin.[5][6] This signaling leads to a range of cellular responses such as chemotaxis, degranulation, and the release of inflammatory cytokines, all of which are central to the pathophysiology of numerous inflammatory and autoimmune diseases.[3][4]

Consequently, the C5a-C5aR1 axis represents a highly attractive target for therapeutic intervention.[3] The development of small molecule inhibitors of C5aR1, such as Avacopan, has shown promise in treating conditions like ANCA-associated vasculitis.[2][7][8] Therefore, the rigorous validation of new C5aR1 inhibitors is of significant scientific and clinical interest.

A Phased Approach to Independent Validation

The independent validation of a novel C5aR1 inhibitor like "this compound" should follow a logical, stepwise progression from in vitro characterization to in vivo efficacy models. This ensures a thorough understanding of the compound's pharmacological properties before advancing to more complex and resource-intensive studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation Receptor_Binding Receptor Binding Assays Functional_Assays Cell-Based Functional Assays Receptor_Binding->Functional_Assays Confirm Target Engagement Selectivity_Screening Selectivity & Specificity Screening Functional_Assays->Selectivity_Screening Assess Functional Antagonism PK_PD_Modeling Pharmacokinetics & Pharmacodynamics Selectivity_Screening->PK_PD_Modeling Establish On-Target Activity Animal_Models Disease-Relevant Animal Models PK_PD_Modeling->Animal_Models Determine In Vivo Exposure & Efficacy

Caption: A phased workflow for the independent validation of a novel C5aR1 inhibitor.

Phase 1: In Vitro Characterization

The initial phase of validation focuses on confirming the direct interaction of the NCE with C5aR1 and characterizing its functional consequences in a controlled cellular environment.

Receptor Binding Assays

The first step is to demonstrate that "this compound" directly binds to C5aR1. A radioligand binding assay is a standard method for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Utilize a stable cell line overexpressing human C5aR1 (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Isolate cell membranes containing the C5aR1 receptor.

  • Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled C5aR1 ligand (e.g., [125I]-C5a) and increasing concentrations of the unlabeled test compound ("this compound") or a known competitor (e.g., Avacopan).

  • Separation: Separate the bound and free radioligand using a filtration method.

  • Detection: Quantify the amount of bound radioligand using a gamma counter.

  • Data Analysis: Determine the inhibitory constant (Ki) of "this compound" by analyzing the competition binding curves.

Comparative Data Table: Receptor Binding Affinity

CompoundReceptor Binding Affinity (Ki, nM)
"this compound"Experimental Value
Avacopan~1-10 nM (literature value)
Cell-Based Functional Assays

Once target binding is confirmed, the next step is to assess the functional antagonism of "this compound" on C5a-induced cellular responses. Key assays include calcium mobilization, β-arrestin recruitment, and chemotaxis.

1.2.1. Calcium Mobilization Assay

C5aR1 activation leads to a rapid increase in intracellular calcium concentration.[9][10][11][12] This can be measured using calcium-sensitive fluorescent dyes.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Loading: Load C5aR1-expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of "this compound" or a control compound.

  • Stimulation: Stimulate the cells with a fixed concentration of C5a.

  • Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[10][11]

  • Data Analysis: Calculate the IC50 value for "this compound" by plotting the inhibition of the C5a-induced calcium response against the compound concentration.

G C5a C5a C5aR1 C5aR1 C5a->C5aR1 G_protein G Protein Activation C5aR1->G_protein PLC PLC Activation G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release This compound This compound (Antagonist) This compound->C5aR1

Caption: C5aR1 signaling pathway leading to calcium mobilization and its inhibition by an antagonist.

1.2.2. β-Arrestin Recruitment Assay

β-arrestin recruitment is another important signaling event downstream of C5aR1 activation.[6][13] This can be measured using various techniques, such as enzyme fragment complementation assays.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Line: Use a cell line engineered to express C5aR1 fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-Arrestin assay).[14]

  • Compound Incubation: Treat the cells with different concentrations of "this compound."

  • Stimulation: Add C5a to induce receptor activation and β-arrestin recruitment.

  • Detection: Measure the luminescence or fluorescence signal generated upon the interaction of the two protein fragments.

  • Data Analysis: Determine the IC50 of "this compound" for the inhibition of β-arrestin recruitment.

1.2.3. Neutrophil Chemotaxis Assay

A key physiological function of C5a is to act as a potent chemoattractant for neutrophils.[15] A chemotaxis assay directly measures the ability of a compound to block this cell migration.

Experimental Protocol: Neutrophil Chemotaxis Assay

  • Neutrophil Isolation: Isolate primary human neutrophils from healthy donor blood.

  • Assay Setup: Use a Boyden chamber or a similar migration assay system with a porous membrane separating two chambers.[15]

  • Chemoattractant: Add C5a to the lower chamber to create a chemotactic gradient.

  • Cell Treatment: Add the isolated neutrophils, pre-incubated with "this compound" or a control, to the upper chamber.

  • Incubation: Allow the cells to migrate for a defined period.

  • Quantification: Quantify the number of neutrophils that have migrated to the lower chamber.

  • Data Analysis: Calculate the IC50 of "this compound" for the inhibition of C5a-induced neutrophil migration.

Comparative Data Table: In Vitro Functional Potency

Assay"this compound" (IC50, nM)Avacopan (IC50, nM) (literature values)
Calcium MobilizationExperimental Value~1-10
β-Arrestin RecruitmentExperimental Value~1-10
Neutrophil ChemotaxisExperimental Value~1-10
Selectivity and Specificity Screening

It is crucial to demonstrate that "this compound" is selective for C5aR1 and does not inhibit other related receptors or off-target proteins. This is typically done by screening the compound against a panel of other GPCRs and key safety targets (e.g., hERG channel).

Phase 2: In Vivo Validation

Following successful in vitro characterization, the focus shifts to evaluating the compound's properties and efficacy in a whole-organism setting.

Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of "this compound" is essential for designing effective in vivo studies.

Experimental Protocol: In Vivo Pharmacodynamic Assay

  • Animal Model: Use a relevant animal model, such as mice.

  • Compound Administration: Administer "this compound" or a vehicle control to the animals via a clinically relevant route (e.g., oral gavage).

  • C5a Challenge: At various time points after compound administration, challenge the animals with an intravenous injection of C5a.

  • Endpoint Measurement: Measure a C5a-dependent physiological response, such as neutrophil mobilization or cytokine release (e.g., TNF-α).[16]

  • Data Analysis: Correlate the plasma concentration of "this compound" with the inhibition of the C5a-induced response to establish a PK/PD relationship.

Disease-Relevant Animal Models

The final step in preclinical validation is to test the efficacy of "this compound" in an animal model that recapitulates key aspects of a human disease where C5aR1 is implicated. For a C5aR1 inhibitor, a model of ANCA-associated vasculitis or another inflammatory disease would be appropriate.[17]

Experimental Protocol: Animal Model of ANCA-Associated Vasculitis

  • Model Induction: Induce vasculitis in mice, for example, by administering anti-myeloperoxidase (MPO) antibodies.

  • Treatment: Treat groups of mice with "this compound," a positive control (e.g., Avacopan), and a vehicle control.

  • Efficacy Assessment: Monitor disease progression through various endpoints, such as:

    • Renal function (e.g., proteinuria, serum creatinine)

    • Histological analysis of affected tissues (e.g., kidney, lung) for signs of inflammation and damage

    • Measurement of inflammatory biomarkers

  • Data Analysis: Compare the disease severity and outcomes between the different treatment groups.

Comparative Data Table: In Vivo Efficacy

Parameter"this compound" Treatment GroupAvacopan Treatment GroupVehicle Control Group
Proteinuria (mg/24h)Experimental ValueReduced ValueElevated Value
Glomerular Crescent ScoreExperimental ValueReduced ScoreHigh Score
Lung Hemorrhage ScoreExperimental ValueReduced ScoreHigh Score

Conclusion

The independent validation of a novel C5aR1 inhibitor like "this compound" requires a systematic and rigorous approach. By following the phased experimental plan outlined in this guide, researchers can thoroughly characterize the compound's mechanism of action, potency, selectivity, and in vivo efficacy. Comparing the performance of the NCE against a well-established benchmark like Avacopan provides crucial context for its potential as a therapeutic candidate. This comprehensive validation process is essential for building a robust data package to support further development and potential clinical translation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fenamole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Fenamole. As a non-steroidal anti-inflammatory drug (NSAID) and an aromatic amine derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document moves beyond mere procedural lists to explain the fundamental principles and regulatory imperatives that underpin these protocols, ensuring a culture of safety and responsibility within the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties of this compound is the foundation of its safe management. The procedural steps outlined in this guide are directly derived from its chemical nature and the regulatory landscape governing hazardous waste.

Chemical Profile and Inherent Hazards

This compound (C₇H₇N₅) is an organic compound belonging to the aromatic amine class[1]. This classification is critical, as aromatic amines as a group are associated with significant health and environmental hazards, including potential carcinogenicity and mutagenicity, and they can be particularly harmful to aquatic ecosystems[2][3].

Property Value Source
Molecular Formula C₇H₇N₅[1]
Molecular Weight 161.16 g/mol [1]
Classification Non-steroidal Anti-inflammatory Drug, Aromatic Amine[1][2]
Primary Hazards Potential for human toxicity, environmental persistence, and aquatic toxicity.[2][3]

Disposal protocols must assume that this compound waste is hazardous. Improper disposal, such as drain discharge, can introduce the compound into waterways, where it can persist and cause long-lasting damage to aquatic life[3].

The Regulatory Imperative

In the United States, the management of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[4][5][6]. These agencies provide a stringent framework for hazardous waste, from generation to final disposal. Specifically for pharmaceuticals, the EPA has established clear management standards for healthcare facilities, explicitly prohibiting the disposal of hazardous waste pharmaceuticals "down the drain"[7][8][9]. Compliance is not optional; it is a legal and ethical obligation.

Core Principles of this compound Waste Management

Effective waste management is a systematic process. The following principles must be integrated into all laboratory workflows involving this compound.

Waste Segregation: The First Line of Defense

Proper segregation is the most critical step in preventing hazardous reactions and ensuring compliant disposal. This compound waste must never be mixed with general laboratory trash or other incompatible chemical waste streams. Aromatic amine waste should be kept separate from substances like acids and strong oxidizing agents to prevent potentially violent reactions[10].

All personnel must be trained to correctly identify and segregate different forms of this compound waste. The following diagram illustrates the initial decision-making process for waste handling.

cluster_waste_type Identify Waste Stream cluster_disposal_path Segregate into Designated Hazardous Waste Container start This compound Waste Generated solid Pure Solid or Contaminated PPE start->solid Categorize liquid Aqueous or Organic Solution start->liquid Categorize labware Contaminated Glassware, Plasticware, Sharps start->labware Categorize solid_waste Solid Hazardous Waste (Labeled 'this compound Waste') solid->solid_waste liquid_waste Liquid Hazardous Waste (Labeled 'this compound Waste') liquid->liquid_waste labware->solid_waste If not sharp sharps_waste Sharps Container (For Needles, Blades) labware->sharps_waste If sharp end_point Dispose via Licensed Hazardous Waste Contractor solid_waste->end_point liquid_waste->end_point sharps_waste->end_point caption Fig 1. This compound Waste Segregation and Disposal Workflow.

Caption: Fig 1. This compound Waste Segregation and Disposal Workflow.

Personal Protective Equipment (PPE)

Given the hazards associated with aromatic amines, all handling and disposal procedures for this compound must be conducted with appropriate PPE. This provides a crucial barrier to prevent accidental exposure.

  • Gloves: Nitrile gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use a fume hood when handling pure this compound powder or creating solutions to avoid inhalation[11].

Step-by-Step Disposal Protocols

The following protocols provide explicit, actionable guidance for different this compound waste streams. The overarching mandate for all streams is disposal through a licensed professional hazardous waste service[10][12].

Protocol 3.1: Unused or Expired Pure this compound (Solid)

This protocol applies to raw this compound powder, synthesized material, and expired reagents.

  • Do Not Discard as Normal Trash: This material is considered hazardous waste.

  • Containerize: Place the pure this compound in its original container if possible, or in a new, clean, and chemically compatible container (e.g., amber glass or polyethylene).

  • Labeling: The container must be clearly labeled as "Hazardous Waste - this compound" and include the date of accumulation.

  • Storage: Store the sealed container in a designated, secondary containment-equipped hazardous waste accumulation area. This area should be cool, well-ventilated, and away from incompatible materials[10].

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal contractor. The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the compound and its potential byproducts[12][13].

Protocol 3.2: Contaminated Labware and Consumables

This includes items like pipette tips, weighing boats, gloves, bench paper, and glassware that have come into direct contact with this compound.

  • Gross Decontamination (for non-disposable items): Rinse glassware with a minimal amount of a suitable solvent (e.g., ethanol or acetone). Crucially, this rinsate must be collected and disposed of as liquid hazardous waste (see Protocol 3.3).

  • Segregation:

    • Non-Sharp Items: Place contaminated gloves, wipes, and plasticware into a designated, clearly labeled solid hazardous waste container.

    • Sharp Items: Needles, scalpels, or broken contaminated glassware must be placed in a designated, puncture-proof sharps container.

  • Container Management: Keep waste containers sealed when not in use.

  • Final Disposal: Dispose of the sealed containers through your institution's hazardous waste management program.

Protocol 3.3: Aqueous and Organic Solutions Containing this compound

Liquid waste containing any concentration of this compound must be handled as hazardous.

  • PROHIBITION: NO DRAIN DISPOSAL. Under no circumstances should solutions containing this compound be poured down the drain. This practice is a direct violation of EPA regulations and poses a significant environmental threat[7][8].

  • Segregation: Collect this compound-containing liquid waste in a dedicated, compatible, and properly vented hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety officer.

  • Labeling: The container must be clearly labeled "Hazardous Waste - this compound" and list all solvent components (e.g., "this compound in Methanol/Water").

  • Storage: Store the container in a designated satellite accumulation area with secondary containment.

  • Final Disposal: Arrange for pickup and disposal via a licensed hazardous waste contractor.

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or involves a highly concentrated solution, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Don PPE: Before addressing the spill, don the required PPE: two pairs of nitrile gloves, safety goggles, and a lab coat.

  • Contain: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Collect: Carefully scoop the contained material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office, as required by your facility's policies.

Summary: Disposal Pathways at a Glance

Waste StreamContainer TypeDisposal PathwayKey Precaution
Pure/Expired Solid this compound Labeled, sealed, compatible containerLicensed Hazardous Waste Contractor (Incineration)Do not mix with other chemicals.
Contaminated Consumables (Non-Sharp) Labeled solid hazardous waste binLicensed Hazardous Waste ContractorDo not dispose of in regular trash.
Contaminated Sharps Puncture-proof sharps containerLicensed Hazardous Waste ContractorNever recap needles.
Liquid Solutions (Aqueous/Organic) Labeled, vented liquid waste containerLicensed Hazardous Waste ContractorABSOLUTELY NO DRAIN DISPOSAL.
Spill Cleanup Debris Labeled solid hazardous waste binLicensed Hazardous Waste ContractorTreat all cleanup materials as hazardous.

By adhering to these scientifically grounded and regulation-aligned procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, upholding their commitment to personal safety, public health, and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenamole
Reactant of Route 2
Reactant of Route 2
Fenamole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.